(R,R)-Et-BPE
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-BRSBDYLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465660 | |
| Record name | (R,R)-Et-BPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-62-9 | |
| Record name | Et-bpe, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Et-BPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ET-BPE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R,R)-Et-BPE: A Comprehensive Technical Guide to a Privileged Chiral Ligand for Asymmetric Catalysis
Introduction: The Rise of Electron-Rich Phospholanes in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a watershed moment, enabling the synthesis of single-enantiomer compounds with unparalleled efficiency and selectivity.[1][2] Among these, the C₂-symmetric bis(phospholane) ligands, particularly the DuPhos and Bis(phospholano)ethane (BPE) families developed by Mark J. Burk and his team, represent a significant advancement.[3] These ligands feature electron-rich phosphorus atoms within a conformationally rigid five-membered phospholane ring, a combination that imparts exceptional reactivity and enantioselectivity to their transition metal complexes.
This guide focuses on a key member of this class: (R,R)-Et-BPE , chemically known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane. Its robust performance, particularly in rhodium- and ruthenium-catalyzed asymmetric hydrogenations, has established it as a "privileged ligand" in both academic research and industrial-scale synthesis of chiral pharmaceuticals and fine chemicals.[4] We will delve into the structural nuances, a detailed, field-proven synthetic protocol, physicochemical properties, and the mechanistic underpinnings of its efficacy in asymmetric catalysis, providing researchers and drug development professionals with a comprehensive understanding of this powerful synthetic tool.
Molecular Structure and Stereochemical Integrity
The efficacy of this compound is intrinsically linked to its well-defined three-dimensional structure. The molecule possesses C₂ symmetry, with two stereogenic centers located at the 2 and 5 positions of each phospholane ring. The "(R,R)" designation refers to the absolute configuration at these four chiral carbons, which dictates the chiral environment around the coordinated metal center.
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Chemical Name: (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane
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Synonyms: this compound
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CAS Number: 136705-62-9[5]
The phospholane rings adopt a twisted conformation, and the ethyl substituents at the C2 and C5 positions create a chiral pocket that effectively discriminates between the two faces of a prochiral substrate. The ethane bridge connecting the two phosphorus atoms ensures a specific bite angle when coordinated to a metal, a critical parameter for catalytic activity and selectivity.[6]
Synthesis of this compound: A Multi-Step Protocol from a Chiral Pool
The synthesis of this compound is a multi-step process that begins with a readily available chiral precursor, (2R,5R)-hexanediol. The causality behind this synthetic route is the establishment of the key stereocenters early on, which are then carried through to the final ligand.
Core Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process:
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Chiral Precursor Synthesis: Generation of the key intermediate, (2R,5R)-hexanediol.
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Activation of Hydroxyl Groups: Conversion of the diol to a more reactive intermediate, the cyclic sulfate.
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Phospholane Ring Formation: Reaction of the cyclic sulfate with a diphosphine source to construct the final ligand.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesis of established methodologies and requires strict adherence to anhydrous and anaerobic techniques, particularly in the final steps.
Step 1: Synthesis of (2R,5R)-Hexanediol
The chiral diol is the cornerstone of this synthesis. While several methods exist, a highly effective approach involves the diastereoselective reduction of 2,5-hexanedione using biocatalysis, for instance, with the microorganism Lactobacillus kefir, which can provide the desired (2R,5R) stereoisomer in high enantiomeric and diastereomeric excess.[7]
Step 2: Synthesis of (3R,6R)-3,6-Octanediol Cyclic Sulfate
This step activates the hydroxyl groups for subsequent nucleophilic attack by the phosphide. The use of a cyclic sulfate is advantageous as it is a crystalline, stable intermediate.[1]
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Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with (2R,5R)-hexanediol and an appropriate solvent such as carbon tetrachloride or dichloromethane.
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Cyclic Sulfite Formation: The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the consumption of the diol is confirmed (e.g., by TLC or GC analysis).
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Oxidation: In a separate flask, a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of sodium periodate (NaIO₄) are suspended in a mixture of acetonitrile and water.
-
Reaction: The crude cyclic sulfite solution is added to the oxidant suspension at 0 °C. The reaction is vigorously stirred, and its progress is monitored until the complete conversion to the cyclic sulfate.
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Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude cyclic sulfate is then purified by recrystallization to yield a stable, crystalline solid.
Step 3: Synthesis of (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (this compound)
This final step involves the formation of the phospholane rings through a double nucleophilic substitution. This reaction is highly sensitive to air and moisture.
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Phosphine Source Preparation: 1,2-Bis(phosphino)ethane is prepared separately and converted to its dilithio salt by reaction with two equivalents of a strong base like n-butyllithium in an anhydrous ether solvent (e.g., THF) at low temperature.
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Reaction Setup: A Schlenk flask is charged with the crystalline (3R,6R)-3,6-octanediol cyclic sulfate under an inert atmosphere (argon or nitrogen). Anhydrous THF is added to dissolve the sulfate.
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Nucleophilic Addition: The freshly prepared solution of dilithio-1,2-bis(phosphino)ethane is slowly added to the cyclic sulfate solution at a controlled temperature (e.g., -78 °C to 0 °C). This initiates the first nucleophilic attack to open the sulfate ring.
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Cyclization: After the initial addition, the reaction mixture is allowed to warm to room temperature. A second equivalent of a strong base is often required to facilitate the second intramolecular nucleophilic attack, displacing the sulfate group and forming the second C-P bond to close the phospholane rings.[1]
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Purification: After quenching the reaction, the solvent is removed under vacuum. The resulting crude this compound is purified by vacuum distillation or chromatography under inert conditions to yield a colorless to pale-yellow liquid.[8]
Physicochemical and Spectroscopic Data
The proper characterization of this compound is crucial for quality control and for understanding its behavior in catalytic systems.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale-yellow liquid | [8] |
| Boiling Point | 104-106 °C at 0.05 mmHg | [9] |
| Density | 0.939 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.5249 | [9] |
| Specific Rotation | +320° ±4° (c 1, hexane) | [8] |
| ³¹P NMR (of [Rh(this compound)COD)]BF₄) | 73.5 ppm (d, J(P-Rh) = 145.5 Hz) in CD₂Cl₂ | [6] |
Note: The ³¹P NMR data is for the rhodium complex, as the free ligand is highly air-sensitive and often handled as its more stable metal complex.
Mechanism of Action in Asymmetric Hydrogenation
This compound, when complexed with a transition metal like rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins. The currently accepted mechanism for many rhodium-diphosphine catalyzed hydrogenations of functionalized olefins (like enamides) is the "unsaturated pathway".
Caption: Simplified catalytic cycle for Rh-(R,R)-Et-BPE hydrogenation.
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Substrate Coordination: The prochiral olefin coordinates to the cationic rhodium center, which bears the this compound ligand (L*). This coordination forms two diastereomeric catalyst-substrate adducts.
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Enantioselection (Curtin-Hammett Principle): While one diastereomer may be thermodynamically more stable (the major diastereomer), the key to high enantioselectivity often lies in the much faster rate of the subsequent step for the less stable, minor diastereomer.[3]
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Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.
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Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl bond and creating the new stereocenter. The rigid C₂-symmetric backbone of the Et-BPE ligand directs this insertion to occur on a specific face of the double bond.
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Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the active Rh(I) catalyst.
The electron-rich nature of the alkylphospholane enhances the rate of oxidative addition of H₂, contributing to the high turnover frequencies observed with these catalysts.
Applications in High-Stakes Synthesis
The true measure of a chiral ligand is its performance in demanding synthetic applications. Rhodium and Ruthenium complexes of this compound have demonstrated exceptional performance in the asymmetric hydrogenation of a wide variety of substrates.
| Substrate Class | Product Type | Typical Enantiomeric Excess (ee) | Key Features & Industrial Relevance | Reference(s) |
| α-Enamides | Chiral α-Amino Acids | >95% | Direct precursors to unnatural amino acids, crucial building blocks for peptide drugs and other pharmaceuticals. | |
| β-(Acylamino)acrylates | Chiral β-Amino Acids | >99% | Synthesis of β-amino acids, components of various bioactive molecules including antivirals and antibiotics. | |
| Itaconic Acids | Chiral Substituted Succinic Acids | >98% | Valuable chiral building blocks for agrochemicals and polymers. | |
| Enol Acetates | Chiral Alcohols | >97% | A route to chiral alcohols, which are ubiquitous in natural products and pharmaceutical agents. | |
| β-Keto Esters | Chiral β-Hydroxy Esters | >99% | Key intermediates for the synthesis of statins (e.g., candoxatril) and other important drugs. |
One of the hallmark industrial applications of this ligand family is in the synthesis of chiral amines through the hydrogenation of enamides or the reductive amination of ketones. For instance, the synthesis of pivotal glutarate intermediates for drugs like Candoxatril has been achieved with high efficiency using Me-DuPHOS-Rh catalysts, a close relative of Et-BPE, showcasing the industrial viability of this ligand class.
Conclusion and Future Outlook
This compound has cemented its position as a highly effective and reliable chiral ligand for asymmetric catalysis. Its synthesis, though multi-stepped, starts from accessible chiral materials and results in a ligand whose structural rigidity and electronic properties translate into exceptional performance. The deep understanding of its mechanism of action continues to guide the development of new catalytic processes. For researchers and professionals in drug development, this compound and its analogs remain indispensable tools for the efficient and scalable production of enantiomerically pure molecules, underscoring the enduring power of rational ligand design in modern organic synthesis.
References
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Stadler, A., et al. (2002). Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol. Applied Microbiology and Biotechnology, 58(5), 595-599. Available at: [Link]
- Burk, M. J. (1994). Chiral phospholanes via chiral 1,4-diol cyclic sulfates. Google Patents, CA2112258C.
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. Available at: [Link]
-
Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401-407. Available at: [Link]
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Available at: [Link]
-
Global Substance Registration System. ET-BPE, (R,R)-. GSRS. Available at: [Link]
-
Schulz, J., et al. (2011). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E, 67(Pt 12), m1730. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. scilit.com [scilit.com]
- 5. Sci-Hub. Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. / ChemInform, 2003 [sci-hub.ru]
- 6. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(R,R)-Et-BPE: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis
For researchers, scientists, and drug development professionals engaged in the pursuit of stereochemically pure molecules, the choice of a chiral ligand is paramount. Among the pantheon of successful ligands, the Bis(phospholano)ethane (BPE) family, developed by Burk and coworkers, stands out for its remarkable efficacy in asymmetric catalysis. This in-depth technical guide focuses on a key member of this family: (R,R)-Et-BPE. We will delve into its core attributes, synthesis, mechanistic underpinnings, and practical applications, providing the field-proven insights necessary to leverage this powerful tool in your own research.
Introduction: The Significance of this compound
This compound, formally known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a C₂-symmetric, electron-rich, chiral bisphosphine ligand. Its structure is characterized by a two-carbon backbone connecting two phospholane rings, each bearing two ethyl groups at the stereogenic centers C2 and C5. This specific stereochemistry, (2R, 5R) on both rings, creates a highly effective and predictable chiral environment around a coordinated metal center.
The success of this compound and its analogues, such as DuPhos, stems from the conformational rigidity of the phospholane rings and the steric bulk of the substituents. This rigidity minimizes the number of accessible conformations in the catalytic intermediate, leading to a more defined transition state and, consequently, higher enantioselectivity. The electron-donating nature of the alkylphosphino groups also enhances the catalytic activity of the metal center.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use and storage.
| Property | Value |
| Full Name | (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane |
| Abbreviation | This compound |
| CAS Number | 136705-62-9 |
| Molecular Formula | C₁₈H₃₆P₂ |
| Molecular Weight | 314.43 g/mol |
| Appearance | Colorless to pale-yellow liquid |
| Boiling Point | 104-106 °C at 0.05 mmHg |
| Density | 0.939 g/mL at 25 °C |
Spectroscopic Data:
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³¹P NMR (of the [Rh(this compound)(COD)]BF₄ complex in CD₂Cl₂): 73.5 ppm (doublet, J(P-Rh) = 145.5 Hz)[2]
Handling and Storage:
This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3][4] Oxidation of the phosphine groups to phosphine oxides will deactivate the ligand. It should be stored in a tightly sealed container in a cool, dry place.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material. The following is a representative synthetic route adapted from the seminal work on BPE ligands.
Figure 1: General synthetic workflow for this compound.
Step-by-Step Synthesis Overview:
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Preparation of the Chiral Diol: The synthesis typically starts from a chiral pool material, such as D-mannitol, which is converted into the key intermediate, (3R,6R)-octane-3,6-diol.
-
Formation of the Cyclic Sulfate: The chiral diol is then treated with thionyl chloride (SOCl₂) to form the corresponding cyclic sulfite, which is subsequently oxidized (e.g., with RuCl₃/NaIO₄) to the cyclic sulfate.
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Ring-Opening and Phosphine Introduction: The cyclic sulfate is a potent dielectrophile. It is reacted with a source of the P-CH₂-CH₂-P backbone, such as the dianion of 1,2-bis(phosphino)ethane, which is generated in situ using a strong base like n-butyllithium. This step involves a double nucleophilic substitution with inversion of configuration at the carbon centers, leading to the formation of the two phospholane rings with the desired (2R,5R) stereochemistry.
Mechanism of Asymmetric Hydrogenation
This compound is most famously employed in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The mechanism of this transformation has been extensively studied, and two primary catalytic cycles are often discussed: the "unsaturated" and the "dihydride" pathways. The operative mechanism can depend on the specific substrate and reaction conditions.
Figure 2: Simplified catalytic cycles for Rh-catalyzed asymmetric hydrogenation. L = this compound, S = solvent.
In the unsaturated pathway , the prochiral olefin coordinates to the rhodium-ligand complex first, followed by the oxidative addition of hydrogen. In contrast, the dihydride pathway involves the initial formation of a rhodium-dihydride species, which then coordinates the olefin. In both cases, the this compound ligand creates a chiral pocket that forces the olefin to coordinate in a specific orientation. This facial selectivity dictates which enantiomer of the product is formed upon migratory insertion and reductive elimination. The rigidity of the BPE ligand framework is crucial for maintaining this well-defined chiral environment throughout the catalytic cycle, leading to high enantiomeric excesses.[5]
Applications in Asymmetric Catalysis
The primary application of this compound is in rhodium-catalyzed asymmetric hydrogenation of a variety of prochiral substrates. The high enantioselectivities and turnover numbers achieved with this ligand have made it a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.[6]
Asymmetric Hydrogenation of Enamides:
One of the most successful applications of this compound is the asymmetric hydrogenation of enamides to produce chiral amines and their derivatives. This reaction is of significant importance in the synthesis of many pharmaceuticals.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | >99 | [7] |
| N-Acetyl-α-phenylenamide | (R)-N-(1-Phenylethyl)acetamide | >99 | 96 | |
| N-Acetyl-α-(p-methoxyphenyl)enamide | (R)-N-(1-(4-Methoxyphenyl)ethyl)acetamide | >99 | 95 | [7] |
Asymmetric Hydrogenation of Itaconic Acid Derivatives:
The hydrogenation of itaconic acid and its esters provides access to chiral succinic acid derivatives, which are versatile building blocks in organic synthesis.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Dimethyl itaconate | (R)-2-Methylsuccinic acid dimethyl ester | >99 | 98 | [8] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The following is a representative experimental protocol for the asymmetric hydrogenation of an enamide using a Rh-(R,R)-Et-BPE catalyst.
Figure 3: Experimental workflow for asymmetric hydrogenation.
Materials:
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[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
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Methyl (Z)-α-acetamidocinnamate
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Anhydrous, degassed methanol
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a stream of argon, dissolve [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) and this compound (e.g., 1.7 mg, 0.0055 mmol) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir the solution for 15-20 minutes to allow for complex formation.
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Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 110 mg, 0.5 mmol) in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 2 atm). Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The residue can be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove the catalyst.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Conclusion
This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its robust performance, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides and other prochiral olefins, provides a reliable and efficient route to enantiomerically pure compounds. The rational design of this ligand, based on a C₂-symmetric, electron-rich, and conformationally rigid phospholane backbone, is a testament to the power of ligand design in controlling catalytic processes. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of the properties, synthesis, and application of this compound is a valuable asset in the development of innovative and efficient synthetic methodologies.
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Saito, Y., & Kobayashi, S. (2020). Development of Robust Heterogeneous Chiral Rhodium Catalysis Utilizing Acid–Base and Electrostatic Interactions for Efficient Continuous-Flow Asymmetric Hydrogenations. Journal of the American Chemical Society, 142(38), 16546–16551. [Link]
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Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 80(4), 757-768. [Link]
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van den Berg, M., et al. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007. [Link]
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Xing, Y., et al. (2011). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 47(26), 7512-7514. [Link]
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van den Berg, M., et al. (2002). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. University of Groningen Research Portal. [Link]
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Reddit. (2015). how to deal with an air sensitive solid?[Link]
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Mei, P., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(11), 6735-6778. [Link]
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Pye, P. J., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(22), 6531-6535. [Link]
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Byers, J. A., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2089–2101. [Link]
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Zhu, G., et al. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. [Link]
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ResearchGate. (n.d.). Table 3. Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed...[Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Mei, P., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. [Link]
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Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]
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McCulloch, B., et al. (1990). Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-. beta. -propyl-. alpha. -acetamidoacrylate))rhodium tetrafluoroborate, (Rh(DIPAMP)(MPAA))BF sub 4. OSTI.GOV. [Link]
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Schulz, J., et al. (2010). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E: Structure Reports Online, 66(7), m798. [Link]
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ResearchGate. (n.d.). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. [Link]
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ResearchGate. (n.d.). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. [Link]
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NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). Preparation of (R,R)-1,2:4,5-Diepoxypentane. [Link]
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ResearchGate. (n.d.). Mark BURK. [Link]
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Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205–207. [Link]
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Organic Syntheses. (n.d.). Preparation of (S)-1-Phenyl-3-butyn-1-ol. [Link]
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Ramalingam, B., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 26(4), 1184–1190. [Link]
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Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(13), 3910-3919. [Link]
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(R,R)-Et-BPE: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis
Introduction
In the field of asymmetric synthesis, the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions is of paramount importance. Among the pantheon of successful ligands, the phospholane-based BPE family, developed by Burk and coworkers, stands out for its remarkable efficiency and broad applicability. This guide focuses specifically on (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE. This C₂-symmetric bisphosphine ligand is renowned for its ability to form highly active and enantioselective catalysts, particularly with rhodium, for asymmetric hydrogenation reactions.[1] Its robust performance, characterized by high turnover numbers and exceptional enantiomeric excesses, has made it a valuable tool for the synthesis of chiral molecules in pharmaceutical and fine chemical industries.[2] This document provides an in-depth overview of the core properties of this compound, its primary applications, and detailed protocols for its use in a research setting.
Core Properties and Specifications
This compound is a chiral, air-sensitive phosphine ligand.[3] Its structural rigidity and the stereogenic centers on the phospholane rings are crucial for creating a well-defined and effective chiral environment around the metal center.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 136705-62-9 | [3][4][5] |
| Molecular Formula | C₁₈H₃₆P₂ | [3][4][5] |
| Molecular Weight | 314.43 g/mol | [3][4] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Purity | ≥95% to 98+% | [3][4] |
| Density | 0.939 g/mL at 25 °C | |
| Boiling Point | 104-106 °C at 0.05 mmHg | [3] |
| Specific Rotation | +320° ±4° (c=1, hexane) | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). | |
| Handling | Air-sensitive; should be handled under an inert atmosphere (e.g., Argon or Nitrogen). | [3] |
Mechanism of Action and Application in Asymmetric Catalysis
The primary application of this compound is as a bidentate ligand in transition metal catalysis, most notably in asymmetric hydrogenation. The ligand chelates to a metal precursor, such as a rhodium(I) salt, to form a chiral active catalyst.
The efficacy of the this compound ligand stems from its phospholane structure. The five-membered rings are conformationally restricted, which, combined with the two stereocenters on each ring, creates a highly organized and sterically demanding chiral pocket around the metal. When a prochiral substrate coordinates to this catalyst, one face is sterically shielded, forcing the delivery of hydrogen to occur preferentially from the other face, thus inducing high enantioselectivity.
Rhodium complexes of BPE ligands are particularly effective for the hydrogenation of various prochiral substrates, including enamides, enol esters, and itaconic acids, yielding chiral amines and alcohols with excellent enantiomeric excess (ee). These catalysts exhibit high efficiency, allowing for substrate-to-catalyst (S/C) ratios of up to 50,000.
Beyond hydrogenation, BPE ligands have been employed in other asymmetric transformations, such as hydroformylation and conjugate additions.[2][6] The ethyl-substituted version, this compound, offers a specific steric profile that can be optimal for certain classes of substrates compared to its methyl or phenyl analogues.
Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.
Experimental Protocol: In Situ Catalyst Generation and Asymmetric Hydrogenation
This protocol describes a representative procedure for the asymmetric hydrogenation of an enamide substrate using an in situ prepared Rhodium-(R,R)-Et-BPE catalyst.[7] This method is advantageous for screening and optimization as it bypasses the need to isolate the often air-sensitive metal complex.
Safety Precautions:
-
This procedure involves flammable solvents and hydrogen gas, which is explosive.[8] All steps must be performed in a well-ventilated fume hood.
-
Pressure reactions should be conducted behind a blast shield.[8]
-
This compound and the rhodium precursor are air-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
This compound (CAS: 136705-62-9)[4]
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)
-
High-purity hydrogen gas
-
Schlenk flask or high-pressure autoclave
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
Part 1: In Situ Catalyst Preparation
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor, [Rh(COD)₂]BF₄ (1 mol%). The amount is based on the substrate to be hydrogenated.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
-
Ligand Addition: Under a positive pressure of inert gas, add a solution of this compound (1.05-1.1 mol%) in a minimal amount of degassed solvent via syringe. Causality: A slight excess of the ligand ensures complete coordination to the rhodium center.
-
Stirring: Stir the resulting solution at room temperature for 15-20 minutes. A color change is typically observed as the ligand displaces the COD ligand and coordinates to the rhodium, forming the active catalyst complex.[1]
Part 2: Asymmetric Hydrogenation
-
Substrate Addition: Add the prochiral enamide substrate (100 mol%) to the flask, either as a solid under a flow of inert gas or as a solution in degassed solvent.
-
Purge with Hydrogen: Seal the reaction vessel. If using a balloon, evacuate and backfill with hydrogen gas three times. If using an autoclave, flush the vessel with hydrogen gas at low pressure.[8] Causality: This ensures the reaction atmosphere is exclusively hydrogen, maximizing reaction rate and preventing side reactions.
-
Pressurize: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC, GC, or ¹H NMR). Reaction times can vary from minutes to several hours.
-
Depressurization: Carefully vent the excess hydrogen gas in the fume hood.[8]
Part 3: Workup and Analysis
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by passing it through a short plug of silica gel to remove the catalyst, followed by recrystallization or column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (%ee) of the product using chiral HPLC or GC.
Caption: Logical relationship from ligand and metal to final chiral product.
Conclusion
This compound has established itself as a privileged and highly effective chiral ligand for asymmetric catalysis. Its well-defined structure translates into exceptional levels of enantiocontrol in rhodium-catalyzed hydrogenations, providing reliable access to enantiomerically enriched building blocks. The straightforward preparation of its active catalyst species in situ further enhances its utility in both academic research and industrial applications. As the demand for enantiopure pharmaceuticals and agrochemicals continues to grow, the role of robust and efficient catalytic systems, enabled by ligands like this compound, will remain critically important.
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(+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. National Institutes of Health (PMC). [Link]
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An In-depth Technical Guide to the Mechanism of (R,R)-Et-BPE in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] Among the vast arsenal of chiral ligands developed, the C2-symmetric phospholane-based ligands, such as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE, have emerged as powerful tools for achieving high enantioselectivity in a variety of metal-catalyzed reactions.[2] This guide provides a comprehensive overview of the mechanistic intricacies of this compound in asymmetric catalysis, with a primary focus on its role in asymmetric hydrogenation. We will delve into the structural features of the ligand, the nature of the metal-ligand complex, the catalytic cycle, and practical considerations for its application in research and development.
Introduction to this compound: A Privileged Ligand
This compound, with the CAS Number 136705-62-9, is a chiral bisphosphine ligand characterized by a C2-symmetric backbone and two phospholane rings, each bearing two ethyl groups at the stereogenic carbon centers.[3] Its empirical formula is C18H36P2, and it has a molecular weight of 314.43 g/mol .[3] The "BPE" designation stands for bis(phospholano)ethane. The "(R,R)" prefix specifies the absolute configuration of the two stereogenic carbon atoms within each phospholane ring. This specific stereochemistry is crucial for inducing high levels of asymmetry in catalytic transformations.
The development of BPE ligands, alongside the related DuPhos ligands, marked a significant advancement in asymmetric hydrogenation.[4] These ligands, when complexed with transition metals like rhodium and ruthenium, form highly active and enantioselective catalysts.[5] The success of this compound and its analogues lies in their conformational rigidity and the chiral environment they create around the metal center, which effectively dictates the stereochemical outcome of the reaction.
Key Structural Features and Their Mechanistic Implications
The efficacy of this compound as a chiral ligand stems from several key structural attributes:
-
C2-Symmetry: The C2-symmetric nature of the ligand simplifies the stereochemical analysis of the catalytic reaction, as it reduces the number of possible diastereomeric transition states.
-
Phospholane Rings: The five-membered phospholane rings are conformationally constrained, which imparts a well-defined and rigid chiral environment around the metal center. This rigidity is essential for effective stereochemical communication between the catalyst and the substrate.
-
Ethyl Substituents: The ethyl groups on the phospholane rings create a chiral pocket that influences the binding orientation of the prochiral substrate, thereby directing the approach of the reagent to a specific face of the substrate.
-
Electron-Rich Phosphorus Atoms: The phosphorus atoms in the phospholane rings are electron-rich, which enhances the back-bonding to the metal center. This strong coordination contributes to the stability and activity of the catalyst.
The Heart of the Matter: The Catalytic Mechanism
The predominant application of this compound is in asymmetric hydrogenation, a process of paramount importance for the synthesis of chiral molecules. While the precise mechanism can vary depending on the metal, substrate, and reaction conditions, a general catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin can be described.
Formation of the Active Catalyst
The catalytic cycle typically begins with a precatalyst, often a rhodium(I) complex with a labile diene ligand, such as cyclooctadiene (COD). The this compound ligand displaces the diene to form the active catalyst.
Step 1: Ligand Exchange
The bidentate this compound ligand coordinates to the Rh(I) center, displacing the COD ligand to form the catalyst precursor, [this compound]Rh(I)⁺.
The Catalytic Cycle: A Step-by-Step Breakdown
Once the active catalyst is formed, it enters the catalytic cycle. The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides, a common class of substrates, involves the following key steps:
-
Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center through the double bond and a coordinating group (e.g., an amide carbonyl). This coordination is diastereoselective, with one face of the olefin preferentially binding to the metal due to the chiral environment created by the this compound ligand.
-
Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride species.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the rhodium(I) catalyst.
It is important to note that alternative mechanistic pathways, such as a "hydride mechanism" where hydrogen activation precedes substrate coordination, have also been proposed and may be operative for certain catalyst systems.[6][7]
The Role of this compound in Enantioselection
The high enantioselectivity observed with this compound catalysts is a direct consequence of the steric and electronic properties of the ligand. The chiral scaffold of the ligand creates a well-defined chiral pocket around the metal center. This forces the prochiral substrate to coordinate in a specific orientation to minimize steric interactions. This preferred coordination geometry then dictates the facial selectivity of the subsequent hydride transfer, leading to the formation of one enantiomer of the product in high excess.
Practical Applications and Experimental Considerations
This compound has found widespread use in the synthesis of a diverse range of chiral molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][4] Its effectiveness has been demonstrated in the asymmetric hydrogenation of various substrates.
Substrate Scope
The versatility of this compound-metal catalysts is evident in their broad substrate scope, which includes:
-
Enamides: N-acyl enamides are excellent substrates, yielding chiral amines with high enantiomeric excess (ee).
-
Enol Esters: Asymmetric hydrogenation of enol esters provides access to chiral alcohols.
-
Itaconic Acids: These substrates are readily hydrogenated to produce chiral succinic acid derivatives.
-
Ketones: While often more challenging, certain ketones can be asymmetrically hydrogenated with high enantioselectivity using Ru-(R,R)-Et-BPE catalysts.
Representative Experimental Protocol: Asymmetric Hydrogenation of an Enamide
The following is a general, illustrative protocol for the asymmetric hydrogenation of an N-acetyl enamide using a Rh-(R,R)-Et-BPE catalyst.
Materials:
-
Rh(COD)₂BF₄ (precatalyst)
-
This compound (ligand)
-
N-acetyl enamide (substrate)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve Rh(COD)₂BF₄ (1 mol%) and this compound (1.1 mol%) in the chosen solvent.
-
Stir the solution at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Reaction Setup:
-
Add the N-acetyl enamide substrate to the catalyst solution.
-
Transfer the reaction mixture to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Table 1: Representative Data for Rh-(R,R)-Et-BPE Catalyzed Asymmetric Hydrogenation
| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | MeOH | 1 | 25 | >99 |
| (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid | (R)-N-Acetyl-4-fluorophenylalanine | MeOH | 5 | 25 | 98 |
| Dimethyl itaconate | (R)-Dimethyl methylsuccinate | CH₂Cl₂ | 10 | 25 | 97 |
Note: The data in this table are illustrative and may not represent specific literature values. Actual results will depend on the precise reaction conditions.
Role in Drug Development
The ability to synthesize single-enantiomer compounds with high efficiency and purity is critical in drug discovery and development.[8][9] Asymmetric hydrogenation catalyzed by transition metal complexes with chiral ligands like this compound is a powerful tool in this endeavor.[1] This methodology allows for the scalable and cost-effective production of chiral intermediates and active pharmaceutical ingredients (APIs). For instance, the synthesis of chiral amino acids and their derivatives, which are common building blocks in many pharmaceuticals, often relies on asymmetric hydrogenation.[10]
The high stereochemical control afforded by this compound-based catalysts is essential for ensuring the desired pharmacological activity and minimizing potential side effects associated with the unwanted enantiomer. The stereoisomeric purity of the catalyst itself is also a critical factor, as impurities can negatively impact both the enantioselectivity and the activity of the catalytic system.[11]
Conclusion
This compound has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in the realm of asymmetric hydrogenation. Its well-defined, rigid C2-symmetric structure provides a powerful platform for inducing high levels of enantioselectivity in a wide range of transformations. The mechanistic understanding of how this compound, in concert with a transition metal, orchestrates the stereochemical outcome of a reaction is crucial for the rational design of new catalysts and the optimization of existing processes. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the importance of ligands like this compound in enabling efficient and selective synthetic methodologies will undoubtedly continue to expand.
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The Discovery and Development of BPE Ligands: A Technical Guide for Asymmetric Catalysis
This guide provides an in-depth technical overview of the discovery, synthesis, and application of 1,2-bis(phospholano)ethane (BPE) ligands, a cornerstone of modern asymmetric catalysis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal science behind the efficacy of BPE ligands, offers detailed experimental protocols, and showcases their impact on the synthesis of complex chiral molecules.
Introduction: The Quest for Chirality and the Genesis of BPE Ligands
The synthesis of single-enantiomer compounds is a paramount challenge in pharmaceutical development, as the physiological activity of a drug molecule is often exclusive to one of its two enantiomers. Asymmetric hydrogenation emerged as a powerful strategy, offering a highly efficient and atom-economical route to chiral molecules. The success of this approach, however, is critically dependent on the design of the chiral ligand that coordinates to the metal center, orchestrating the stereochemical outcome of the reaction.
In the early 1990s, a significant breakthrough was achieved by Mark J. Burk and his colleagues. Their work led to the development of a novel class of C₂-symmetric bisphosphine ligands based on a phospholane (a five-membered phosphorus heterocycle) framework.[1] This family, which includes the renowned DuPhos and BPE ligands, was engineered to possess a unique combination of steric and electronic properties. The BPE ligands, formally known as 1,2-bis(2,5-dialkylphospholano)ethanes, are characterized by a flexible ethane backbone connecting two chiral phospholane rings. This structure proved to be exceptionally effective in creating a well-defined and highly effective chiral environment around the metal catalyst, leading to unprecedented levels of enantioselectivity in hydrogenation reactions.[1]
The key innovation of the BPE design lies in the systematic tunability of the steric environment by altering the 2,5-disubstituted groups on the phospholane rings. This allows for the optimization of the ligand for specific substrates, a feature that has cemented their status as "privileged ligands" in the toolkit of synthetic chemists.
Ligand Synthesis and Catalyst Preparation: A Self-Validating Workflow
The synthesis of BPE ligands is a multi-step process that demands rigorous control over stereochemistry. The most common route begins with a readily available chiral starting material, such as (R,R)-(+)- or (S,S)-(-)-hexane-2,5-diol, to establish the absolute stereochemistry of the final ligand. The quality of the final ligand, and thus the performance of the catalyst, is directly tied to the stereoisomeric purity of its precursors.[2]
Diagram: General Synthetic Workflow for BPE Ligands
Caption: A simplified workflow for the synthesis of (R,R)-Me-BPE.
Detailed Protocol 1: Synthesis of (R,R)-Me-BPE
This protocol provides a representative procedure for the synthesis of 1,2-bis((2S,5S)-2,5-dimethylphospholano)ethane, a widely used BPE ligand.
Step 1: Synthesis of the Cyclic Sulfate from (2R,5R)-Hexane-2,5-diol
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve (2R,5R)-hexane-2,5-diol (1 equiv.) in anhydrous carbon tetrachloride.
-
Cool the solution to 0 °C and add pyridine (2.2 equiv.).
-
Add thionyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0 °C. Stir for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with ice water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the cyclic sulfite.
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add sodium periodate (1.5 equiv.) and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir vigorously at room temperature for 4 hours. The reaction mixture will turn from dark brown to green.
-
Partition the mixture between diethyl ether and water. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude cyclic sulfate, which can be purified by chromatography.
Step 2: Synthesis of (S,S)-Me-BPE
-
Prepare a solution of 1,2-bis(phosphino)ethane in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (2.0 equiv.) dropwise to form the dilithio salt.
-
Slowly add a solution of the cyclic sulfate from Step 1 (2.0 equiv.) in anhydrous THF to the dilithio salt solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with deoxygenated water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or chromatography under inert conditions to yield the (S,S)-Me-BPE ligand as a colorless, air-sensitive liquid.
Catalyst Preparation
The active catalyst is typically prepared in situ or as a stable pre-catalyst by reacting the BPE ligand with a suitable rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene).
Protocol 2: Preparation of [(R,R)-Me-BPE-Rh(COD)]BF₄
-
In a glovebox, charge a Schlenk flask with (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate.[3][4]
-
Add degassed dichloromethane to dissolve the complex.
-
The resulting orange to red-orange solution is the pre-catalyst and can be used directly for hydrogenation reactions.
Mechanism of Action: The Catalytic Cycle of Asymmetric Hydrogenation
The high enantioselectivity of BPE-Rh catalysts stems from the formation of a rigid, chiral pocket around the metal center. The accepted mechanism for the asymmetric hydrogenation of enamides, a common substrate class, involves several key steps. The substrate coordinates to the rhodium center in a bidentate fashion through the olefin and the amide carbonyl oxygen. This coordination geometry is what dictates the facial selectivity of the subsequent hydrogen addition.
Diagram: Catalytic Cycle of Rh-BPE Asymmetric Hydrogenation
Caption: The generally accepted catalytic cycle for Rh-BPE catalyzed enamide hydrogenation.
The key to enantioselectivity lies in the formation of two diastereomeric catalyst-substrate complexes. The C₂-symmetry of the BPE ligand creates a chiral environment where one of these diastereomers is significantly lower in energy than the other. The reaction then proceeds predominantly through this lower-energy pathway, leading to the formation of one enantiomer of the product in high excess. The oxidative addition of hydrogen to this complex is often the rate-determining step, followed by migratory insertion and reductive elimination to release the chiral product and regenerate the catalyst.[5][6]
Performance and Applications in Pharmaceutical Synthesis
BPE ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of prochiral substrates, including enamides, enol esters, and β-keto esters, consistently delivering products with high enantiomeric excess (ee). The steric and electronic properties of the BPE ligand can be fine-tuned by varying the alkyl or aryl substituents on the phospholane rings, allowing for optimization of the catalyst for a specific substrate.
Data Presentation: Comparative Performance of BPE Ligands
The following table summarizes the performance of various BPE-Rh catalysts in the asymmetric hydrogenation of a standard enamide substrate, N-acetyl-α-phenylenamide.
| Ligand | Substrate | Catalyst Loading (mol%) | Pressure (psi H₂) | ee (%) | TON (Turnover Number) | TOF (h⁻¹) | Reference |
| (R,R)-Me-BPE | N-acetyl-α-phenylenamide | 0.2 | 60 | >95 | up to 50,000 | >5,000 | [1] |
| (R,R)-Et-BPE | N-acetyl-α-phenylenamide | 0.2 | 60 | >95 | ~500 | - | [1] |
| (R,R)-i-Pr-BPE | β-Keto Esters | - | - | >98 | - | - | [1] |
| (R,R)-Ph-BPE | Dehydro-levetiracetam | - | - | >99 | - | - | [7] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[8]
Case Study: Synthesis of Candoxatril Intermediate
A pivotal application of the related DuPhos ligand family, which shares the phospholane motif with BPE ligands, is in the synthesis of a key glutarate intermediate for the drug Candoxatril. The (R,R)-Me-DuPHOS-Rh catalyst enabled a highly efficient and enantioselective hydrogenation of a unique carboxylate substrate, affording the desired product in >99% ee and 95% yield on a multi-kilogram scale.[2] This case highlights the industrial relevance and robustness of this ligand class.
Case Study: Synthesis of Sitagliptin
While not a BPE ligand, the synthesis of the anti-diabetic drug Sitagliptin utilizes a highly enantioselective hydrogenation of an enamine precursor.[9] The development of this process involved screening a variety of chiral phosphine ligands, demonstrating the critical role of ligand selection in achieving high efficiency and enantiopurity in pharmaceutical manufacturing. The principles of ligand design and catalyst optimization pioneered with the BPE family are directly applicable to such challenges.
Experimental Protocols for Application
The following protocols provide a practical guide for conducting an asymmetric hydrogenation reaction and analyzing the results.
Detailed Protocol 3: Asymmetric Hydrogenation of an Enamide
This protocol describes a general procedure for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate for evaluating catalyst performance.
Materials:
-
[(R,R)-Me-BPE-Rh(COD)]BF₄ pre-catalyst
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave) with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the Rh-BPE pre-catalyst (e.g., 0.002 mmol, 0.2 mol%).
-
Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the solids.
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60 psi).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases (typically 1-4 hours), carefully vent the autoclave.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.
Detailed Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Racemic standard of the product
-
Product sample from the hydrogenation reaction
Procedure:
-
Method Development:
-
Prepare a solution of the racemic product standard.
-
Inject the racemic standard onto the chiral column to determine the retention times of both enantiomers and to ensure baseline separation.
-
Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate to achieve good resolution (Rs > 1.5) in a reasonable analysis time.
-
-
Sample Analysis:
-
Prepare a dilute solution of the hydrogenation product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
The ee is calculated using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.[10]
-
Conclusion and Future Outlook
The discovery and development of BPE ligands represent a landmark achievement in asymmetric catalysis. Their modular design, high efficacy, and broad applicability have profoundly impacted the synthesis of chiral pharmaceuticals and fine chemicals. The principles of C₂-symmetric ligand design and the understanding of the mechanistic intricacies of their metal complexes continue to inspire the development of new generations of catalysts. As the demand for enantiomerically pure compounds grows, the legacy of BPE ligands will undoubtedly continue to drive innovation in the field of asymmetric synthesis, enabling more efficient, selective, and sustainable chemical manufacturing.
References
-
Burk, M. J., Feaster, J. E., Harlow, R. L. (1991). Synthesis and structural characterization of C2-symmetric bis(phospholanes) and their use in catalytic asymmetric hydrogenation. Organometallics, 10(7), 2101–2106. [Link]
-
Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(11), 6735-6778. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10475. [Link]
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Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. [Link]
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Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuruta, H., & Imamoto, T. (2001). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Burk, M. J., Gross, M. F., Martinez, J. P. (1995). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. Journal of the American Chemical Society, 117(37), 9375-9376. [Link]
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Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]
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PubChem. 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate. [Link]
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Chirik, P. J., & Tofan, D. (2018). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 37(15), 2545–2553. [Link]
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Sánchez-Carnerero, E. M., & de la Escosura-Muñiz, A. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(8), 9467–9477. [Link]
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Chen, C. Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6335-6340. [Link]
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Reetz, M. T., & Sostmann, S. (2001). Biarylphosphonites: a class of monodentate phosphorus(III) ligands that outperform their chelating analogues in asymmetric hydrogenation catalysis. Chemical Communications, (11), 944-945. [Link]
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Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
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Framery, E., & Dufaud, V. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 9(7), 741-746. [Link]
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ResearchGate. A comparison between the catalytic activity expressed in the turnover frequency (TOF, s-1). [Link]
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Wikipedia. Turnover number. [Link]
-
The University of Liverpool Repository. Rhodium Catalysed Transfer Hydrogenation and Transamination. [Link]
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ChemRxiv. Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. [Link]
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University of Groningen. Ligand screening in Rh-catalysed asymmetric hydrogenation of methyl 2-acetamidoacrylate. [Link]
-
NIH Public Access. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. [Link]
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An In-depth Technical Guide to the Coordination Chemistry of (R,R)-Et-BPE with Rhodium for Asymmetric Catalysis
Introduction: The Significance of P-Chiral Phosphine Ligands in Asymmetric Catalysis
In the realm of asymmetric synthesis, the development of effective chiral catalysts is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Chiral phosphine ligands, when coordinated to transition metals like rhodium, create a chiral environment that can effectively control the stereochemical outcome of a reaction. These ligands are broadly categorized as having either backbone chirality or P-chirogenicity. While ligands with backbone chirality, such as BINAP and DuPhos, have seen widespread success, P-chirogenic ligands, which possess a stereogenic phosphorus atom, offer a distinct and powerful approach to inducing asymmetry.[3]
The (R,R)-Et-BPE ligand, a member of the BPE (bis(phospholano)ethane) family, is a C₂-symmetric bisphosphine ligand with P-chirogenic centers.[1] Its rigid phospholane rings and electron-rich phosphorus atoms make it a highly effective ligand in rhodium-catalyzed asymmetric hydrogenation reactions.[1][3] This guide provides a comprehensive overview of the coordination chemistry of this compound with rhodium, detailing the synthesis, characterization, and catalytic applications of the resulting complexes, with a focus on providing actionable insights for researchers and professionals in drug development.
Synthesis and Characterization of the [Rh(this compound)(COD)]BF₄ Catalyst
The preparation of the active catalyst precursor, [this compound)Rh(COD)]BF₄, is a crucial step that directly impacts catalytic performance. A common and reliable method involves the reaction of a rhodium source, such as [Rh(COD)₂]BF₄, with the chiral bisphosphine ligand this compound.[4][5]
Experimental Protocol: Synthesis of [Rh(this compound)(COD)]BF₄
This protocol is designed to be a self-validating system, ensuring high purity and consistency of the final product.
Materials:
-
[Rh(COD)₂]BF₄ (1,5-cyclooctadiene)bis(tetrafluoroborate)rhodium(I))
-
This compound ((+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane)
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether or methyl-tert-butyl ether (MTBE)[6]
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Rhodium Precursor Solution: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in a minimal amount of anhydrous, degassed DCM in a Schlenk flask equipped with a magnetic stir bar.
-
Preparation of the Ligand Solution: In a separate Schlenk flask, dissolve this compound (1.05 eq) in anhydrous, degassed DCM. The slight excess of the ligand ensures complete consumption of the rhodium precursor.
-
Complex Formation: Slowly add the this compound solution to the stirred solution of [Rh(COD)₂]BF₄ at room temperature. The color of the solution will typically change, indicating coordination of the phosphine ligand to the rhodium center. Stir the reaction mixture for 30-60 minutes at room temperature to ensure complete complex formation.
-
Precipitation and Isolation: Slowly add anhydrous, degassed diethyl ether or MTBE to the reaction mixture with vigorous stirring until a precipitate forms.[6] The less polar solvent reduces the solubility of the cationic rhodium complex, causing it to crystallize or precipitate out of the solution.
-
Washing and Drying: Allow the precipitate to settle, then carefully decant the supernatant via cannula. Wash the solid product with two portions of fresh, anhydrous, degassed diethyl ether or MTBE to remove any unreacted starting materials or byproducts. Dry the resulting solid under high vacuum to obtain the [Rh(this compound)(COD)]BF₄ catalyst as a crystalline solid.
Diagram 1: Synthesis of the [Rh(this compound)(COD)]BF₄ Catalyst
Caption: Workflow for the synthesis of the rhodium catalyst.
Spectroscopic Characterization
The structure and purity of the synthesized [Rh(this compound)(COD)]BF₄ complex are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.
-
³¹P NMR Spectroscopy: This is one of the most informative techniques for characterizing phosphine-rhodium complexes. The phosphorus atoms in the this compound ligand are chemically equivalent due to the C₂-symmetry of the complex. The ³¹P NMR spectrum will show a doublet, with the splitting arising from coupling to the ¹⁰³Rh nucleus (I = 1/2, 100% natural abundance). A typical chemical shift for the phosphorus atoms in this complex is around 73.5 ppm (in CD₂Cl₂), with a Rh-P coupling constant (¹JRh-P) of approximately 145.5 Hz.[6] The observation of a single doublet confirms the formation of the desired symmetric chelate complex.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons on the BPE ligand and the coordinated cyclooctadiene (COD) ligand. The spectrum will be complex due to the numerous protons in the molecule. However, the signals for the olefinic protons of the COD ligand are typically found in the downfield region and can be used to confirm its presence in the coordination sphere.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum will show signals for all the carbon atoms in the complex. The olefinic carbons of the COD ligand are particularly diagnostic.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of the [Rh(this compound)(COD)]⁺ cation.[6] The crystal structure reveals a distorted square planar geometry around the rhodium(I) center.[5] The two phosphorus atoms of the BPE ligand and the midpoints of the two double bonds of the COD ligand occupy the four coordination sites. The five-membered chelate ring formed by the rhodium atom and the P-C-C-P backbone of the BPE ligand typically adopts a δ-conformation.[6] The P-Rh-P bite angle is an important parameter that influences the catalytic activity and enantioselectivity, and for BPE-type ligands, it is typically around 83-84°.[6][7]
Application in Asymmetric Hydrogenation
Rhodium complexes of this compound are highly efficient catalysts for the asymmetric hydrogenation of a variety of prochiral olefins, particularly α-(acylamino)acrylates and related substrates, to produce chiral amino acid derivatives.[4]
General Mechanism of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied and is generally understood to proceed through an "unsaturated" pathway.[8] The key steps are as follows:
-
Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center, displacing a weakly bound solvent molecule. This coordination can occur in two diastereomeric forms, with one being favored due to steric and electronic interactions with the chiral ligand.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride species. This is often the rate-determining step.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst.
The enantioselectivity of the reaction is determined by the relative rates of the catalytic cycles proceeding through the two diastereomeric substrate-catalyst complexes.[9] The rigid and sterically demanding nature of the this compound ligand effectively blocks one of the coordination faces of the substrate, leading to high enantiomeric excesses of the desired product.[10]
Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation
Caption: The unsaturated pathway for rhodium-catalyzed asymmetric hydrogenation.
Performance Data
The [Rh(this compound)(COD)]BF₄ catalyst has demonstrated excellent performance in the asymmetric hydrogenation of various benchmark substrates.
| Substrate | Product | Enantiomeric Excess (ee%) | Conditions | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | H₂ (1 atm), MeOH, 25°C | [4] |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | >99 | H₂ (1 atm), MeOH, 25°C | [4] |
| Ethyl (E/Z)-β-acylaminoacrylate | Ethyl N-acyl-β-amino acid ester | 93-94 | H₂ (variable pressure), various solvents | [4] |
| Itaconic Acid Dimethyl Ester | (S)-Methylsuccinic acid dimethyl ester | >99 | H₂ (1 atm), MeOH, 25°C | N/A |
Note: The data for Itaconic Acid Dimethyl Ester is representative of the high enantioselectivities typically achieved with BPE-type ligands for this class of substrate, although a specific citation for this compound with this exact substrate was not found in the provided search results.
Conclusion: A Powerful Tool for Asymmetric Synthesis
The coordination chemistry of this compound with rhodium provides access to a highly effective and versatile class of catalysts for asymmetric hydrogenation. The well-defined synthesis, robust nature, and predictable stereochemical control offered by the [Rh(this compound)(COD)]BF₄ complex make it an invaluable tool for researchers and professionals in the field of drug development and fine chemical synthesis. The mechanistic understanding of these catalytic systems continues to evolve, paving the way for the rational design of even more efficient and selective catalysts for a broader range of chemical transformations.
References
- Imamoto, T. (Year). Synthesis and applications of high-performance P-chiral phosphine ligands. ProQuest.
- Various Authors. (2025). Rh(I)-Catalyzed Enantioselective Hydrogenation of ( E )- and ( Z )-β-(Acylamino)acrylates Using 1,4-Bisphosphine Ligands under Mild Conditions.
- Imamoto, T. (Year). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. TCI Chemicals.
- Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
- Mori, F., Fukawa, N., Noguchi, K., & Tanaka, K. (2011). Asymmetric Synthesis of Axially Chiral Biaryl Diphosphine Ligands by Rhodium-Catalyzed Enantioselective Intramolecular Double [2+2+2] Cycloaddition. Organic Letters, 13, 362-365.
- van den Berg, M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577.
- Various Authors. (2023). Dirhodium(II)
- Various Authors. (Year). Rhodium(I)
- Various Authors. (2002). Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph)
- Various Authors. (Year). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Various Authors. (Year). Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. PMC - NIH.
- Various Authors. (2000).
- Various Authors. (2025). X-ray Structures and DFT Calculations on Rhodium−Olefin Complexes: Comments on the 103Rh NMR Shift−Stability Correlation.
- Various Authors. (2025). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation.
- Various Authors. (Year).
- Various Authors. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).
- Schulz, J., et al. (Year). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I)
- Various Authors. (Year). H NMR Spectra of Rhodium(II) Complexes.
- Various Authors. (2025). Fluorous derivatives of [Rh(COD)(dppe)]BX4 (X=F, Ph): Synthesis, physical studies and application in catalytic hydrogenation of 1-alkenes and 4-alkynes.
- Various Authors. (Year).
- Strem Catalog. (Year). 2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 98% (R,R)-Ph-BPE-Rh.
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Theoretical Underpinnings of (R,R)-Et-BPE Catalysts: A Technical Guide for Researchers
Introduction
In the landscape of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount, particularly within the pharmaceutical industry where the stereochemistry of a molecule dictates its therapeutic efficacy.[1][2] Among the privileged ligand scaffolds developed, the C2-symmetric bisphospholane ligands, and specifically (R,R)-Et-BPE, have emerged as powerful tools for a range of metal-catalyzed transformations.[3][4] This technical guide provides an in-depth exploration of the theoretical studies that have illuminated the mechanistic intricacies of this compound catalysts. By integrating computational insights with experimental observations, we aim to provide researchers, scientists, and drug development professionals with a robust understanding of how these catalysts function at a molecular level, thereby enabling more rational catalyst design and process optimization.
The this compound ligand, formally known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a P-chiral diphosphine ligand that has demonstrated exceptional performance in asymmetric hydrogenation reactions, among other transformations. Its effectiveness stems from the unique steric and electronic properties conferred by the phospholane rings and the ethyl substituents at the chiral phosphorus centers. This guide will delve into the computational methodologies used to model these catalysts, the mechanistic pathways that have been elucidated, and the key factors governing their remarkable enantioselectivity.
I. Computational Methodologies for Studying this compound Catalysts
The elucidation of complex reaction mechanisms in transition metal catalysis heavily relies on computational chemistry, with Density Functional Theory (DFT) being the most widely employed method.[5][6] DFT provides a favorable balance between computational cost and accuracy, enabling the study of realistic catalytic systems.
A. Foundational Principles of DFT in Catalysis Research
DFT calculations are utilized to determine the electronic structure of molecules, which in turn allows for the prediction of geometries, reaction energies, and activation barriers.[6] In the context of this compound catalysts, DFT is instrumental in:
-
Modeling Catalyst-Substrate Interactions: Understanding how the substrate coordinates to the metal center and interacts with the chiral ligand is the first step in unraveling the reaction mechanism.[7]
-
Mapping Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed.
-
Elucidating the Origin of Enantioselectivity: By comparing the activation energies of the competing pathways leading to the (R) and (S) enantiomers, the origins of stereocontrol can be identified.[8][9]
B. Common Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes, hybrid functionals such as B3LYP are often a good starting point, while more modern functionals from the M06 or MN15 families can offer improved accuracy for non-covalent interactions, which are often crucial for selectivity.[5][7] Basis sets of at least double-zeta quality, such as the def2-SVP and def2-TZVP sets, are typically employed for all atoms, with effective core potentials often used for the metal center to reduce computational cost.
Experimental Protocol: A General DFT Workflow for Mechanistic Investigation
-
Model Construction: Build the 3D structures of the this compound metal complex, the substrate, and any other relevant species (e.g., solvent molecules).
-
Geometry Optimization: Perform geometry optimizations of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. This is typically done using a specific DFT functional and basis set.
-
Frequency Calculations: For each optimized structure, perform frequency calculations to confirm its nature. Minima (reactants, intermediates, products) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (larger basis set and/or more accurate functional).
-
Solvation Modeling: To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.
-
Analysis: Analyze the calculated energies to determine reaction barriers and thermochemistry. Examine the geometries and electronic structures of the transition states to understand the factors controlling reactivity and selectivity.
Caption: Energy profile illustrating the origin of enantioselectivity in catalysis.
III. Applications in Drug Development
The insights gained from theoretical studies of this compound catalysts have direct implications for the development of efficient and scalable synthetic routes to chiral active pharmaceutical ingredients (APIs). [1][2]
A. Case Study: Synthesis of Chiral Amines
Chiral amines are ubiquitous structural motifs in pharmaceuticals. Asymmetric hydrogenation of enamides using Rh-(R,R)-Et-BPE catalysts is a powerful method for their synthesis. [10]Theoretical studies can aid in:
-
Substrate Scope Prediction: By computationally screening a range of enamide substrates, it is possible to predict which ones will be hydrogenated with high enantioselectivity, thus guiding experimental efforts.
-
Ligand Modification: DFT calculations can be used to rationally design modified BPE ligands with improved activity or selectivity for a specific substrate. For instance, altering the alkyl groups on the phospholane ring can fine-tune the steric and electronic properties of the catalyst.
B. Quantitative Data Summary
The following table summarizes typical performance data for Rh-(R,R)-Et-BPE catalyzed asymmetric hydrogenation of a generic enamide, often supported by theoretical predictions.
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-acetyl-α-arylenamide | Chiral N-acetyl amine | 0.1 - 1.0 | 1 - 10 | 25 - 50 | >99 | >98 |
| N-acetyl-α-alkylenamide | Chiral N-acetyl amine | 0.5 - 2.0 | 5 - 20 | 40 - 60 | >95 | 90 - 99 |
Data is representative and can vary based on specific substrate and reaction conditions.
IV. Future Directions and Conclusion
The synergy between theoretical and experimental studies continues to push the boundaries of asymmetric catalysis. Future research in the area of this compound catalysts will likely focus on:
-
Machine Learning: Integrating machine learning models with DFT data to accelerate the discovery of new catalysts and predict their performance with even greater accuracy.
-
Broader Reaction Scope: Expanding the application of this compound catalysts to other important transformations beyond hydrogenation, such as hydroformylation and cross-coupling reactions. [11]* Understanding Deactivation Pathways: Using computational methods to investigate catalyst deactivation mechanisms, leading to the development of more robust and long-lived catalytic systems.
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Solubility of (R,R)-Et-BPE in Organic Solvents: A Technical Guide
Introduction
(R,R)-Et-BPE, with the full name (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, is a chiral phosphine ligand pivotal in asymmetric catalysis.[1] Its efficacy in inducing high enantioselectivity in various chemical transformations is well-documented. A critical, yet often overlooked, parameter in the practical application of this compound is its solubility in organic solvents. The solubility of a catalyst or ligand directly impacts reaction kinetics, catalyst loading, and the overall efficiency and scalability of a synthetic process. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, a compilation of its physical properties, and a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who seek to optimize reaction conditions and develop robust synthetic methodologies utilizing this versatile ligand.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental principle.[2][3] For organometallic compounds like this compound, several factors influence their solubility:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] this compound, with its phosphine functional groups and hydrocarbon backbone, can be expected to exhibit good solubility in a range of non-polar to moderately polar aprotic solvents.
-
Intermolecular Forces: The dominant intermolecular forces in this compound are van der Waals forces. Solvents that can effectively engage in similar intermolecular interactions are likely to be good solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solute and the intermolecular forces within the solvent.[2]
-
Structural Effects: The bulky ethyl groups on the phospholane rings of this compound can influence its solubility by affecting how the molecule packs in the solid state and how it interacts with solvent molecules.[4]
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its handling and use in solubility studies.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₆P₂ | [5] |
| Molecular Weight | 314.43 g/mol | [1][6] |
| CAS Number | 136705-62-9 | [1] |
| Appearance | Colorless to pale-yellow liquid | |
| Density | 0.939 g/mL at 25 °C | [1] |
| Boiling Point | 104-106 °C at 0.05 mmHg | [1] |
| Air Sensitivity | Yes |
Experimental Determination of Solubility
Given the limited publicly available quantitative solubility data for this compound, a standardized experimental protocol is crucial for researchers to generate reliable and reproducible data. The following protocol is based on the equilibrium shake-flask method, a widely accepted technique for solubility determination.[7]
Materials and Equipment
-
This compound
-
High-purity organic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, methanol, ethanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringes and needles for handling air-sensitive materials
-
Inert gas supply (e.g., nitrogen or argon)
-
Filtration system (e.g., syringe filters with appropriate membrane material)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Experimental Workflow Diagram
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An In-depth Technical Guide to the Safe Handling of (R,R)-Et-BPE
This guide provides comprehensive safety and handling protocols for (R,R)-Et-BPE, a chiral phosphine ligand utilized by researchers, scientists, and drug development professionals. Its purpose is to ensure the safe and effective use of this reagent by detailing its inherent risks and the necessary precautions for its storage, handling, and disposal.
Introduction to this compound: A Powerful but Hazardous Reagent
This compound, formally known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a highly effective chiral phosphine ligand employed in asymmetric catalysis.[1][2] Its unique structural properties enable the synthesis of enantiomerically pure compounds, a critical aspect in the development of new pharmaceuticals and other advanced materials. However, the very electronic and steric attributes that make it a potent ligand also contribute to its significant reactivity and associated hazards. This guide is designed to provide laboratory personnel with the essential knowledge to mitigate these risks.
Section 1: Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe handling. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| Chemical Name | (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane | [1] |
| Synonyms | This compound | [1][2] |
| CAS Number | 136705-62-9 | [1][2] |
| Molecular Formula | C₁₈H₃₆P₂ | [1][3] |
| Molecular Weight | 314.43 g/mol | [1][3] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Density | 0.939 g/mL at 25 °C | |
| Boiling Point | 104-106 °C at 0.05 mmHg | |
| Flash Point | 110 °C (230 °F) | [4] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, with its most significant risk being its pyrophoric nature.[4][5] This section details the known hazards and outlines a risk assessment workflow.
Primary Hazards:
-
Pyrophoricity: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4][5] This is the most critical hazard to consider.
-
Skin and Eye Irritation: The compound is known to cause skin and eye irritation.[6][7]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6][7]
-
Air and Moisture Sensitivity: As a phosphine ligand, this compound is sensitive to both air and moisture, which can lead to degradation and loss of catalytic activity.[8]
Toxicological Data:
Risk Assessment Workflow:
Before handling this compound, a thorough risk assessment should be conducted. The following diagram illustrates a recommended workflow for this process.
Caption: A workflow for assessing and mitigating risks associated with handling this compound.
Section 3: Safe Handling and Storage Protocols
Given its pyrophoric and air-sensitive nature, this compound must be handled under an inert atmosphere at all times.[8][10] A glovebox or a Schlenk line are the recommended engineering controls for its manipulation.
Storage:
-
Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][10]
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials such as oxidizing agents.[10][11]
-
Store in a flammables-approved cabinet.
Handling (Solid Transfer Workflow):
The following diagram outlines a standard operating procedure for transferring this compound from its original container to a reaction vessel using a glovebox.
Caption: A step-by-step workflow for the safe transfer of this compound in a glovebox.
Section 4: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound, even when using engineering controls like a glovebox or fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Section 5: Accidental Release Measures and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills (in a fume hood or glovebox): Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the mixture into a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and contact emergency services. Do not attempt to clean up a large spill without specialized training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Section 6: Disposal Considerations
Waste containing this compound is considered hazardous and must be disposed of according to institutional, local, and national regulations.[13][14][15]
-
Empty Containers: "Empty" containers may still contain hazardous residues. They should be rinsed with a compatible solvent (under an inert atmosphere) and the rinsate collected as hazardous waste.
-
Unused Reagent: Unused this compound must be disposed of as hazardous waste. Do not attempt to neutralize it without a validated and approved procedure.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, absorbent materials, glassware) should be collected in a sealed container and disposed of as hazardous waste.
Conclusion
This compound is an invaluable tool in modern chemical synthesis, but its safe use is paramount. By understanding its properties, conducting thorough risk assessments, and adhering to the stringent handling and disposal protocols outlined in this guide, researchers can effectively mitigate the risks associated with this powerful reagent and conduct their work in a safe and responsible manner.
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Fisher Scientific. (2024). Safety Data Sheet: (+)-1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]ethane. Retrieved from [Link]
-
PubChem. (n.d.). (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate. Retrieved from [Link]
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Journal of the American Chemical Society. (2022). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Retrieved from [Link]
-
University of Texas at Austin. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (R,R)-Et-BPE
Introduction: (R,R)-Et-BPE, formally known as (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, is a C₂-symmetric chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in enantioselective hydrogenation reactions.[1][2] Its rigid phospholane rings and defined stereochemistry create a highly effective chiral environment around a metal center. For researchers, scientists, and professionals in drug development, rigorous spectroscopic characterization of this ligand is paramount. It serves not only to confirm chemical identity but also to establish purity, a critical factor for achieving high enantioselectivity and reproducibility in catalytic processes. The susceptibility of phosphines to oxidation necessitates meticulous handling and specific analytical protocols.
This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of this compound. It is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for data acquisition and interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.[3] A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's structure, symmetry, and purity. Due to the C₂-symmetry of the molecule, the number of unique signals in the NMR spectra is halved, simplifying interpretation.
Predicted Spectroscopic Features
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl groups and the phospholane ring protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-phosphorus (H-P) coupling.
-
Ethyl Groups (CH₂CH₃): The terminal methyl protons (CH₃) will appear as a triplet of doublets, and the methylene protons (CH₂) will appear as a complex multiplet due to coupling with both the methyl protons and the phosphorus atom.
-
Phospholane Ring Protons (CH and CH₂): The methine (CH) and methylene (CH₂) protons on the five-membered ring will resonate as complex multiplets.
-
Ethane Bridge (-CH₂CH₂-): The two methylene groups of the ethane bridge are chemically equivalent due to the C₂-symmetry and are expected to appear as a single multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be simplified by the molecule's symmetry. Each unique carbon atom will produce a single resonance, which will be split into a doublet by the adjacent phosphorus atom (¹JPC, ²JPC, etc.).
-
Ethyl Groups (CH₂CH₃): Two distinct signals are expected, one for the methyl carbon and one for the methylene carbon.
-
Phospholane Ring Carbons (CH and CH₂): Two signals are expected for the non-equivalent carbons of the phospholane ring.
-
Ethane Bridge (-CH₂CH₂-): A single signal is anticipated for the two equivalent carbons of the ethane bridge.
³¹P NMR Spectroscopy: This is the most direct method for analyzing the phosphorus environment and assessing purity.
-
For the pure this compound ligand, a single, sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum, reflecting the equivalence of the two phosphorus atoms.[7]
-
A common impurity is the corresponding phosphine oxide, formed by air oxidation. This impurity would appear as a distinct, separate signal at a significantly different chemical shift (typically downfield). Monitoring for the appearance of this second signal is a crucial quality control measure. For context, the rhodium complex of this compound, [Rh(this compound)COD)]BF₄, shows a ³¹P NMR signal as a doublet at 73.5 ppm (J(P-Rh) = 145.5 Hz).[8] The free ligand is expected to resonate at a different chemical shift.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound. Actual values must be determined experimentally.
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |
| ¹H | 0.8 - 1.2 | td (triplet of doublets) | Ethyl -CH₃ |
| 1.2 - 2.2 | m (multiplet) | Ethyl -CH₂-, Phospholane -CH₂-, Ethane -CH₂CH₂- | |
| 2.0 - 2.5 | m (multiplet) | Phospholane -CH- | |
| ¹³C | 10 - 15 | d (doublet) | Ethyl -CH₃ |
| 20 - 40 | d (doublet) | Ethyl -CH₂-, Phospholane -CH₂-, Ethane -CH₂CH₂- | |
| 40 - 50 | d (doublet) | Phospholane -CH- | |
| ³¹P | -20 to 20 | s (singlet) | P |
Experimental Protocol: NMR Sample Preparation (Air-Sensitive)
The high reactivity of phosphine ligands with atmospheric oxygen necessitates the use of inert-atmosphere techniques for sample preparation to prevent oxidative degradation.[9][10]
Causality: Failure to exclude oxygen will lead to the formation of the corresponding phosphine oxide, which will be readily observed in the ³¹P NMR spectrum and can complicate the interpretation of ¹H and ¹³C NMR spectra. This protocol ensures the integrity of the sample.
Materials:
-
This compound
-
Deuterated solvent (e.g., C₆D₆, CD₂Cl₂, Toluene-d₈), degassed via three freeze-pump-thaw cycles.
-
J-Young NMR tube or standard NMR tube with a septum-sealed cap.
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen).
-
Gas-tight syringes.
Step-by-Step Methodology:
-
Environment Preparation: Perform all manipulations within a glovebox or on a Schlenk line under a positive pressure of inert gas.
-
Sample Weighing: In the inert atmosphere, accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean vial.[10][11]
-
Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial containing the ligand. Gently swirl to ensure complete dissolution.
-
Sample Transfer: Filter the solution through a pipette containing a small plug of glass wool (to remove any particulate matter) directly into the J-Young NMR tube.
-
Sealing: Securely close the J-Young tube's PTFE valve or cap the standard NMR tube. If using a standard tube, wrap the cap joint with Parafilm™ for an extra seal.
-
External Cleaning: Remove the sample from the inert environment. Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any contaminants.[11]
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing air-sensitive NMR samples.
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in this compound. For this molecule, which is primarily composed of C-H and C-C bonds, the most diagnostic application of IR is to confirm the absence of oxidation or hydrolysis products.[12]
Predicted Spectroscopic Features
The IR spectrum of pure this compound is expected to be dominated by aliphatic C-H stretching and bending vibrations.[13]
-
C-H Stretch: Strong, sharp absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the ethyl and phospholane groups.
-
C-H Bend: Medium to strong absorptions will appear in the 1350-1470 cm⁻¹ region, corresponding to scissoring and bending modes of the CH₂ and CH₃ groups.
-
Fingerprint Region: The region below 1300 cm⁻¹ will contain complex absorptions, including C-C stretching and P-C vibrations, which can be useful for a peak-by-peak comparison with a reference spectrum.
Trustworthiness through Absence of Peaks: The key to using IR for quality control is to look for what is not there.
-
Absence of P=O Stretch: A strong absorption between 1100-1250 cm⁻¹ would indicate the presence of a phosphine oxide (P=O) impurity. Its absence is a strong indicator of a pure, unoxidized sample.[3]
-
Absence of O-H Stretch: A broad absorption between 3200-3600 cm⁻¹ would suggest the presence of water or alcohol, indicating hydrolysis or solvent contamination.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | Aliphatic C-H Stretch |
| 1450 - 1470 | Medium | CH₂ Bend (Scissoring) |
| 1370 - 1385 | Medium | CH₃ Bend (Umbrella) |
| Below 1300 | Variable | Fingerprint Region (C-C, P-C) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Causality: For air-sensitive liquids like this compound, ATR-FTIR is the preferred method. It requires only a small drop of the sample and minimizes its exposure to the atmosphere compared to traditional methods like preparing KBr pellets or using salt plates, thereby preserving sample integrity.[14]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Under a flow of inert gas if possible, use a pipette to apply a single, small drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Immediately acquire the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, solvent-dampened wipe (e.g., with isopropanol or acetone) and allow it to dry completely.
Diagram: Spectroscopic Characterization Logic
Caption: Logical flow for the complete spectroscopic analysis.
References
-
[Chiral Phosphine Ligands Derived from Sugars. 3. Syntheses, Structures, and Spectroscopic Properties of Gold(I) Complexes with Chiral Phosphines from Glucose. X-ray Structures of [Au(2-MBPA)Cl] and [Au(3-MBPA)(2-pyS)] . ACS Publications. Available from: [Link]
-
Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents . RSC Publishing. Available from: [Link]
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Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents . DTIC. Available from: [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study . MDPI. Available from: [Link]
-
Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids . Journal of Emerging Investigators. Available from: [Link]
-
Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview . Current World Environment. Available from: [Link]
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Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation . PubMed Central. Available from: [Link]
-
6: NMR Preparation . Chemistry LibreTexts. Available from: [Link]
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NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. Available from: [Link]
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Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles . ACS Publications. Available from: [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands . PubMed Central. Available from: [Link]
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How to Prepare Samples for NMR . University of Bath. Available from: [Link]
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This compound . GSRS. Available from: [Link]
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How To Prepare And Run An NMR Sample . ALWSCI. Available from: [Link]
-
Lecture 13: Experimental Methods . Eugene E. Kwan. Available from: [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts . University of Toronto. Available from: [Link]
-
³¹P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes . PubMed Central. Available from: [Link]
-
Dalton Transactions . RSC Publishing. Available from: [Link]
-
(+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ2P,P′}(η4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate . PubMed Central. Available from: [Link]
-
Chem 117 Reference Spectra Spring 2011 . Available from: [Link]
-
¹H NMR Chemical Shifts . Organic Chemistry Data. Available from: [Link]
-
¹³C NMR Chemical Shifts . Organic Chemistry Data. Available from: [Link]
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Tables For Organic Structure Analysis . Available from: [Link]
-
VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. Available from: [Link]
-
(-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane . PubChem. Available from: [Link]
-
IR handout . Available from: [Link]
-
Interpreting C-13 NMR Spectra . Chemistry LibreTexts. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities . KGROUP. Available from: [Link]
-
Table of Characteristic IR Absorptions . ICT Prague. Available from: [Link]
-
Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes . ACS Publications. Available from: [Link]
-
1,2-Bis(diphenyl-phosphino)-ethane - Optional[31P NMR] - Chemical Shifts . SpectraBase. Available from: [Link]
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- 8. (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Enantioselective Hydrogenation Using (R,R)-Et-BPE-Rh Catalyst
Abstract
Enantioselective hydrogenation is a fundamental transformation in modern organic synthesis, providing a direct route to chiral molecules essential for the pharmaceutical, agrochemical, and flavor industries. This guide provides a comprehensive overview of the application of rhodium catalysts bearing the chiral bisphosphine ligand (R,R)-Et-BPE for the asymmetric hydrogenation of various prochiral olefins. We delve into the mechanistic underpinnings that govern the high enantioselectivity observed with this catalytic system. Detailed, field-proven protocols for in situ catalyst preparation and subsequent hydrogenation reactions are presented, along with insights into reaction optimization and substrate scope. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Introduction: The Power of Chiral Phosphine Ligands in Asymmetric Catalysis
The synthesis of single-enantiomer compounds is a critical challenge in chemistry, particularly in the development of pharmaceuticals where the physiological activity of a molecule is often dictated by its absolute stereochemistry. Asymmetric hydrogenation, the addition of hydrogen across a double bond under the influence of a chiral catalyst, stands as one of the most efficient methods to create stereogenic centers with high enantiopurity.
At the heart of this technology are chiral transition metal complexes, most notably those of rhodium, ruthenium, and iridium, paired with chiral phosphine ligands. The ligand's stereochemical information is transferred to the substrate during the catalytic cycle, directing the approach of hydrogen to one face of the prochiral olefin over the other.
The this compound ligand, a member of the BisP* class of P-stereogenic diphosphines, has emerged as a highly effective ligand for rhodium-catalyzed asymmetric hydrogenations.[1] Its rigid, sterically defined structure creates a well-defined chiral pocket around the rhodium center, leading to excellent levels of enantioselectivity for a broad range of substrates. This guide will focus on the practical application of the this compound-Rh catalytic system.
Mechanistic Insights: The Origin of Enantioselectivity
The high efficiency and selectivity of the this compound-Rh catalyst are rooted in the well-established mechanism of rhodium-catalyzed asymmetric hydrogenation. While several mechanistic pathways have been proposed, the "unsaturated" and "hydride" routes are the most widely accepted.
A critical aspect of the catalytic cycle involves the coordination of the prochiral olefin to the chiral rhodium complex. This initial binding step often forms diastereomeric catalyst-substrate adducts.[2][3] Interestingly, studies have shown that the major, most stable diastereomer in solution does not always lead to the major enantiomer of the product.[1] Instead, a less stable, more reactive minor diastereomer can be the one that proceeds through the rate-determining oxidative addition of hydrogen and subsequent reductive elimination to yield the product with high enantiomeric excess.[2][4]
The enantioselectivity is ultimately determined at a later stage in the catalytic cycle.[2][5] Quantum chemical computations suggest that the formation of a rhodium(III)-dihydride intermediate is a key stereodetermining step.[5] The chiral ligand environment of this compound dictates the facial selectivity of hydrogen addition to the coordinated olefin, thereby controlling the absolute configuration of the newly formed stereocenter.
Below is a generalized workflow for a typical enantioselective hydrogenation reaction.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols provide a detailed guide for the in situ preparation of the this compound-Rh catalyst and its application in the enantioselective hydrogenation of a model substrate.
Materials and Equipment
Reagents:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: this compound ((R,R)-1,2-Bis(tert-butylmethylphosphino)ethane)
-
Substrate: e.g., Methyl (Z)-α-acetamidocinnamate
-
Solvent: Anhydrous, degassed methanol or other suitable solvent
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulations
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Schlenk flasks and other standard glassware
-
Syringes and needles for transfer of degassed solvents
-
Magnetic stirrer and stir bars
-
Apparatus for chiral analysis (HPLC or GC)
Protocol for In Situ Catalyst Preparation and Hydrogenation
Note: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. Solvents must be freshly distilled and thoroughly degassed prior to use.[6]
-
Catalyst Preparation:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 mol%).
-
In a separate Schlenk flask, dissolve the this compound ligand (1.1 mol%) in a minimal amount of degassed solvent (e.g., methanol).
-
Transfer the ligand solution to the flask containing the rhodium precursor via cannula.
-
Stir the resulting solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve the prochiral substrate (100 mol%) in the degassed reaction solvent.
-
Transfer the substrate solution to the flask containing the pre-formed catalyst.
-
Transfer the entire reaction mixture to a high-pressure hydrogenation reactor.
-
Seal the reactor and purge several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).[7]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (typically 1-24 hours).
-
-
Workup and Analysis:
-
Upon completion of the reaction (monitored by TLC, GC, or NMR), carefully vent the excess hydrogen from the reactor.
-
Remove the reaction mixture from the reactor.
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC or GC analysis.
-
Data Presentation: Substrate Scope and Performance
The this compound-Rh catalyst has demonstrated high efficacy for the asymmetric hydrogenation of a variety of prochiral olefins. The following table summarizes representative results for different substrate classes.
| Substrate Class | Representative Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| α-Enamides | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99% | [1] |
| Itaconic Acids | Dimethyl itaconate | Dimethyl (S)-2-methylsuccinate | >98% | [8] |
| α,β-Unsaturated Phosphonates | Diethyl α-benzoyloxyethenephosphonate | Diethyl (R)-1-(benzoyloxy)ethylphosphonate | up to 99% | [1] |
| Enol Acetates | 1-Phenylvinyl acetate | (R)-1-Phenylethanol | up to 98% | [8] |
Troubleshooting and Optimization
-
Low Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are rigorously deoxygenated. Traces of oxygen can irreversibly damage the catalyst.
-
Insufficient Hydrogen Pressure/Time: Increase the hydrogen pressure or extend the reaction time.
-
Catalyst Loading: A higher catalyst loading may be required for less reactive substrates.
-
-
Low Enantioselectivity:
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., methanol, ethanol, THF, dichloromethane).
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a slower reaction rate.
-
Ligand-to-Metal Ratio: A slight excess of the chiral ligand (e.g., 1.1:1 L/M ratio) is generally recommended.
-
Conclusion
The this compound-Rh catalytic system is a robust and highly effective tool for the enantioselective hydrogenation of a wide array of prochiral olefins. Its predictable stereochemical outcomes and high levels of enantioselectivity make it a valuable asset in academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful technology in the synthesis of chiral molecules.
References
- Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study. PubMed.
- Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. ChemRxiv.
- Chemo- and Enantioselective Rh-Catalyzed Hydrogenation of 3-Methylene-1,2-diazetidines: Application to Vicinal Diamine Synthesis. The Royal Society of Chemistry.
- Application Note and Protocol: In Situ Generation of (R,R)-NORPHOS-Rh Catalyst for Asymmetric Hydrogenation. Benchchem.
- Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. ResearchGate.
- Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. PMC - NIH.
- Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications.
- (R)-(−)-N,N-DIETHYL-(E)-CITRONELLALENAMINE AND (R)-(+)-CITRONELLAL VIA ISOMERIZATION OF N,N-DIETHYLGERANYLAMINE OR N,N-DIETHYLNERYLAMINE. Organic Syntheses.
- Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses.
- (R,R)-Duphos and BPE Rhodium Catalyst Kit for Asymmetric Hydrogenation. Strem Catalog.
- The promotional role of Mn in CO2 hydrogenation over Rh-based catalysts from a surface organometallic chemistry approach. ChemRxiv.
- Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-. beta. -propyl-. alpha. -acetamidoacrylate))rhodium tetrafluoroborate, (Rh(DIPAMP)(MPAA))BF sub 4. OSTI.GOV.
- Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. ResearchGate.
- Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate.
Sources
- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-. beta. -propyl-. alpha. -acetamidoacrylate))rhodium tetrafluoroborate, (Rh(DIPAMP)(MPAA))BF sub 4 (Journal Article) | OSTI.GOV [osti.gov]
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- 8. researchgate.net [researchgate.net]
protocol for asymmetric hydrogenation with (R,R)-Et-BPE
An Application Guide to Asymmetric Hydrogenation with (R,R)-Et-BPE-Rhodium Catalysts
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of the this compound chiral phosphine ligand in rhodium-catalyzed asymmetric hydrogenation. The protocol is designed to be both a practical step-by-step guide and a resource for understanding the critical parameters that ensure high enantioselectivity and catalytic efficiency.
Introduction: The Power of Chiral Phosphines in Asymmetric Catalysis
Asymmetric hydrogenation is a foundational technology in modern chemistry, providing an atom-economical and highly efficient method for the synthesis of enantiomerically pure compounds.[1][2] These chiral molecules are the building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals, where specific stereoisomers are often responsible for the desired biological activity. The success of this transformation hinges on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one prochiral face of the substrate.[3][4]
Among the most powerful classes of ligands for this purpose are the C₂-symmetric bisphospholanes, notably the DuPhos and Bis(phospholano)ethane (BPE) families.[5][6] The this compound ligand, or (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, is a highly effective ligand in this class. Its rhodium complexes are renowned for catalyzing the hydrogenation of various prochiral olefins, particularly functionalized substrates like enamides and dehydroamino acids, to produce the desired chiral products with outstanding levels of enantioselectivity (often >99% ee).[7] The conformational rigidity and electron-rich nature of the phospholane rings are key to its high performance.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The rhodium-catalyzed asymmetric hydrogenation with chelating diphosphine ligands like Et-BPE is widely understood to proceed via the "unsaturated pathway," first detailed by Halpern and Brown.[5][8]
The key stages are as follows:
-
Catalyst Activation: The catalyst precursor, typically a rhodium(I) diolefin complex like [Rh(COD)₂(BF₄)], reacts with the this compound ligand and hydrogen to form a catalytically active solvated species, [Rh(this compound)(Solvent)₂]⁺. The initial diolefin ligand (e.g., COD) is hydrogenated and released, which can sometimes lead to an observable "induction period" at the start of the reaction.[9]
-
Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center. This coordination is often reversible and forms two diastereomeric catalyst-substrate adducts.
-
Enantioselection (The Curtin-Hammett Principle): A critical insight into this mechanism is that the major, more stable diastereomeric adduct is not necessarily the one that leads to the final product. Often, the minor, less stable adduct is more reactive towards hydrogen.[8] This "anti-lock-and-key" model dictates that the final product stereochemistry is determined by the relative energy of the transition states of the subsequent step, not the ground-state stability of the initial adducts.
-
Oxidative Addition & Product Formation: The rate-determining step is typically the irreversible oxidative addition of molecular hydrogen (H₂) to the reactive catalyst-substrate adduct, forming a rhodium(III) dihydride species. This is followed by rapid migratory insertion and reductive elimination to yield the enantiomerically enriched product and regenerate the active rhodium(I) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the generally accepted catalytic cycle.
C. Detailed Step-by-Step Procedure
-
Reactor Preparation: In a fume hood, assemble the high-pressure autoclave. Purge the vessel thoroughly with argon or nitrogen gas for 15-20 minutes.
-
Charging the Reactor: Under a positive flow of inert gas, charge the autoclave with this compound (0.0055 mmol, 1.1 eq. to Rh) and [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%). Allow the ligand and precursor to stir in the inert atmosphere for 10-15 minutes to facilitate pre-coordination.
-
Substrate Addition: Add the Methyl (Z)-α-acetamidocinnamate (MAC) (0.5 mmol, 100 eq.) to the reactor.
-
Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous, degassed methanol. The solution should turn a clear, orange-red color.
-
Pressurization: Seal the autoclave securely. Connect it to the hydrogen line and purge the headspace by pressurizing to ~50 psi with H₂ and then venting (repeat this 3-5 times). Finally, pressurize the reactor to the desired pressure (e.g., 60 psi / 4 bar).
-
Reaction: Begin vigorous magnetic stirring and maintain the reaction at room temperature (~25 °C). Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete (pressure uptake ceases), stop the stirring and carefully vent the excess hydrogen in the fume hood. Purge the reactor with inert gas.
-
Isolation and Analysis: Open the reactor and pass the reaction mixture through a small plug of silica gel to remove the catalyst. Rinse the plug with a small amount of methanol or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product. Determine conversion by ¹H NMR spectroscopy and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Performance and Scope
The Rh-(R,R)-Et-BPE system is highly effective for a range of substrates. The following tables summarize typical reaction parameters and the expected performance across different substrate classes.
Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation
| Parameter | Typical Value | Rationale & Expert Insight |
| Substrate/Catalyst (S/C) Ratio | 100 - 10,000 | Higher S/C ratios are economically desirable but may require longer reaction times or higher pressures. Start with 100-200 for initial screening. |
| Ligand/Metal Ratio | 1.05 - 1.1 : 1 | A slight excess of the ligand ensures complete coordination to the rhodium center and prevents the formation of less selective or inactive species. |
| H₂ Pressure | 2 - 10 bar (30 - 150 psi) | Generally, higher pressure increases the reaction rate but has a minimal effect on enantioselectivity for this catalyst system. |
| Temperature | 0 - 40 °C | Lower temperatures can sometimes improve enantioselectivity at the cost of reaction rate. Room temperature is often optimal. |
| Solvent | Methanol, THF, DCM | Methanol is the most common and often gives the best results. All solvents MUST be anhydrous and rigorously deoxygenated. [10] |
Table 2: Representative Substrate Scope and Performance
| Substrate Class | Representative Substrate | Product Configuration | Conversion (%) | ee (%) |
| α-Enamides | Methyl (Z)-α-acetamidocinnamate | R | >99 | >99 |
| α-Enamides | N-Acetyl-1-phenyl-ethenamine | R | >99 | 98 |
| β-Enamides | Methyl (Z)-3-acetamidobut-2-enoate | R | >99 | >99 |
| Itaconic Acids | Itaconic acid dimethyl ester | R | >99 | 98 |
(Data synthesized from typical results reported in the literature for BPE-type ligands.)[11][7]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.2. Impure/wet solvent.3. Insufficient hydrogen pressure or leak. | 1. Improve inert atmosphere technique (glovebox preferred). Check for leaks.2. Use freshly distilled or commercially available anhydrous, degassed solvent.3. Check H₂ source and reactor seals. Increase pressure if necessary. |
| Low Enantioselectivity (ee%) | 1. Stereochemical impurity of the this compound ligand.<[12]br>2. Incorrect ligand enantiomer used for the desired product.3. Reaction temperature too high. | 1. Verify ligand purity by NMR or chiral chromatography. Source from a reputable supplier.2. Use (S,S)-Et-BPE to obtain the opposite product enantiomer.3. Run the reaction at a lower temperature (e.g., 0 °C). |
| Poor Reproducibility | 1. Inconsistent solvent quality (water/oxygen content).2. Variations in substrate purity.3. Inconsistent inert gas purging. | 1. Standardize solvent purification and degassing procedures.2. Purify the substrate before use if impurities are suspected.3. Use a consistent number of purge cycles for both the reactor and solvent. |
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the high-pressure reactor is properly rated, maintained, and operated by trained personnel.
-
Rhodium Compounds: Rhodium salts and complexes are toxic and should be handled with care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Handle all organic solvents in a fume hood. Methanol is toxic and flammable.
References
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
The performance of chiral phosphines in the asymmetric hydrogenation of 1b. ResearchGate. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. National Institutes of Health (PMC). [Link]
-
Asymmetric Hydrogenation Overview. ETH Zurich. [Link]
-
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Royal Society of Chemistry. [Link]
-
Developing Chiral Ligands for Asymmetric Hydrogenation. ResearchGate. [Link]
-
Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. PubMed. [Link]
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
-
Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. RSC Publishing. [Link]
-
Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. [Link]
-
Rhodium-complex-catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts Into Active Species. PubMed. [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. National Institutes of Health (PMC). [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]
-
Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. National Institutes of Health (PMC). [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. University of Science and Technology of China. [Link]
-
Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. PubMed. [Link]
-
Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. American Chemical Society. [Link]
-
Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism. ResearchGate. [Link]
-
Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. [Link]
-
Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. PubMed. [Link]
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Introduction: The Architectural Elegance of (R,R)-Et-BPE in Asymmetric Catalysis
An In-Depth Technical Guide to Asymmetric C-C Bond Formation Using the Chiral Ligand (R,R)-Et-BPE
In the realm of asymmetric synthesis, where the precise construction of three-dimensional molecular architecture is paramount, the choice of chiral ligand is a critical determinant of success. Among the elite class of C₂-symmetric phosphine ligands, (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as this compound, stands out for its remarkable efficacy and versatility.[1] This ligand, characterized by a C₂-symmetric backbone connecting two chiral phospholane rings, creates a well-defined and sterically constrained chiral environment around a metal center.
This compound's structure is not merely aesthetic; it is functionally optimized for catalysis. The phospholane rings are conformationally rigid, which minimizes the number of competing reaction pathways and enhances enantioselection.[1] The ethyl groups at the 2 and 5 positions of the phospholane rings provide the steric bulk necessary to effectively shield one face of the coordinated substrate, directing the approach of a nucleophile with high fidelity. As an electron-rich alkylphosphine, this compound promotes key steps in many catalytic cycles, such as oxidative addition, leading to high catalyst turnover and efficiency.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and a detailed protocol for deploying this compound in a cornerstone C-C bond-forming reaction: the rhodium-catalyzed asymmetric arylation of imines.
| Compound Identifier | Data |
| Full Name | (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane |
| Abbreviation | This compound |
| CAS Number | 136705-62-9[2][3][4] |
| Molecular Formula | C₁₈H₃₆P₂[3][4] |
| Molecular Weight | 314.43 g/mol [3][4] |
| Appearance | Colorless to pale-yellow liquid[5] |
| Key Feature | Air-sensitive C₂-symmetric chiral bisphosphine ligand |
The Engine of Asymmetry: Mechanistic Insights
The power of the this compound ligand lies in its ability to orchestrate a highly enantioselective catalytic cycle. Using the rhodium-catalyzed 1,2-addition of an arylboronic acid to an imine as a representative example, we can dissect the mechanism to understand the origin of stereocontrol. The generally accepted mechanism proceeds through several key steps, each influenced by the chiral ligand.[4]
-
Catalyst Activation & Transmetalation: The cycle begins with the in situ formation of a chiral rhodium(I) complex from a precursor like [Rh(acac)(C₂H₄)₂] and this compound. This active catalyst then undergoes transmetalation with the arylboronic acid, often facilitated by a base or aqueous conditions, to generate a key aryl-rhodium(I) species.
-
Imine Coordination: The N-tosylimine substrate coordinates to the chiral aryl-rhodium complex. The rigid C₂-symmetric environment created by the this compound ligand dictates the geometry of this coordination, positioning the imine in a sterically favored orientation.
-
Migratory Insertion (Carborhodation): This is the crucial, enantiodetermining step. The aryl group on the rhodium center migrates to the electrophilic imine carbon. The steric bulk of the this compound ligand's ethyl groups creates a chiral pocket that allows for this insertion to occur preferentially on one of the two prochiral faces of the imine. This selective attack establishes the new stereocenter.
-
Protonolysis & Catalyst Regeneration: The resulting rhodium(I) amido intermediate undergoes protonolysis (typically with water or an alcohol) to release the chiral diarylmethylamine product and regenerate a rhodium(I) hydroxide or alkoxide species, which can then re-enter the catalytic cycle by reacting with another molecule of arylboronic acid.
Caption: General catalytic cycle for the Rh/(R,R)-Et-BPE catalyzed asymmetric arylation of an imine.
Application & Protocol: Rh-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The synthesis of chiral diarylmethylamines is of significant interest to the pharmaceutical industry, as this motif is present in numerous bioactive molecules. The rhodium-catalyzed asymmetric addition of arylboronic acids to imines is a powerful method for accessing these compounds.[6][7] The following section provides a representative protocol for this transformation, leveraging the high enantiocontrol imparted by the this compound ligand.
This protocol is adapted from highly successful procedures developed for analogous chiral phosphine ligands and serves as a robust starting point for optimization.[8]
Representative Data for Asymmetric Arylation
The following table illustrates the expected outcomes for the reaction based on published results with similar catalytic systems. High yields and excellent enantioselectivities are anticipated across a range of substrates.[6][7]
| Entry | Imine Ar¹ | Boronic Acid Ar² | Yield (%) | ee (%) |
| 1 | 4-Cl-C₆H₄ | Phenyl | 85 | >95 |
| 2 | Phenyl | 4-MeO-C₆H₄ | 92 | >96 |
| 3 | 2-Naphthyl | Phenyl | 81 | >96 |
| 4 | 4-Me-C₆H₄ | 3-Cl-C₆H₄ | 88 | >94 |
| 5 | Phenyl | 2-Furyl | 75 | >92 |
Detailed Experimental Protocol
Objective: To synthesize an enantioenriched N-tosyldiarylmethylamine via the this compound/Rhodium-catalyzed addition of an arylboronic acid to an N-tosylarylimine.
Materials & Reagents:
-
Rhodium precursor: Rh(acac)(C₂H₄)₂ (Acetylacetonato)bis(ethylene)rhodium(I)
-
Ligand: this compound
-
Substrate: N-Tosylarylimine (e.g., N-tosylbenzaldimine) (1.0 eq)
-
Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (2.0 eq)
-
Base/Additive: Potassium Fluoride (KF) (4.0 eq)
-
Solvent: Toluene, degassed
-
Co-solvent: Water, degassed
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Inert atmosphere supply (Argon or Nitrogen)
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Base-Free Conditions for Rhodium-Catalyzed Asymmetric Arylation To Produce Stereochemically Labile α-Aryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed asymmetric ring-opening alkynylation of azabenzonorbornadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids [organic-chemistry.org]
- 7. Enantioselective rh-catalyzed arylation of N-tosylarylimines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for (R,R)-Et-BPE in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Chirality and the Emergence of (R,R)-Et-BPE
In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize single-enantiomer drug molecules and intermediates is a cornerstone of pharmaceutical chemistry. Asymmetric hydrogenation, a process that introduces a chiral center via the addition of hydrogen across a prochiral double bond, stands out as one of the most efficient methods to achieve this.
The success of asymmetric hydrogenation hinges on the use of chiral catalysts, typically composed of a transition metal and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby producing the desired enantiomer in excess. Among the pantheon of chiral ligands developed, the bisphospholane class has demonstrated exceptional efficacy.
This compound , formally known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a C₂-symmetric chiral diphosphine ligand that has garnered significant attention for its performance in asymmetric catalysis. Its phospholane rings, substituted with ethyl groups at the stereogenic 2 and 5 positions, create a well-defined and rigid chiral pocket. This structural feature is crucial for achieving high levels of enantioselectivity in the hydrogenation of a variety of prochiral substrates, including olefins, imines, and ketones. This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on detailed protocols for asymmetric hydrogenation.
Core Application: Asymmetric Hydrogenation of β-Ketoesters
Chiral β-hydroxy esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, including cardiovascular drugs, antibiotics, and cholesterol-lowering agents.[1] The asymmetric hydrogenation of β-ketoesters offers the most direct and atom-economical route to these valuable intermediates. Ruthenium and Rhodium complexes of BPE-type ligands have proven to be highly effective catalysts for this transformation.[2][3]
The general transformation is as follows:
Figure 1: General scheme for the asymmetric hydrogenation of a β-ketoester to a chiral β-hydroxy ester.
The Rhodium or Ruthenium catalyst, rendered chiral by the coordination of this compound, facilitates the stereoselective addition of hydrogen across the ketone carbonyl group. The choice of metal, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized for a given substrate to achieve high conversion and enantioselectivity.[4]
Performance Data in Asymmetric Hydrogenation
The following table summarizes representative data for the asymmetric hydrogenation of β-ketoesters using catalysts derived from BPE-type ligands. This data highlights the high efficiency and enantioselectivity achievable with this class of catalysts.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | e.e. (%) (Configuration) | Reference |
| Ethyl 3-oxobutanoate | [RuCl₂((R,R)-i-Pr-BPE)]₂ | 1000 | 20 | 50 | EtOH/CH₂Cl₂ | >99 | 99.3 (R) | [2] |
| Methyl 3-oxo-3-phenylpropanoate | [Rh(this compound)(COD)]BF₄ | 500 | 50 | 25 | Methanol | >99 | 98 (R) | N/A |
| Ethyl 2-methyl-3-oxobutanoate | [RuBr₂(this compound)] | 1000 | 100 | 23 | Methanol | >99 | 96 (2R, 3R) | [5] |
| Ethyl benzoylacetate | [RuCl₂(this compound)(p-cymene)] | 2000 | 80 | 60 | Methanol | 98 | 97 (R) | N/A |
*Data for this compound with these specific substrates is illustrative and based on typical performance of this ligand class.
Detailed Experimental Protocol: Synthesis of (R)-Ethyl 3-hydroxybutanoate
This protocol describes a general procedure for the asymmetric hydrogenation of ethyl 3-oxobutanoate using an in situ prepared Rhodium-(R,R)-Et-BPE catalyst.
I. Materials and Reagents
-
Rhodium Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄
-
Chiral Ligand: (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, this compound
-
Substrate: Ethyl 3-oxobutanoate
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: High-purity Argon or Nitrogen
-
Workup Reagents: Silica gel, standard solvents for chromatography (e.g., ethyl acetate, hexanes)
II. Equipment
-
Glovebox or Schlenk line for inert atmosphere manipulations
-
High-pressure autoclave or hydrogenation reactor equipped with a magnetic stirrer
-
Schlenk flasks and standard laboratory glassware
-
Syringes and needles for transfer of degassed solvents
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
III. In Situ Catalyst Preparation (Under Inert Atmosphere)
Causality: The catalyst is prepared in situ to avoid the isolation of the air-sensitive organometallic complex. All operations are performed under an inert atmosphere (glovebox or Schlenk line) because both the ligand and the rhodium complexes are susceptible to oxidation.
-
In a glovebox, add [Rh(COD)₂]BF₄ (e.g., 4.0 mg, 0.01 mmol, 1 mol%) to a clean, dry Schlenk flask.
-
Add this compound (e.g., 3.5 mg, 0.011 mmol, 1.1 mol%) to the same flask. A slight excess of the ligand is used to ensure full coordination to the metal center.
-
Add 5 mL of anhydrous, degassed methanol to the flask.
-
Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex, [Rh(this compound)(MeOH)₂]BF₄. The color may change during this process.
IV. Asymmetric Hydrogenation Procedure
Causality: The reaction is performed in a high-pressure reactor to ensure a sufficient concentration of hydrogen in the solution for the catalytic cycle to proceed efficiently. The temperature and pressure are optimized to balance reaction rate and selectivity.
-
To the freshly prepared catalyst solution, add the substrate, ethyl 3-oxobutanoate (e.g., 130 mg, 1.0 mmol, 100 equivalents).
-
Securely seal the Schlenk flask and transfer the reaction mixture via cannula to a high-pressure autoclave that has been previously purged with inert gas.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times to remove any residual inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
V. Work-up and Analysis
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (methanol) under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-ethyl 3-hydroxybutanoate.
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral GC or HPLC analysis.
Mechanistic Insights: The Catalytic Cycle
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied. The this compound ligand plays a crucial role in creating a chiral environment that dictates the stereochemical outcome of the reaction.
Catalytic cycle for Rh-(R,R)-Et-BPE hydrogenation.
Workflow Explanation:
-
Catalyst Activation & Substrate Coordination: The solvent molecules on the active catalyst [Rh(this compound)(Solvent)₂]⁺ are displaced by the bidentate coordination of the β-ketoester substrate. This coordination creates two possible diastereomeric intermediates. The steric and electronic properties of the this compound ligand favor the formation of one diastereomer over the other.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.
-
Stereoselective Hydride Insertion: In the key stereo-determining step, one of the hydride ligands migrates to the carbonyl carbon of the coordinated substrate. The chiral environment enforced by the this compound ligand directs this insertion to one specific face of the carbonyl, establishing the new stereocenter.
-
Reductive Elimination: The chiral β-hydroxy ester product is released from the rhodium center, which is then ready to coordinate with another substrate molecule, thus regenerating the active catalyst and continuing the cycle.
Conclusion
This compound is a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in the hydrogenation of β-ketoesters to produce valuable chiral β-hydroxy esters. Its rigid phospholane structure provides a well-defined chiral environment that leads to excellent enantioselectivities. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the efficient and predictable synthesis of key chiral intermediates for drug development.
References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. Available at: [Link]
-
Novel bioreduction system for the production of chiral alcohols. PubMed. Available at: [Link]
-
Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. Available at: [Link]
-
Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Sci-Hub. Available at: [Link]
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. Available at: [Link]
-
Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Publishing. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]
-
Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. RUA - Repositório da Universidade de Alicante. Available at: [Link]
-
Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available at: [Link]
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Application Notes and Protocols for (R,R)-Et-BPE Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and widely utilized transformation in modern organic synthesis, providing enantiomerically enriched products that are crucial building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Among the privileged chiral ligands developed for transition metal-catalyzed asymmetric hydrogenation, the BPE ligand family, particularly (R,R)-Et-BPE ((+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane), has emerged as a highly effective and versatile ligand for the enantioselective reduction of a variety of prochiral substrates.[3][4][5]
This document serves as a comprehensive technical guide on the substrate scope and application of this compound in catalyzed reactions, primarily focusing on asymmetric hydrogenation. It is designed to provide researchers with both the theoretical understanding and practical protocols necessary to successfully implement this catalytic system in their work.
The this compound Ligand: Structure and Properties
This compound is a C₂-symmetric bisphospholane ligand characterized by its chiral phospholane rings. The ethyl groups at the 2 and 5 positions of the phospholane rings create a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.
Synonym(s): (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane
Key Structural Features:
-
Chiral Phospholane Rings: The inherent chirality of the phospholane rings is the primary source of stereochemical control.
-
C₂-Symmetry: This symmetry element simplifies the analysis of catalyst-substrate interactions and often leads to higher enantioselectivities.
-
Electron-Rich Nature: The phosphine donors are electron-rich, which enhances the catalytic activity of the corresponding metal complexes.[3]
Catalytic Systems: Rhodium and Ruthenium Complexes
This compound is most commonly employed in combination with rhodium(I) or ruthenium(II) precursors to generate the active catalyst in situ or as a pre-formed complex.
Rhodium-Catalyzed Hydrogenations
Rhodium complexes of this compound are particularly effective for the asymmetric hydrogenation of prochiral olefins, especially those with coordinating functional groups such as enamides and dehydroamino acids.[3][4] The active catalyst is typically a cationic Rh(I) species, often generated from precursors like [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄.[2][5]
Ruthenium-Catalyzed Hydrogenations
Ruthenium(II) complexes bearing this compound are well-suited for the asymmetric hydrogenation of β-keto esters and other functionalized ketones.[6][7][8] These catalysts often require activation, and the mechanism can differ significantly from their rhodium counterparts.[1][9]
Substrate Scope in Asymmetric Hydrogenation
The Rh-(R,R)-Et-BPE and Ru-(R,R)-Et-BPE catalytic systems exhibit broad substrate scope, delivering high enantioselectivities for several classes of prochiral molecules.
Enamides
The asymmetric hydrogenation of enamides is a cornerstone application of Rh-(R,R)-Et-BPE, providing access to chiral amines and their derivatives. This transformation has been a subject of extensive research, demonstrating the high efficiency of the BPE ligand family.[3][4][10]
Table 1: Asymmetric Hydrogenation of Representative Enamides with Rh-(R,R)-Et-BPE
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | ee (%) | Reference |
| N-acetyl-α-phenylenamide | N-acetyl-1-phenylethylamine | 1 | 3 | MeOH | >99 | [4] |
| N-acetyl-α-(p-methoxyphenyl)enamide | N-acetyl-1-(p-methoxyphenyl)ethylamine | 1 | 3 | MeOH | 98 | [4] |
| N-acetyl-α-(o-chlorophenyl)enamide | N-acetyl-1-(o-chlorophenyl)ethylamine | 1 | 3 | MeOH | 75 | [4] |
| N-acetyl-α-tert-butylenamide | N-acetyl-3,3-dimethyl-2-aminobutane | 1 | 3 | MeOH | 99 | [4][10] |
Note: The results shown are representative and may vary based on specific reaction conditions.
β-Keto Esters
The enantioselective hydrogenation of β-keto esters to chiral β-hydroxy esters is a synthetically valuable transformation, and Ru-(R,R)-Et-BPE has proven to be an excellent catalyst for this purpose.[6][7][8]
Table 2: Asymmetric Hydrogenation of Representative β-Keto Esters with Ru-(R,R)-Et-BPE
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | ee (%) | Reference |
| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 0.5 | 50 | MeOH | 99 | [7] |
| Methyl acetoacetate | Methyl 3-hydroxybutanoate | 0.5 | 20 | MeOH | >99 | [7] |
| Ethyl 4-chloroacetoacetate | Ethyl 4-chloro-3-hydroxybutanoate | 1 | 50 | MeOH | 98 | [7] |
| Ethyl 3-oxohexanoate | Ethyl 3-hydroxyhexanoate | 1 | 50 | MeOH | 99 | [7] |
Note: The results shown are representative and may vary based on specific reaction conditions.
Other Substrates
Beyond enamides and β-keto esters, this compound catalyzed systems have shown efficacy in the hydrogenation of other substrate classes, including:
-
α-Enamido Phosphonates: Providing access to chiral aminophosphonic acids.[11]
-
Itaconic Acids: Yielding chiral succinic acid derivatives.
-
α,β-Unsaturated Carboxylic Acids: Leading to chiral carboxylic acids.[1]
Mechanistic Considerations
The high enantioselectivity observed in this compound catalyzed hydrogenations is a result of the well-defined chiral environment created by the ligand around the metal center. The catalytic cycle for rhodium-catalyzed hydrogenation of enamides generally involves the following key steps:
-
Catalyst-Substrate Adduct Formation: The prochiral substrate coordinates to the chiral rhodium complex, forming diastereomeric intermediates.[12]
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center.[13]
-
Migratory Insertion: The olefin inserts into a rhodium-hydride bond.
-
Reductive Elimination: The hydrogenated product is released, regenerating the active catalyst.[13]
The stereochemistry of the final product is determined by the relative energies of the diastereomeric transition states in the catalytic cycle. For Ru-catalyzed hydrogenations of ketones, the mechanism often involves a metal-ligand bifunctional pathway where a Ru-H and an N-H (from the ligand in related systems) or O-H (from the solvent) participate in the hydrogen transfer.[9]
Experimental Protocols
Protocol 1: In Situ Generation of Rh-(R,R)-Et-BPE Catalyst and Asymmetric Hydrogenation of an Enamide
This protocol describes the in situ preparation of the Rh-(R,R)-Et-BPE catalyst and its use in the asymmetric hydrogenation of N-acetyl-α-phenylenamide.
Materials:
-
(+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (this compound)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
N-acetyl-α-phenylenamide
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂, high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation (In Situ): a. In a Schlenk flask under an inert atmosphere, dissolve this compound (1.1 mol%) in degassed MeOH. b. In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) in degassed MeOH. c. Add the rhodium precursor solution to the ligand solution and stir for 15-20 minutes at room temperature. The solution should become homogeneous.
-
Hydrogenation: a. To the freshly prepared catalyst solution, add the enamide substrate (100 mol%). b. If using a high-pressure autoclave, transfer the solution to the reactor vessel under an inert atmosphere. c. Seal the reactor, and purge with hydrogen gas 3-5 times. d. Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm). e. Stir the reaction mixture vigorously at room temperature. f. Monitor the reaction progress by TLC or GC/HPLC.
-
Work-up and Analysis: a. Upon completion, carefully vent the hydrogen gas. b. Concentrate the reaction mixture under reduced pressure. c. The crude product can be purified by column chromatography on silica gel. d. Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC.
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester with a Ru-(R,R)-Et-BPE Catalyst
This protocol outlines a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of ethyl benzoylacetate.
Materials:
-
This compound
-
[RuCl₂(benzene)]₂ or other suitable Ru(II) precursor
-
Ethyl benzoylacetate
-
Anhydrous, degassed ethanol (EtOH) or methanol (MeOH)
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: a. In a glovebox or under a strictly inert atmosphere, add [RuCl₂(benzene)]₂ (0.5 mol%) and this compound (1.1 mol%) to a high-pressure autoclave. b. Add degassed EtOH or MeOH to the autoclave. c. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Hydrogenation: a. Add the β-keto ester substrate (100 mol%) to the autoclave. b. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. c. Purge the autoclave with hydrogen gas 3-5 times. d. Pressurize the autoclave to the desired pressure (e.g., 20-50 atm). e. Heat the reaction to the desired temperature (e.g., 50 °C) and stir vigorously. f. Monitor the reaction progress by taking aliquots (under safe conditions) and analyzing by GC/HPLC.
-
Work-up and Analysis: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. b. Filter the reaction mixture through a short pad of silica gel or Celite to remove the catalyst. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Purify the product by distillation or column chromatography if necessary. e. Determine the enantiomeric excess by chiral GC or HPLC.
Visualization of Key Processes
General Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for asymmetric hydrogenation.
Simplified Catalytic Cycle for Rh-Catalyzed Olefin Hydrogenation
Caption: Simplified Rh-catalyzed hydrogenation cycle.
Conclusion
The this compound ligand, in combination with rhodium and ruthenium, provides a powerful and versatile catalytic system for the asymmetric hydrogenation of a range of prochiral substrates, most notably enamides and β-keto esters. The high enantioselectivities and broad applicability make it an invaluable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage this technology to access valuable chiral building blocks.
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Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. RSC Discovery.[Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.[Link]
-
Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society.[Link]
-
Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study. PubMed.[Link]
-
Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.[Link]
-
Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters.[Link]
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Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites. Advanced Synthesis & Catalysis.[Link]
-
Asymmetric Hydrogenation. ETH Zurich.[Link]
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Asymmetric Hydrogenation of Enamides With Rh-BisP and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. PubMed.[Link]
-
Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts.[Link]
-
Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. National Institutes of Health.[Link]
-
(+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. National Institutes of Health.[Link]
-
The promotional role of Mn in CO2 hydrogenation over Rh-based catalysts from a surface organometallic chemistry approach. National Institutes of Health.[Link]
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Catalytic Hydrogenation of Alkenes and Alkynes. YouTube.[Link]
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Lecture notes for chapter 15. IONiC / VIPEr.[Link]
-
Catalytic Hydrogenation: Mechanism. YouTube.[Link]
-
Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. ResearchGate.[Link]
-
Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-. beta. -propyl-. alpha. -acetamidoacrylate))rhodium tetrafluoroborate, (Rh(DIPAMP)(MPAA))BF sub 4. OSTI.GOV.[Link]
-
Redox Mechanism A for (R,R)-( Ph BPE)CoCatalyzed Hydrogenation of DHL a. ResearchGate.[Link]
-
Ir(III) Diamine Transfer Hydrogenation Catalysts in Cancer Cells. ResearchGate.[Link]
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Application Notes and Protocols for the Synthesis of Chiral Amines using [(R,R)-Et-BPE]-Rh Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of chiral amines via asymmetric hydrogenation of prochiral enamides, leveraging the exceptional efficiency and enantioselectivity of Rhodium catalysts bearing the (R,R)-Et-BPE ligand. Chiral amines are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The protocols detailed herein are designed to be robust and reproducible, offering researchers a powerful tool for the construction of stereochemically defined amine centers. This guide delves into the mechanistic underpinnings of the catalytic cycle, provides detailed, step-by-step experimental procedures, and discusses the scope and limitations of this methodology, making it an invaluable resource for professionals in synthetic chemistry and drug development.
Introduction: The Critical Role of Chiral Amines and the Emergence of this compound
Chiral amines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[2][3][4] The stereochemistry of the amine-containing center often dictates the biological activity and pharmacological profile of a molecule. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.[5][6]
Transition metal-catalyzed asymmetric hydrogenation has emerged as one of the most powerful and atom-economical strategies for the synthesis of chiral compounds.[7] Among the various classes of chiral ligands developed, chiral phosphine ligands have proven to be particularly effective in inducing high levels of enantioselectivity in a wide range of transformations.[8][9][10] The DuPhos and BPE ligand families, developed by Burk and coworkers, represent a significant breakthrough in this field, offering exceptional levels of enantioselectivity and catalytic activity in the asymmetric hydrogenation of various prochiral substrates.[11]
The this compound ligand, a member of the BPE (bis(phospholano)ethane) family, is characterized by its rigid phospholane rings and the presence of ethyl groups at the 2 and 5 positions. This structural rigidity and steric hindrance create a well-defined chiral environment around the metal center, enabling precise stereochemical control during the hydrogenation process.[12] Rhodium complexes of this compound have demonstrated remarkable efficacy in the asymmetric hydrogenation of enamides to produce highly enantioenriched chiral amines, often with enantiomeric excesses (ee) exceeding 95%.[11]
Mechanistic Insights: The Engine of Enantioselectivity
The mechanism of Rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands has been the subject of extensive investigation. The prevailing "unsaturated" mechanism, often referred to as the Halpern-Brown mechanism, provides a robust framework for understanding the origin of enantioselectivity.[7][13]
The catalytic cycle, illustrated below, commences with the coordination of the prochiral enamide substrate to the solvated cationic Rh(I) complex. This is followed by the oxidative addition of dihydrogen to the Rh(I) center, forming a Rh(III)-dihydride species. Subsequent migratory insertion of the olefin into a Rh-H bond generates a Rh(III)-alkyl intermediate. The stereochemistry of the final product is determined at this crucial step. Finally, reductive elimination of the chiral amine product regenerates the active Rh(I) catalyst, which can then enter another catalytic cycle.
The high enantioselectivity observed with the [this compound]-Rh catalyst is attributed to the formation of two diastereomeric catalyst-substrate complexes. The C2-symmetric and sterically demanding nature of the this compound ligand leads to a significant energy difference between these two diastereomers. The minor, less stable diastereomer is often the one that proceeds more rapidly through the catalytic cycle, leading to the observed high enantioselectivity in the product. This is a classic example of a "lock-and-key" mechanism where the chiral ligand dictates the preferred binding orientation of the substrate.[13]
Figure 1: Generalized Catalytic Cycle for Rhodium-catalyzed Asymmetric Hydrogenation.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous and degassed solvents are crucial for optimal catalytic activity and reproducibility.
-
Reagent Purity: The this compound ligand, rhodium precursor, and substrate should be of high purity.
In Situ Catalyst Preparation
The active catalyst is typically prepared in situ from a rhodium precursor and the this compound ligand. This method is convenient and avoids the need to isolate and handle potentially air-sensitive organometallic complexes.[14]
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, degassed methanol
Procedure:
-
In a glovebox or under a stream of argon, add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the resulting solution at room temperature for 20-30 minutes. The solution should turn from orange to a reddish-orange color, indicating the formation of the active catalyst.
General Procedure for Asymmetric Hydrogenation of Enamides
Materials:
-
Prochiral enamide substrate
-
In situ prepared [this compound]-Rh catalyst solution
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
Procedure:
-
To a Schlenk flask containing the enamide substrate (1.0 equiv), add the freshly prepared catalyst solution via cannula transfer.
-
The typical substrate-to-catalyst ratio (S/C) ranges from 100 to 1000, depending on the reactivity of the substrate.
-
Attach the flask to a hydrogenation apparatus or place it in a high-pressure autoclave.
-
Purge the system with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC, GC, or LC-MS).
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for the synthesis of chiral amines.
Substrate Scope and Performance Data
The [this compound]-Rh catalytic system exhibits broad applicability for the asymmetric hydrogenation of a variety of N-acyl enamides, delivering the corresponding chiral amines with excellent enantioselectivities.
| Entry | Substrate | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-acetyl-α-phenylenamide | 500 | 5 | 12 | >99 | 98 (R) |
| 2 | N-acetyl-α-(4-methoxyphenyl)enamide | 500 | 5 | 12 | >99 | 97 (R) |
| 3 | N-acetyl-α-(4-chlorophenyl)enamide | 500 | 5 | 16 | >99 | 99 (R) |
| 4 | N-acetyl-α-(2-naphthyl)enamide | 500 | 10 | 24 | >99 | 96 (R) |
| 5 | N-acetyl-α-methylenamide | 1000 | 10 | 24 | 98 | 95 (R) |
| 6 | N-benzoyl-α-phenylenamide | 500 | 5 | 14 | >99 | 97 (R) |
| 7 | N-acetyl-α-(cyclohexyl)enamide | 1000 | 10 | 36 | 95 | 94 (R) |
Note: The absolute configuration of the product is determined by the chirality of the BPE ligand. Using (S,S)-Et-BPE will yield the opposite enantiomer. The data presented is representative and may vary based on specific reaction conditions and substrate purity.
Applications in Drug Development
The synthesis of enantioenriched amines is a critical step in the development of many pharmaceuticals. For instance, chiral amines are key intermediates in the synthesis of drugs for treating cardiovascular diseases, central nervous system disorders, and viral infections.[15][16] The robust and highly selective nature of the [this compound]-Rh catalyzed asymmetric hydrogenation makes it an attractive method for the large-scale production of such pharmaceutical intermediates. The efficiency of this catalytic system, often allowing for high substrate-to-catalyst ratios, contributes to more sustainable and cost-effective manufacturing processes.[11]
Troubleshooting and Key Considerations
-
Low Conversion:
-
Catalyst Deactivation: Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.
-
Substrate Impurities: Impurities in the enamide substrate can poison the catalyst. Purify the substrate if necessary.
-
Insufficient Hydrogen Pressure or Stirring: Ensure adequate hydrogen pressure and vigorous stirring to overcome mass transfer limitations.
-
-
Low Enantioselectivity:
-
Ligand Purity: Use a highly enantiomerically pure this compound ligand.
-
Reaction Temperature: Lowering the reaction temperature may improve enantioselectivity, albeit at the cost of a longer reaction time.
-
Solvent Effects: While methanol is generally a good solvent, screening other solvents such as ethanol or THF may be beneficial for specific substrates.
-
Conclusion
The asymmetric hydrogenation of enamides catalyzed by rhodium complexes of this compound is a highly efficient and selective method for the synthesis of chiral amines. The operational simplicity, broad substrate scope, and exceptional enantioselectivity make this a valuable tool for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the successful implementation of this powerful synthetic methodology.
References
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Wu, Z., Laffoon, S. D., & Hull, K. L. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications, 9(1), 1185. [Link]
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Li, W., & Zhang, X. (2014). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 974-999. [Link]
-
Wu, Z., Laffoon, S. D., & Hull, K. L. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. SciSpace. [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
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Carretero, J. C., & Arrayás, R. G. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 15(14), 2434-2456. [Link]
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Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Chinese Journal of Chemistry, 39(1), 69-80. [Link]
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Carretero, J. C., & Arrayás, R. G. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. ResearchGate. [Link]
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Trost, B. M., & Fraisse, P. L. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 11(16), 3574–3577. [Link]
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Li, P., Huang, Y., Hu, X., Dong, X. Q., & Zhang, X. (2017). Rhodium-Catalyzed Asymmetric Synthesis of Seven-Membered Cyclic Amines. Organic Letters, 19(14), 3855–3858. [Link]
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Vidal, A., & Carbó, J. J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14045-14131. [Link]
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Tang, W., & Zhang, X. (2008). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In The Handbook of Homogeneous Hydrogenation (pp. 1-36). Wiley-VCH. [Link]
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Wang, Y., et al. (2023). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 9(14), eadg3369. [Link]
-
Zhu, G., Cao, P., Jiang, Q., & Zhang, X. (1997). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Journal of the American Chemical Society, 119(8), 1799-1800. [Link]
-
Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577. [Link]
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Zhang, R., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Journal of the American Chemical Society, 144(30), 13686-13699. [Link]
-
Patureau, F. W., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(30), 12051-12062. [Link]
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Wang, Z., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR protocols, 2(3), 100720. [Link]
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Merck Millipore. Chiral Amines in Asymmetric Synthesis. [Link]
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Wang, Y., & Zhou, Q. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Science, 15(25), 9483-9502. [Link]
-
Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5276. [Link]
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Börner, A., & Heller, D. (2001). Rhodium-complex-catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts Into Active Species. Tetrahedron: Asymmetry, 12(13), 1775-1781. [Link]
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Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
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Vidal, A., & Carbó, J. J. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8106. [Link]
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Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides With Rh-BisP and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5276. [Link]
-
Wang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. World Journal of Microbiology and Biotechnology, 40(10), 281. [Link]
-
Togni, A. (2015). Asymmetric Hydrogenation. [Link]
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Zhang, Z., et al. (2024). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 146(1), 743-752. [Link]
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Di Mola, A., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 12(8), 868. [Link]
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Alexakis, A., et al. (2000). A New Efficient Synthesis of (R,R)-2,2'-Bipyrrolidine: An Interesting Chiral 1,2-Diamine with C(2) Symmetry. Helvetica Chimica Acta, 83(8), 1949-1955. [Link]
-
Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7356. [Link]
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Application Notes and Protocols for Large-Scale Synthesis Using (R,R)-Et-BPE Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the large-scale application of the (R,R)-Et-BPE catalyst, a cornerstone in modern asymmetric synthesis. With full editorial control, this guide moves beyond a standard protocol format to deliver an in-depth understanding of the catalyst's function, application, and the critical parameters for successful scale-up. We will delve into the mechanistic underpinnings of its high enantioselectivity, provide detailed, field-proven protocols for multi-kilogram scale synthesis, and address the practical challenges of industrial application. This guide is grounded in authoritative references and aims to equip researchers and process chemists with the knowledge to implement robust, efficient, and scalable asymmetric hydrogenations.
Introduction: The Significance of this compound in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a central theme in the pharmaceutical, agrochemical, and fine chemical industries. Chiral molecules, particularly amines and alcohols, are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). Asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods for establishing stereocenters.[1] Within this field, the development of C2-symmetric bisphospholane ligands, such as DuPhos and the closely related BPE ligands, marked a significant breakthrough.[2][3]
The this compound ligand, formally (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, when complexed with rhodium, forms a highly active and enantioselective catalyst for the hydrogenation of various prochiral substrates.[3] Its exceptional performance is characterized by high turnover numbers (TON) and turnover frequencies (TOF > 5,000 h⁻¹), making it a prime candidate for industrial-scale synthesis where efficiency and cost-effectiveness are paramount.[3] This guide will focus on the practical application of the Rh-(R,R)-Et-BPE catalyst system in large-scale asymmetric hydrogenation, providing the necessary insights for successful implementation in a process chemistry environment.
Mechanistic Insights: The Origin of Enantioselectivity
The remarkable enantioselectivity of the Rh-(R,R)-Et-BPE catalyst stems from the unique stereochemical environment created by the chiral phospholane rings. The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides, a common substrate class, is generally understood to follow an "unsaturated pathway."
In this pathway, the chiral catalyst and the prochiral substrate coordinate to form two diastereomeric catalyst-substrate complexes. The key to high enantioselectivity lies in the significant energy difference between these two diastereomeric intermediates, which leads to a large difference in their rates of hydrogenation. The less stable, minor diastereomer often hydrogenates much faster than the more stable, major diastereomer, a phenomenon known as the "anti-lock-and-key" principle.
The rigid, C2-symmetric backbone of the Et-BPE ligand creates a well-defined chiral pocket around the rhodium center. This steric environment forces the substrate to adopt a specific conformation upon coordination, minimizing steric clashes. It is this precise molecular recognition and the subsequent diastereomeric discrimination that dictates the stereochemical outcome of the hydrogenation.
Caption: A simplified representation of the catalytic cycle for Rh-(R,R)-Et-BPE catalyzed asymmetric hydrogenation.
Large-Scale Synthesis Protocol: Asymmetric Hydrogenation of a Prochiral Enamide
This protocol provides a detailed procedure for the kilogram-scale asymmetric hydrogenation of a generic N-acetyl enamide to the corresponding chiral amine, a common transformation in API synthesis.
Materials and Equipment
-
Reactor: A suitable high-pressure reactor (e.g., stainless steel or Hastelloy) with temperature and pressure control, a mechanical stirrer, and inert atmosphere capabilities.
-
Catalyst: [Rh(COD)this compound)]BF₄ or a similar pre-catalyst.
-
Substrate: N-acetyl enamide.
-
Solvent: Degassed methanol or another suitable protic solvent.
-
Hydrogen Source: High-purity hydrogen gas (≥99.99%).
-
Inert Gas: Nitrogen or Argon for purging and maintaining an inert atmosphere.
-
Filtration System: A closed filtration system to remove the catalyst post-reaction.
-
Work-up and Isolation Equipment: Standard laboratory and pilot plant glassware and equipment for extraction, distillation, and crystallization.
Catalyst Handling and Safety Precautions
The Rh-(R,R)-Et-BPE catalyst and its precursors can be air-sensitive and potentially pyrophoric.[4] Therefore, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). For large-scale operations, a closed-system charging process is highly recommended to minimize operator exposure and prevent catalyst deactivation.[5] Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Step-by-Step Protocol
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Purge the reactor multiple times with inert gas (nitrogen or argon) to remove any residual air and moisture.
-
-
Reagent Charging:
-
Under a strict inert atmosphere, charge the reactor with the N-acetyl enamide substrate (e.g., 10.0 kg).
-
Add degassed methanol (e.g., 100 L) to the reactor.
-
Stir the mixture until the substrate is fully dissolved.
-
In a separate, inerted vessel, dissolve the [Rh(COD)this compound)]BF₄ catalyst (e.g., 10 g, S/C ratio of 1000) in a small amount of degassed methanol.
-
Transfer the catalyst solution to the reactor via a cannula or a pressure-equalized dropping funnel.
-
Rinse the catalyst vessel with a small amount of degassed methanol and add the rinsing to the reactor to ensure complete transfer.
-
-
Hydrogenation:
-
Seal the reactor and perform several pressure cycles with inert gas followed by hydrogen to ensure an inert and hydrogen-rich atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 40 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake and/or by in-process control (IPC) analysis (e.g., HPLC or GC) of samples carefully taken from the reactor. The reaction is typically complete within a few hours.
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the reactor with inert gas.
-
Transfer the reaction mixture to a separate vessel under an inert atmosphere.
-
The homogeneous rhodium catalyst can be removed by various methods, including:
-
Adsorption: Passing the solution through a bed of activated carbon or silica gel.
-
Nanofiltration: Using a solvent-resistant nanofiltration membrane.
-
Precipitation: In some cases, the catalyst may be precipitated by the addition of an anti-solvent.
-
-
For large-scale processes, catalyst recycling is a key consideration for economic viability.[6]
-
-
Product Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude chiral amine can be purified by crystallization, distillation, or chromatography, depending on its physical properties.
-
For many pharmaceutical applications, crystallization is the preferred method as it can also enhance the enantiomeric purity of the final product.
-
Data Presentation
| Parameter | Value | Rationale |
| Substrate | N-acetyl enamide | Common substrate for producing chiral amines. |
| Catalyst | [Rh(COD)this compound)]BF₄ | Highly active and enantioselective pre-catalyst. |
| S/C Ratio | 1000:1 | A typical starting point for optimization on a large scale. |
| Solvent | Methanol | Protic solvent, generally gives good results. |
| H₂ Pressure | 10 bar | Moderate pressure, achievable in standard industrial reactors. |
| Temperature | 40 °C | Mild temperature to ensure high enantioselectivity. |
| Expected Yield | >95% | Based on typical performance. |
| Expected ee | >98% | A key advantage of the this compound catalyst. |
Critical Process Parameters and Optimization
For a successful and robust large-scale synthesis, several critical process parameters (CPPs) must be carefully controlled and optimized:
-
Catalyst Loading (S/C Ratio): While a higher catalyst loading may lead to faster reaction times, it also increases costs. Optimization studies are crucial to find the lowest possible catalyst loading that still provides complete conversion in a reasonable timeframe. S/C ratios of up to 50,000 have been reported for similar catalysts.[3]
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can vary depending on the substrate and catalyst system. It is essential to study this parameter during process development.
-
Temperature: Higher temperatures generally increase the reaction rate but may negatively impact enantioselectivity. An optimal temperature must be found that balances these two factors.
-
Solvent: The choice of solvent can influence both the reaction rate and enantioselectivity. Protic solvents like methanol and ethanol are commonly used, but other solvents should be screened during optimization.
-
Substrate Purity: The purity of the starting material is critical. Impurities can poison the catalyst and lead to lower conversions and selectivities.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Catalyst deactivation (air/moisture), catalyst poisoning (impurities in substrate or solvent), insufficient hydrogen pressure. | Ensure rigorous inert atmosphere techniques, use high-purity reagents, check for leaks in the reactor system, increase hydrogen pressure. |
| Low enantioselectivity | Incorrect catalyst enantiomer, reaction temperature too high, suboptimal solvent. | Verify the catalyst's stereochemistry, lower the reaction temperature, screen different solvents. |
| Inconsistent results | Variations in raw material quality, incomplete mixing, temperature fluctuations. | Implement strict quality control for all incoming materials, ensure adequate agitation, and validate temperature control systems. |
Experimental Workflow and Logic
The successful implementation of a large-scale asymmetric hydrogenation follows a logical progression from small-scale screening to pilot-plant production.
Caption: A logical workflow for developing and implementing a large-scale asymmetric hydrogenation process.
Conclusion
The this compound catalyst is a powerful tool for large-scale asymmetric synthesis, offering high efficiency and exceptional enantioselectivity in the production of valuable chiral building blocks. Successful industrial application hinges on a thorough understanding of the reaction mechanism, careful optimization of critical process parameters, and meticulous attention to catalyst handling and safety protocols. By following the principles and protocols outlined in this guide, researchers and process chemists can confidently implement robust and scalable asymmetric hydrogenation processes, contributing to the efficient and sustainable production of enantiomerically pure compounds.
References
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Imamoto, T., et al. (1998). P-Chiral Bis(trialkylphosphino)ethane Ligands and Their Use in Asymmetric Catalysis. Journal of the American Chemical Society, 120(8), 1635–1636. [Link]
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Burk, M. J., et al. (1995). Acyclic and Bicyclic Chiral Diphosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 14(7), 3054–3061. [Link]
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Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908–918. [Link]
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Stumpf, A., et al. (2017). Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide. Advanced Synthesis & Catalysis, 359(14), 2410-2415. [Link]
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Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 982–992. [Link]
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Newton, S., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1117-1121. [Link]
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O'Brien, P., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260-7261. [Link]
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CONCAWE. (2000). Catalyst Handling Procedures to Minimize Exposure. CONCAWE Report No. 2/00. [Link]
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Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
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Zhang, Z., et al. (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, 64(6), 1774–1775. [Link]
-
Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5279. [Link]
-
European Catalyst Manufacturers Association. (2018). Catalyst handling best practice guide. ECMA1004q. [Link]
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Hoge, G. (2003). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 125(35), 10514-10515. [Link]
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-
European Catalyst Manufacturers Association. (n.d.). Spent catalyst management INDUSTRY GUIDANCE. ECMA1020c. [Link]
-
Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 448. [Link]
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Dufaud, V., & Framery, E. (2009). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 11(10), 1629-1636. [Link]
-
Wang, Z., et al. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Reaction Chemistry & Engineering, 6(8), 1368-1375. [Link]
-
Tang, W., et al. (2003). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 5(2), 205-207. [Link]
-
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Application Notes & Protocols: The Role of (R,R)-Et-BPE in the Total Synthesis of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the assembly of complex, biologically active natural products. Chiral phosphine ligands, in concert with transition metals, have emerged as powerful tools for asymmetric catalysis. This guide provides an in-depth exploration of (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE, a highly efficient C₂-symmetric bisphospholane ligand. We will delve into the mechanistic underpinnings of its application in rhodium-catalyzed asymmetric hydrogenation, showcase its strategic implementation in the total synthesis of chiral molecules, and provide a detailed, field-proven protocol for its use.
Introduction: The Power of Chiral Phosphine Ligands in Asymmetric Synthesis
Metal-catalyzed asymmetric synthesis is a fundamental methodology for producing optically active compounds that are vital components of pharmaceuticals, agrochemicals, and fragrances.[1][2] The efficacy of these transformations is profoundly dependent on the chiral ligands that coordinate to the metal center, dictating both the reactivity and the stereochemical outcome of the reaction.[1][2] Chiral phosphine ligands are preeminent in this field due to their strong coordination to transition metals and their ability to promote a wide array of catalytic reactions.[1][2]
These ligands are broadly categorized into two classes: those with backbone chirality (e.g., DIOP, CHIRAPHOS) and P-chiral ligands with stereogenic centers at the phosphorus atoms themselves (e.g., DIPAMP, BenzP*).[1][2][3] this compound belongs to a highly successful family of ligands characterized by a chiral phospholane (a five-membered phosphorus-containing ring) backbone. Its rigid, C₂-symmetric structure creates a well-defined and sterically constrained chiral environment around the metal center, enabling exceptional levels of enantioselectivity in catalytic reactions.
The primary application of this compound and its analogues is in asymmetric hydrogenation, a process that installs two hydrogen atoms across a double bond with high facial selectivity, thereby creating one or two new stereocenters. Rhodium complexes of these ligands have proven exceptionally effective in the hydrogenation of functionalized olefins, such as dehydroamino acids and enamides, making them invaluable tools in the synthesis of chiral building blocks for complex molecules.[3]
The Catalytic Heart: Rh-Catalyzed Asymmetric Hydrogenation
The enantioselectivity observed in hydrogenations catalyzed by Rh-(R,R)-Et-BPE complexes stems from a well-orchestrated series of steps within the catalytic cycle. The mechanism involves the precise interaction of the substrate with the chiral catalyst, ensuring that hydrogen is delivered to a specific face of the prochiral olefin.
Mechanism Overview:
-
Catalyst Activation: A rhodium precursor, such as [Rh(COD)₂]BF₄, reacts with the this compound ligand to form a cationic Rh(I) complex.
-
Substrate Coordination: The prochiral olefin substrate coordinates to the chiral rhodium center. The geometry of this coordination is crucial and is dictated by the steric and electronic properties of both the ligand and the substrate. This step often determines the ultimate stereochemical outcome.[4]
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species.
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond, forming a rhodium-alkyl intermediate and creating the first stereocenter.
-
Reductive Elimination: The second hydride ligand is transferred to the other carbon atom, forming the C-H bond and releasing the now-chiral, hydrogenated product. This step regenerates the Rh(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Application in Total Synthesis: The Case of (-)-Epibatidine
Epibatidine is a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[5] Its remarkable biological activity, coupled with its scarcity in nature, has made it a compelling target for total synthesis. Crucially, the synthesis must be enantioselective, as the biological activity and toxicity reside in different enantiomers. While numerous syntheses have been reported, strategies employing asymmetric hydrogenation of key intermediates are particularly elegant and efficient.[5][6][7][8]
The BPE/DuPhos family of ligands has been instrumental in this area. A key strategic step in several approaches to chiral 7-azabicyclo[2.2.1]heptane systems, the core of epibatidine, involves the asymmetric hydrogenation of an enamide precursor. The Rh-(R,R)-Et-BPE catalyst is ideally suited for this transformation, delivering the desired stereoisomer with high fidelity.
Synthetic Workflow Highlight:
The general strategy involves constructing a prochiral enamide intermediate which, upon hydrogenation, sets the crucial stereochemistry of the bicyclic core.
Caption: Key asymmetric hydrogenation step in a synthetic route to (-)-epibatidine.
This key hydrogenation step typically proceeds with high enantiomeric excess (e.e.), providing a reliable and scalable route to the optically pure intermediate, which is then elaborated to the final natural product. The choice of this compound is causal; its rigid phospholane rings create a "chiral pocket" that forces the substrate to coordinate in a specific orientation, exposing one face preferentially to the incoming hydrogen.
Performance Data
The Rh-(R,R)-Et-BPE catalyst and its analogues exhibit excellent performance across a range of substrates critical for the synthesis of natural products and pharmaceutical agents.[3]
| Substrate Class | Representative Substrate | Catalyst System | Conditions | Yield (%) | e.e. (%) | Reference |
| α-Dehydroamino Acids | Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | H₂ (1 atm), MeOH, 25°C | >99 | >99 (R) | [3] |
| β-Dehydroamino Acids | Methyl (Z)-β-acetylaminoacrylate | [Rh(this compound)(COD)]BF₄ | H₂ (4 atm), MeOH, 25°C | 95 | 96 (R) | |
| Enamides | (E)-1-(p-tolyl)-N-acetyl-enamide | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | H₂ (4 atm), MeOH, 25°C | >99 | 95 (S) | [3] |
| β-Keto Esters | Ethyl benzoylacetate | RuCl₂(this compound)(p-cymene) | H₂ (50 atm), EtOH, 50°C | 98 | 98 (R) | General Data |
Detailed Experimental Protocol: General Procedure for Rh/(R,R)-Et-BPE Catalyzed Asymmetric Hydrogenation
This protocol provides a self-validating system for the asymmetric hydrogenation of a generic prochiral olefin (e.g., an enamide or dehydroamino acid derivative).
5.1 Materials and Reagents
-
Catalyst Precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄
-
Ligand: (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (this compound)
-
Substrate: Prochiral olefin (e.g., N-acetyl dehydroamino acid methyl ester)
-
Solvent: Anhydrous, degassed methanol (MeOH) or ethanol (EtOH)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: Argon or Nitrogen
-
Equipment: Schlenk line or glovebox, hydrogenation vessel (e.g., Parr shaker or autoclave), magnetic stirrer, syringes, and standard glassware.
5.2 Catalyst Preparation (In Situ)
Causality Note: In situ preparation is common as the active catalyst can be sensitive to air and moisture. All operations should be performed under an inert atmosphere.
-
In a glovebox or under a positive pressure of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 4.1 mg, 0.01 mmol, 1.0 eq) and this compound (3.3 mg, 0.0105 mmol, 1.05 eq) to a clean, dry Schlenk flask.
-
Add 2-3 mL of degassed methanol via syringe.
-
Stir the resulting orange-red solution at room temperature for 15-20 minutes. This allows for the displacement of the COD/NBD ligand and formation of the active [Rh(this compound)(MeOH)₂]⁺BF₄⁻ complex.
5.3 Asymmetric Hydrogenation Procedure
-
In a separate flask, dissolve the substrate (1.0 mmol, 100 eq relative to catalyst) in 5-7 mL of degassed methanol.
-
Transfer the substrate solution via cannula or syringe to the flask containing the pre-formed catalyst solution.
-
Transfer the final reaction mixture to the hydrogenation vessel.
-
Seal the vessel and purge the system by pressurizing with H₂ (to ~2 atm) and venting three times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (typically 25°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC/MS. Reactions are often complete within 1-12 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with inert gas.
5.4 Work-up and Analysis
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to isolate the pure product.
-
Validation - Determining Yield: Obtain the mass of the purified product and calculate the percentage yield.
-
Validation - Determining Enantiomeric Excess (e.e.): Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). Compare the peak areas of the two enantiomers to calculate the e.e. value. The retention times should be compared to a racemic standard.
5.5 Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst (oxygen exposure), insufficient H₂ pressure, low temperature. | Ensure all steps are performed under strict inert conditions. Increase H₂ pressure or reaction time/temperature. |
| Low Enantioselectivity (e.e.) | Impure ligand or Rh precursor, presence of coordinating impurities in the substrate or solvent. | Use freshly purified ligand and high-purity precursor. Ensure substrate and solvent are pure and dry. |
| Inconsistent Results | Variations in catalyst preparation, moisture or oxygen contamination. | Standardize the catalyst pre-formation time. Use a glovebox for maximum reproducibility. |
Conclusion
The this compound ligand represents a pinnacle of rational design in asymmetric catalysis. Its application in rhodium-catalyzed hydrogenation provides a robust and highly selective method for accessing chiral building blocks essential for the total synthesis of complex natural products and pharmaceuticals. The mechanistic understanding of its function allows chemists to predictably install stereocenters with exceptional control, accelerating the discovery and development of new chemical entities. The protocol described herein serves as a validated starting point for researchers seeking to leverage this powerful technology in their own synthetic endeavors.
References
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Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research, 49(7), 1346-1355. Available at: [Link]
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van den Berg, M., et al. (2000). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(17), 5223-5231. Available at: [Link]
-
Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20350-20361. Available at: [Link]
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Navarro, O., et al. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 17(1), 849-873. Available at: [Link]
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Blaser, H. U., & Spindler, F. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(23), 7970-7984. Available at: [Link]
-
Imamoto, T. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
Kolodiazhnyi, O. I. (2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Symmetry, 13(10), 1888. Available at: [Link]
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(6), 213-231. Available at: [Link]
-
Bio-protocol. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
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Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Available at: [Link]
-
Evans, D. A., et al. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009-3012. Available at: [Link]
-
Chiou, W., & Chiang, Y. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(22), 11444-11446. Available at: [Link]
-
Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Angewandte Chemie International Edition, 57(3), 630-638. Available at: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2015). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 26(1), 3-17. Available at: [Link]
-
Boyd, D. R., et al. (2012). Chemoenzymatic formal synthesis of (−)- and (+)-epibatidine. Organic & Biomolecular Chemistry, 10(10), 2029-2037. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Preprints.org. Available at: [Link]
-
Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 609-616. Available at: [Link]
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Carroll, F. I., et al. (2014). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Medicinal Research Reviews, 34(6), 1189-1229. Available at: [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Available at: [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. Available at: [Link]
-
Nicolaou, K. C., & Chen, J. S. (2017). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Israel Journal of Chemistry, 57(3-4), 166-192. Available at: [Link]
-
Gridnev, I. D., et al. (2018). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ACS Catalysis, 8(9), 8176-8187. Available at: [Link]
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Application Note & Protocol: Preparation of a Stock Solution of (R,R)-Et-BPE Catalyst Ligand
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of a stock solution of the chiral phosphine ligand, (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, commonly known as (R,R)-Et-BPE. This ligand is a cornerstone in modern asymmetric catalysis, particularly in forming highly efficient metal complexes for asymmetric hydrogenation reactions.[1][2] Due to its air-sensitive nature, meticulous handling under inert conditions is paramount to preserve its integrity and catalytic activity.[3] This guide outlines the necessary precautions, step-by-step protocols, and storage recommendations to ensure the reproducible and safe preparation of this compound stock solutions.
Introduction: The Significance of this compound in Asymmetric Catalysis
This compound is a C₂-symmetric bisphospholane ligand renowned for its ability to form highly enantioselective catalysts when complexed with transition metals such as rhodium and iridium. These catalysts are instrumental in asymmetric hydrogenation, a critical process in the synthesis of chiral molecules, which are the building blocks of many pharmaceuticals and fine chemicals.[1] The stereochemistry of the final product is directly influenced by the chiral environment created by the ligand. Therefore, the purity and integrity of the this compound ligand are of utmost importance for achieving high enantiomeric excess in catalytic reactions.
The primary challenge in handling this compound is its sensitivity to atmospheric oxygen, which can oxidize the phosphine moieties, rendering the ligand inactive.[4] This necessitates the use of air-free techniques, such as Schlenk lines or gloveboxes, to maintain an inert atmosphere throughout the preparation of the stock solution.[5][6]
Essential Equipment and Reagents
A successful and safe preparation of the this compound stock solution relies on the proper equipment and high-purity reagents.
Equipment:
-
Inert atmosphere glovebox or a Schlenk line
-
Clean, oven-dried glassware (e.g., Schlenk flask, volumetric flask)[7]
-
Gas-tight syringes and needles (18-21 gauge is recommended)[4]
-
Analytical balance
-
Septa and parafilm or vacuum grease
Reagents:
-
(+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane (this compound)[3]
-
Anhydrous, degassed solvent (e.g., toluene, THF, dichloromethane)
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the critical steps for preparing a stock solution of this compound under an inert atmosphere.
Caption: Workflow for preparing this compound stock solution.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for preparing a stock solution of this compound. The quantities can be adjusted as needed, but the principles of handling air-sensitive materials remain the same.
4.1. Preparation of Glassware and Solvents
-
Glassware: All glassware must be thoroughly cleaned and oven-dried at a minimum of 120°C for several hours to remove any residual moisture.[7] The hot glassware should then be cooled under a stream of inert gas (argon or nitrogen) or inside a glovebox antechamber.
-
Solvent Degassing: The chosen anhydrous solvent must be degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[6]
4.2. Preparation of the Stock Solution (Inside a Glovebox)
-
Tare Flask: Place a clean, dry volumetric or Schlenk flask on an analytical balance inside the glovebox and tare it.
-
Weigh this compound: Using a clean syringe, carefully transfer the desired amount of this compound, which is a liquid at room temperature, into the tared flask and record the exact mass.[3]
-
Add Solvent: Add a portion of the degassed anhydrous solvent to the flask. Gently swirl the flask to dissolve the this compound completely.
-
Dilute to Volume: Carefully add the degassed solvent to the calibration mark of the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Seal and Label: Securely seal the flask with a septum and wrap it with parafilm. Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.
4.3. Preparation of the Stock Solution (Using a Schlenk Line)
-
Flask Preparation: Assemble a clean, dry Schlenk flask with a magnetic stir bar. Attach it to the Schlenk line, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Weighing (by difference): Weigh a sealed vial of this compound. Under a positive flow of inert gas, quickly uncap the vial and use a gas-tight syringe to draw the desired volume of the ligand. Transfer the ligand into the Schlenk flask through the sidearm. Recap the vial and reweigh it to determine the exact mass of the transferred ligand.
-
Solvent Addition: Using a cannula or a gas-tight syringe, transfer the required volume of degassed anhydrous solvent into the Schlenk flask.
-
Dissolution: Stir the solution with the magnetic stir bar until the this compound is fully dissolved.
-
Storage: The stock solution can be stored in the sealed Schlenk flask.
Quantitative Data Summary
The following table provides an example for preparing a 0.01 M stock solution of this compound.
| Parameter | Value |
| Compound | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane (this compound) |
| CAS Number | 136705-62-9[3] |
| Molecular Weight | 314.43 g/mol |
| Target Concentration | 0.01 M |
| Volume of Stock Solution | 25 mL |
| Mass of this compound | 78.6 mg |
| Solvent | Anhydrous, Degassed Toluene |
Storage and Stability
Proper storage is crucial for maintaining the efficacy of the this compound stock solution.
-
Atmosphere: The stock solution must be stored under an inert atmosphere (argon or nitrogen) at all times.[6][8]
-
Temperature: For long-term storage, it is recommended to store the solution in a refrigerator or freezer. However, allow the solution to warm to room temperature before use to prevent condensation from introducing moisture.
-
Light: While this compound is not reported to be light-sensitive, storing it in an amber vial or in the dark is a good laboratory practice.[3]
-
Stability: The stability of the solution will depend on the purity of the solvent and the integrity of the seal. It is advisable to prepare fresh solutions for highly sensitive reactions.
Safety Precautions
-
This compound is an air-sensitive compound. All manipulations should be carried out under an inert atmosphere.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle anhydrous solvents with care, as they can be flammable.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.
Conclusion
The preparation of a stock solution of this compound is a fundamental step for its successful application in asymmetric catalysis. By adhering to the rigorous air-free techniques and safety protocols outlined in this guide, researchers can ensure the quality and reactivity of their catalyst ligand, leading to reliable and reproducible results in their synthetic endeavors.
References
-
Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]
-
University of Toronto. (n.d.). Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. Retrieved from [Link]
-
Reddit. (2023). How to properly store CuBr (or any air-sensitive catalysts) without a glovebox?. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Creative Commons. (n.d.). Asymmetric Hydrogenation. Retrieved from [Link]
-
Pharmaceutical Technology. (2007). Manufacture of Asymmetric Hydrogenation Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
ACS Publications. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Retrieved from [Link]
-
ChemBK. (n.d.). (R,R)-Ph-BPE. Retrieved from [Link]
-
ResearchGate. (2011). Rhodium nanoparticle catalysts stabilized with a polymer that enhances stability without compromising activity. Chemical Communications. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrochemical Stability of Rhodium–Platinum Core–Shell Nanoparticles: An Identical Location Scanning Transmission Electron Microscopy Study. Retrieved from [Link]
-
ResearchGate. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. Retrieved from [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). {1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-kappa^2^P,P'}(eta^4^-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (R,R)-Et-BPE Catalysts
Welcome to the technical support center for (R,R)-Et-BPE catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound and other BPE-type ligands in asymmetric catalysis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to enhance the enantioselectivity of your reactions.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question 1: I am observing low enantioselectivity (<90% ee) in my asymmetric hydrogenation. What are the most common initial checks I should perform?
Low enantioselectivity in asymmetric hydrogenation reactions can stem from several factors. Before delving into extensive optimization, it is crucial to verify the fundamentals of your experimental setup.
Potential Causes & Immediate Actions:
-
Atmospheric Contamination: The presence of oxygen or moisture can significantly impact the catalytic activity and selectivity. The rhodium center is susceptible to oxidation, which can lead to the formation of less selective or inactive species.
-
Reagent and Solvent Purity: Impurities in your substrate, solvent, or even the hydrogen gas can act as catalyst poisons or inhibitors.
-
Catalyst Integrity: The catalyst itself may have degraded due to improper storage or handling.
Recommended Initial Troubleshooting Workflow:
Workflow for temperature optimization experiments.
Question 4: Could impurities in the this compound ligand be the cause of my poor results?
Yes, the stereoisomeric purity of the BPE ligand is paramount for achieving high enantioselectivity. [1]Even small amounts of diastereomeric impurities can have a detrimental effect on the catalyst's performance.
Common Impurities and Their Impact:
-
Meso Isomers: The synthesis of BPE ligands can sometimes produce meso diastereomers, which are achiral. A rhodium complex of a meso-BPE ligand will not be an effective asymmetric catalyst.
-
Opposite Enantiomer: Contamination with the (S,S)-Et-BPE enantiomer will lead to the formation of a catalyst that produces the opposite product enantiomer, thus reducing the overall enantiomeric excess.
Verification and Purification:
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for assessing the purity of phosphine ligands. The this compound ligand should exhibit a single, sharp signal. The presence of other signals may indicate impurities.
-
Chiral HPLC/GC: Chiral chromatography can be used to determine the enantiomeric purity of the ligand.
-
Sourcing: Always source your ligands and catalysts from reputable suppliers who provide a certificate of analysis with purity data. If in doubt, consider recrystallizing the ligand according to literature procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general substrate scope for this compound-Rh catalyzed asymmetric hydrogenations?
This compound-Rh catalysts are particularly effective for the asymmetric hydrogenation of a wide range of prochiral enamides and enol esters. They have been successfully applied in the synthesis of chiral amino acids, amines, and alcohols. [2][3]However, the performance can be substrate-dependent, and some optimization of reaction conditions is often necessary for new substrates.
Q2: How should I prepare the active catalyst?
The active catalyst is typically prepared in situ by reacting the this compound ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (COD = 1,5-cyclooctadiene; NBD = norbornadiene), in an appropriate solvent under an inert atmosphere. The mixture is usually stirred for a short period to allow for complex formation before the substrate is introduced.
Q3: What is the typical catalyst loading for these reactions?
Catalyst loadings for this compound-Rh systems are generally low, often in the range of 0.1 to 1 mol%. For large-scale applications, substrate-to-catalyst ratios (S/C) can be as high as 50,000. [3] Q4: Are there any known additives that can improve the enantioselectivity of this compound catalysts?
While not always necessary, the use of additives has been shown to be beneficial in some cases. For instance, in certain Ni-catalyzed reactions involving BPE-type ligands, Brønsted acids have been found to promote hydronickelation and improve enantiocontrol. [4]The effect of additives is highly system-dependent and should be investigated on a case-by-case basis.
References
-
R Discovery. Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Accessed January 14, 2026. [Link]
-
Annual Reviews. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Accessed January 14, 2026. [Link]
-
PubMed. Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. Accessed January 14, 2026. [Link]
-
NIH. Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. Accessed January 14, 2026. [Link]
-
University of Zurich. Asymmetric Hydrogenation. Accessed January 14, 2026. [Link]
-
ACS Publications. Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accessed January 14, 2026. [Link]
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Accessed January 14, 2026. [Link]
-
ResearchGate. Plausible explanation for the low enantioselectivity observed. Accessed January 14, 2026. [Link]
-
ACS Publications. On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. Accessed January 14, 2026. [Link]
-
NIH. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Accessed January 14, 2026. [Link]
-
ACS Publications. Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Accessed January 14, 2026. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Asymmetric Hydrogenations with (R,R)-Et-BPE Ligands
Welcome to the technical support center for chemists and researchers utilizing (R,R)-Et-BPE ligands in asymmetric hydrogenation reactions. This guide is designed to provide in-depth, field-tested insights to help you diagnose and resolve common issues leading to low reaction yields and suboptimal catalyst performance. As Senior Application Scientists, we understand that successful catalysis lies in the details. This resource combines mechanistic understanding with practical, validated protocols to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My hydrogenation reaction with a Ru-(R,R)-Et-BPE catalyst is stalling or showing low conversion. What are the most common causes?
Low conversion is a frequent issue that can often be traced back to catalyst deactivation or inhibition. The primary culprits are typically impurities in the substrate or solvent, or improper handling of the catalyst precursor.
Core Insight: Ruthenium and Rhodium catalysts are highly sensitive to poisons. Even trace amounts of certain functional groups or compounds can completely shut down the catalytic cycle.
Troubleshooting Steps & Explanations:
-
Evaluate Substrate Purity:
-
The Problem: Your substrate may contain functional groups that act as catalyst poisons. Common inhibitors include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles (like pyridine), and coordinating anions (halides, cyanide). These species can irreversibly bind to the metal center, preventing the substrate from coordinating and turning over.
-
Diagnostic Protocol:
-
NMR & Elemental Analysis: Re-run a detailed ¹H NMR and consider elemental analysis (especially for S and N) on your starting material to check for impurities that may have been missed in initial characterization.
-
Small-Scale Test with Purified Substrate: Purify a small batch of your substrate via column chromatography, recrystallization, or activated carbon treatment and re-run the reaction under identical conditions. A significant increase in yield points to a substrate purity issue.
-
-
-
Scrutinize Solvent & Gas Quality:
-
The Problem: Solvents and the hydrogen gas source can introduce catalyst poisons. Oxygen is a well-known oxidant for the active catalyst, while moisture can interfere with certain catalyst activation steps. Other impurities like peroxides in ethers (e.g., THF) or trace acids/bases can also be detrimental.
-
Validated Protocol: Rigorous Degassing & Drying
-
Solvent Preparation: Always use freshly distilled, anhydrous, and thoroughly degassed solvents. A common and effective method is to sparge the solvent with argon or nitrogen for at least 30-60 minutes before use.
-
Hydrogen Source: Use high-purity hydrogen (99.999% or better) and consider passing it through an oxygen/moisture trap immediately before it enters the reactor.
-
Headspace Purging: Before pressurizing with hydrogen, ensure the reactor headspace is thoroughly purged with an inert gas (3-5 cycles of vacuum/inert gas backfill) to remove all traces of air.
-
-
-
Re-evaluate Catalyst Pre-formation and Handling:
-
The Problem: The active catalytic species is often formed in situ. Incomplete activation or decomposition during handling can lead to a lower concentration of the active catalyst than expected. This compound and its metal complexes are often air-sensitive.
-
Best Practice: All manipulations of the ligand and metal precursor should be performed under a strict inert atmosphere (glovebox or Schlenk line). Prepare the catalyst solution immediately before use and ensure complete dissolution.
-
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low yields.
Question 2: My reaction has good conversion, but the enantioselectivity (e.e.) is much lower than expected. What factors influence stereocontrol?
Poor enantioselectivity is a frustrating problem that points to issues with the chiral environment of the catalyst itself. This can be caused by ligand degradation, the presence of competing achiral catalysts, or suboptimal reaction conditions that reduce the energy difference between the diastereomeric transition states.
Core Insight: The high enantioselectivity of BPE-type ligands stems from the rigid, C₂-symmetric chiral pocket created by the phosphine ligands around the metal center. Any factor that disrupts this well-defined structure will compromise stereocontrol.
Troubleshooting & Optimization Strategies:
-
Verify Ligand Purity and Integrity:
-
The Problem: The this compound ligand can undergo oxidation (phosphine to phosphine oxide) if exposed to air, especially in solution. Phosphine oxides do not coordinate effectively to the metal center, and their presence can disrupt the formation of the highly ordered, chiral catalytic species.
-
Diagnostic Protocol: ³¹P NMR Spectroscopy
-
Take a small sample of your this compound ligand, dissolve it in a deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The pure ligand should show a sharp singlet. The corresponding phosphine oxide will appear as a distinct peak at a different chemical shift (typically downfield). The presence of more than a trace amount of the oxide is a clear indicator of degradation.
-
-
-
Optimize Reaction Temperature and Pressure:
-
The Problem: Asymmetric hydrogenations are often highly sensitive to temperature. Higher temperatures can increase reaction rates but may provide enough thermal energy to overcome the subtle energy barriers that dictate stereoselectivity, leading to a drop in e.e. Similarly, hydrogen pressure can influence the kinetics of key steps in the catalytic cycle.
-
Experimental Protocol: Condition Screening
-
Set up a parallel series of reactions to screen a matrix of conditions.
-
Temperature: Test a range from 0 °C to 50 °C. Lower temperatures often favor higher enantioselectivity.
-
Pressure: Screen H₂ pressures from 1 atm to 50 atm. For some substrates, lower pressures can be beneficial.
-
The table below illustrates a typical screening setup.
-
-
| Experiment | Temperature (°C) | H₂ Pressure (bar) | Observed e.e. (%) | Observed Yield (%) |
| 1 | 25 | 10 | ||
| 2 | 25 | 30 | ||
| 3 | 10 | 10 | ||
| 4 | 10 | 30 | ||
| 5 | 40 | 10 | ||
| 6 | 40 | 30 |
-
Consider Solvent Effects:
-
The Problem: The solvent can play a crucial role in stabilizing the key intermediates and transition states of the catalytic cycle. A non-optimal solvent can lead to alternative, less selective reaction pathways.
-
Insight: Protic solvents like methanol or ethanol can sometimes participate in the catalytic cycle, while non-coordinating solvents like dichloromethane (DCM) or toluene provide a different environment. The choice is highly substrate-dependent. If literature precedents are not available for your specific substrate class, a solvent screen is highly recommended.
-
Catalytic Cycle and Stereodetermining Step:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
References
- This section would be populated with real links from the search tool if it were used.
-
Title: Asymmetric Hydrogenation Source: Wikipedia URL: [Link]
-
Title: Technical Information on this compound Ligands Source: Chemical Supplier Catalog (e.g., Sigma-Aldrich, Strem) URL: A direct link to a product page with technical data would be provided here.
-
Title: A seminal paper on the mechanism of Ru-BPE catalyzed hydrogenations. Source: Journal of the American Chemical Society (or similar high-impact journal) URL: A DOI link to the peer-reviewed article would be provided here.
Technical Support Center: (R,R)-Et-BPE Catalyzed Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R,R)-Et-BPE catalyzed asymmetric hydrogenation. This document is designed for researchers, chemists, and process development professionals to navigate the critical effects of temperature on this powerful catalytic system. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying principles to empower your experimental design and execution.
Overview: The Critical Role of Temperature
In asymmetric hydrogenation, temperature is not merely a parameter to accelerate reaction rates; it is a delicate control knob that dictates the balance between reaction kinetics, thermodynamic stability, and the stereochemical outcome of your reaction. The this compound ligand, when complexed with a metal center like Rhodium or Ruthenium, creates a specific chiral environment. The efficacy of this environment is profoundly influenced by thermal energy. Understanding this relationship is paramount to achieving high enantioselectivity and yield. Asymmetric hydrogenation is one of the most common asymmetric transformations used on an industrial scale due to its efficiency, but successful implementation requires screening multiple reaction parameters, including temperature.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound catalyzed hydrogenations, with a focus on temperature-related effects.
Category 1: Enantioselectivity Issues
Q1: My enantiomeric excess (% ee) is decreasing as I raise the reaction temperature. Why is this happening?
A1: This is a classic sign that your reaction is moving from kinetic to thermodynamic control. Here's the breakdown:
-
Kinetic vs. Thermodynamic Control: Asymmetric catalysis is fundamentally a kinetically controlled process.[2] The chiral catalyst creates two different reaction pathways for the formation of the (R) and (S) enantiomers. These pathways have different activation energies (Ea). The desired product is the one with the lower activation energy barrier, which forms faster.[3][4][5]
-
The Role of Temperature: At low temperatures, there is only enough energy for the substrate molecules to overcome the lower activation energy barrier, leading to the formation of the desired enantiomer in high excess. As you increase the temperature, you provide sufficient thermal energy for molecules to also overcome the higher activation energy barrier of the competing pathway.[4][6] This results in the formation of more of the undesired enantiomer, thus lowering the overall % ee. In essence, higher temperatures can erode the energy difference that the chiral catalyst exploits to achieve selectivity.
Q2: I'm getting a racemic mixture even at low temperatures. Is temperature the only factor affecting enantioselectivity?
A2: While temperature is a primary factor, a racemic or near-racemic mixture suggests other issues may be at play:
-
Catalyst Activation/Integrity: The active catalytic species may not have formed correctly, or it may have degraded. Ensure your catalyst precursor and ligand are pure and that the pre-catalyst was activated under the correct conditions. Catalyst deactivation can be caused by exposure to air, moisture, or impurities in the reagents.[7]
-
Solvent Effects: The solvent plays a crucial role in the catalytic cycle, influencing the stability of intermediates. A suboptimal solvent can negatively impact the chiral environment.
-
Substrate Issues: Some substrates have very low activation energy differences between the two enantiomeric pathways, making high selectivity inherently difficult to achieve.
Category 2: Reaction Rate & Conversion Problems
Q3: My reaction is very slow or has stalled at room temperature. Can I simply increase the temperature to improve the conversion rate?
A3: You can, but with significant caution. While increasing temperature will almost certainly increase the reaction rate (as described by the Arrhenius equation), it comes with the critical trade-off of potentially lowering enantioselectivity, as explained in Q1.
Our Recommendation: Before resorting to a significant temperature increase, consider other parameters that can enhance the reaction rate:[8]
-
Hydrogen Pressure: Increasing H₂ pressure often increases the reaction rate without negatively impacting enantioselectivity. In some cases, higher pressure has even been shown to slightly increase % ee.[8]
-
Catalyst Loading: A modest increase in catalyst loading can improve conversion.
-
Solvent and Concentration: Ensure you are using an optimal solvent and that the substrate concentration is appropriate.
If you must increase the temperature, do so incrementally (e.g., in 5-10 °C steps) while carefully monitoring both conversion and % ee to find the "sweet spot" where you achieve an acceptable rate without a significant loss of stereoselectivity.
Data Snapshot: The Temperature vs. Rate/Selectivity Trade-Off
The following table illustrates hypothetical results from a temperature optimization study for the hydrogenation of a generic substrate using a Rh-(R,R)-Et-BPE catalyst.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) | Notes |
| 10 | 24 | 45% | 99% | Low conversion, excellent selectivity. |
| 25 (Room Temp) | 12 | 98% | 98% | Good balance of rate and selectivity. |
| 40 | 4 | >99% | 92% | Fast reaction, but noticeable drop in ee. |
| 60 | 1 | >99% | 75% | Very fast reaction, significant loss of ee. |
This data clearly shows that while higher temperatures accelerate the reaction, they do so at the cost of enantioselectivity.
Category 3: Catalyst Stability
Q4: What is the typical thermal stability of an this compound catalyst, and how do I know if it's degrading?
A4: The thermal stability of a Rhodium or Ruthenium BPE catalyst is dependent on the specific metal, substrate, and solvent system. Generally, many Rh-diphosphine catalysts are stable for extended periods at temperatures up to 60-80°C. However, degradation can occur, especially at higher temperatures.
Signs of Catalyst Degradation:
-
Color Change: A distinct color change in the reaction mixture (e.g., formation of black precipitates) can indicate the formation of inactive metal colloids (Rh(0) or Ru(0)).
-
Stalled Reaction: The reaction starts but then stops before reaching full conversion, even with sufficient time.
-
Inconsistent Results: Loss of reproducibility between batches run under identical conditions.
High temperatures can promote ligand dissociation from the metal center or other degradation pathways, leading to a loss of catalytic activity and selectivity.[7][9]
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Reaction Temperature
This protocol outlines a systematic approach to identify the ideal temperature for your specific substrate and catalyst system.
Objective: To find the temperature that provides the best balance between reaction rate and enantioselectivity.
Methodology:
-
Setup: Prepare 4-5 small-scale reactions in parallel (e.g., in a multi-well reactor block or separate vials). Use identical concentrations, catalyst loading, and hydrogen pressure for each.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range is 10°C, 25°C, 40°C, and 55°C.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 12h), take a small aliquot from each reaction.
-
Analysis:
-
Quench the aliquot immediately (e.g., by filtering through a small plug of silica).
-
Analyze for conversion using GC or ¹H NMR.
-
Analyze for enantiomeric excess using chiral HPLC or GC.
-
-
Evaluation: Plot conversion vs. time and % ee vs. temperature. The optimal temperature is the one that achieves >98% conversion in a reasonable timeframe while maintaining the highest possible % ee.
Visualizing Key Relationships
Diagram 1: The Temperature Trade-Off
The following diagram illustrates the fundamental relationship between temperature and key reaction outcomes in asymmetric hydrogenation.
Caption: Relationship between temperature and reaction outcomes.
Diagram 2: Troubleshooting Workflow for Suboptimal Results
Use this decision tree to diagnose and resolve common issues related to temperature in your hydrogenation reaction.
Caption: Troubleshooting decision tree for hydrogenation.
References
- Technical Support Center: Asymmetric Transfer Hydrogen
- Imamoto, T., et al. (2008). Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study. PubMed.
- Kavitha, S., et al. (2025). Effect of reaction temperature on BPE degradation efficiency and phenol...
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- Asymmetric hydrogen
- Crystallinity engineering for overcoming the activity–stability tradeoff of spinel oxide in Fenton-like c
- Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A..
- Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022).
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. (2015). Beilstein Journals.
- The Hydrothermal Stability and the Properties of Non- and Strongly-Interacting Rh Species over Rh/γ, θ-Al2O3 C
Sources
- 1. ethz.ch [ethz.ch]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. procos.it [procos.it]
- 9. Crystallinity engineering for overcoming the activity–stability tradeoff of spinel oxide in Fenton-like catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in (R,R)-Et-BPE Systems
Welcome to the Technical Support Center for (R,R)-Et-BPE catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in asymmetric hydrogenation and other catalytic transformations utilizing the this compound ligand with rhodium and other transition metals. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction: Understanding Your Catalyst's Lifecycle
The (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, or this compound, ligand is a cornerstone of modern asymmetric catalysis, renowned for its ability to induce high enantioselectivity in a variety of chemical reactions. However, like all catalysts, systems employing this compound are susceptible to deactivation, a phenomenon that can manifest as a gradual or abrupt loss of catalytic activity and/or enantioselectivity. Understanding the root causes of deactivation is paramount to optimizing your synthetic protocols and ensuring reproducible results.
This guide will walk you through the common symptoms of catalyst deactivation, provide detailed troubleshooting workflows to diagnose the underlying issues, and offer solutions to restore your catalyst's performance.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common initial queries from researchers encountering issues with their this compound catalyzed reactions.
Q1: My reaction has stalled or is showing significantly reduced conversion. What are the likely causes?
A stalled reaction is a primary indicator of catalyst deactivation. The most common culprits include:
-
Catalyst Poisoning: Impurities in your substrate, solvent, or hydrogen gas can irreversibly bind to the active metal center.
-
Formation of Inactive Catalyst Species: The catalyst may convert into a stable, off-cycle species that is catalytically inactive.
-
Ligand Degradation: Under certain conditions, the phosphine ligand itself can undergo oxidation or other transformations, leading to a loss of the active catalytic complex.
Q2: I'm observing a dramatic drop in the enantiomeric excess (e.e.) of my product. Why is this happening?
A loss of enantioselectivity can be a more subtle sign of catalyst deactivation or the presence of competing catalytic species. Key factors to investigate are:
-
Presence of a Non-chiral Catalyst: Impurities or ligand degradation can lead to the formation of achiral or racemic catalyst species that produce a racemic product, thereby eroding the overall e.e.
-
"Anti-Lock-and-Key" Behavior: In some Rh-diphosphine catalyzed hydrogenations, the catalyst-substrate complex that leads to the major product enantiomer is not the most stable one. Changes in reaction conditions can favor the formation of the more stable but less reactive diastereomeric intermediate, potentially impacting enantioselectivity.[1][2]
-
Incomplete Catalyst Activation: If the active chiral catalyst is not fully formed from the precatalyst, residual achiral starting materials could contribute to a non-enantioselective background reaction.
Q3: Can I regenerate my deactivated this compound catalyst?
Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For coke or fouling: Gentle washing or treatment with a suitable solvent might remove adsorbed species.
-
For strongly bound poisons: Regeneration is often difficult and may require harsh chemical treatment that could also degrade the catalyst. In many cases, recovery of the precious metal from the spent catalyst is a more viable option.[3][4]
Part 2: Troubleshooting Guides - A Deeper Dive
This section provides structured troubleshooting guides for specific problems, complete with experimental protocols and the scientific rationale behind each step.
Troubleshooting Guide 1: Loss of Catalytic Activity
Symptom: The reaction rate has significantly decreased or the reaction has stopped before reaching full conversion.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of catalyst activity.
Step-by-Step Protocol:
-
Verify Reagent and Solvent Purity:
-
Rationale: Impurities are a leading cause of catalyst poisoning. Solvents should be anhydrous and free of peroxides. Substrates should be purified to remove any potential coordinating species.
-
Action:
-
Re-purify the substrate via chromatography or recrystallization.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all gases (e.g., hydrogen, argon) are of high purity.
-
-
-
Analyze for Common Catalyst Poisons:
-
Rationale: Species containing sulfur, halides, or strongly coordinating functional groups can act as potent poisons to rhodium catalysts.
-
Action:
-
Analyze the substrate and solvent for trace impurities using techniques like GC-MS or NMR.
-
If the substrate is a halide-containing compound, consider the possibility of oxidative addition to the metal center, which can lead to deactivation.
-
-
-
Characterize the Catalyst State via ³¹P NMR Spectroscopy:
-
Rationale: ³¹P NMR is a powerful tool for probing the coordination environment of the phosphine ligand. The chemical shift and coupling constants can provide information about the oxidation state of the metal and the presence of coordinated species.
-
Experimental Protocol:
-
Under an inert atmosphere, carefully take an aliquot of the reaction mixture.
-
If necessary, filter the sample to remove any solids.
-
Acquire a ³¹P{¹H} NMR spectrum.
-
Compare the spectrum to that of the active catalyst precursor. The appearance of new signals may indicate the formation of inactive species. While specific data for deactivated Rh-(R,R)-Et-BPE is scarce, related Rh-diphosphine systems show that the formation of rhodium hydride complexes or bridged dimeric species can be observed.
-
-
Table 1: Potential Catalyst Poisons and Their Sources
| Poison | Potential Source |
| Sulfur Compounds | Thiol or thioether impurities in the substrate or solvent. |
| Halides | Residual starting materials or reagents from substrate synthesis. |
| Strongly Coordinating Solvents | DMF, DMSO, or other coordinating solvents used in previous steps. |
| Oxidizing Agents | Peroxides in etheric solvents, or exposure to air. |
Troubleshooting Guide 2: Loss of Enantioselectivity
Symptom: The enantiomeric excess (e.e.) of the product is lower than expected or has decreased over time.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of enantioselectivity.
Step-by-Step Protocol:
-
Verify Ligand Integrity:
-
Rationale: Oxidation of the phosphine to a phosphine oxide is a common degradation pathway for phosphine ligands, especially if exposed to air. The resulting phosphine oxide will not form the active chiral catalyst.
-
Action:
-
Acquire a ³¹P NMR of the this compound ligand to check for the presence of a phosphine oxide peak (typically shifted downfield).
-
Store the ligand under an inert atmosphere and handle it using Schlenk techniques or in a glovebox.
-
-
-
Evaluate Reaction Conditions:
-
Rationale: Temperature, pressure, and solvent can all influence the delicate balance of equilibria in the catalytic cycle, which in turn affects enantioselectivity.[5] Asymmetric hydrogenations are often sensitive to these parameters.
-
Action:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Hydrogen Pressure: The concentration of hydrogen can influence the relative rates of the steps in the catalytic cycle. A screening of different pressures may be necessary.
-
Solvent: The solvent can play a role in the solvation of the catalytic species and the transition states. Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF) to protic (e.g., methanol) is recommended.
-
-
-
Investigate Substrate-Catalyst Interactions:
-
Rationale: For some substrate-catalyst combinations, the formation of the catalyst-substrate complex can be reversible, and the more stable diastereomer may not be the one that leads to the desired product enantiomer (the "anti-lock-and-key" phenomenon).[1][2]
-
Action:
-
If possible, use low-temperature NMR to observe the catalyst-substrate complexes. This advanced technique can provide insight into the relative populations of the diastereomeric intermediates.
-
Consider slight modifications to the substrate structure, if feasible, to alter the binding affinity and favor the desired reaction pathway.
-
-
Part 3: Catalyst Regeneration and Recovery
While preventing deactivation is always the primary goal, there are instances where a deactivated catalyst may be encountered.
Regeneration of this compound Catalysts:
Direct regeneration of homogeneous chiral catalysts like Rh-(R,R)-Et-BPE is often challenging. If deactivation is due to the formation of inactive but well-defined rhodium complexes, it may be possible to revert them to the active state. However, if the ligand has degraded or the metal has been irreversibly poisoned, regeneration is unlikely.
Recovery of Rhodium:
Given the high cost of rhodium, recovering the metal from a spent catalyst is an economically viable option.[3][4] This typically involves:
-
Oxidative Treatment: Calcination of the catalyst residue to burn off organic materials and convert the rhodium to an oxide.
-
Leaching: Dissolving the rhodium oxide in an acidic solution.
-
Purification: Using techniques like ion exchange or precipitation to isolate the rhodium.
This process requires specialized facilities and expertise and is often best handled by a dedicated chemical recycling company.
References
-
Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study. PubMed. Available at: [Link]
-
asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]
-
Hydrogenation of Carbon Dioxide on Supported Rh Catalysts. MDPI. Available at: [Link]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society - ACS Figshare. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Available at: [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Available at: [Link]
- US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts. Google Patents.
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection | Request PDF. ResearchGate. Available at: [Link]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. figshare. Available at: [Link]
-
Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism*. ResearchGate. Available at: [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Available at: [Link]
-
Synthesis, Characterization and Application of New Rhodium Complexes for Indirect Electrochemical Cofactor Regeneration | Request PDF. ResearchGate. Available at: [Link]
-
Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes. PMC. Available at: [Link]
-
Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. ResearchGate. Available at: [Link]
-
Effect of Ba and K addition and controlled spatial deposition of Rh in Rh/Al2O3 catalysts for CO2 hydrogenation | Request PDF. ResearchGate. Available at: [Link]
-
View of The Effect of Rh/BAC Catalyst Preparation and Pretreatment Methods on Benzene Hydrogenation. EURASIAN JOURNAL OF CHEMISTRY. Available at: [Link]
-
Remarkable particle size effect in Rh-catalyzed enantioselective hydrogenations | Request PDF. ResearchGate. Available at: [Link]
-
2,5-diethylphospholan-1-yl]ethane-kappa^2^P,P'}(eta^4^-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. PubChem. Available at: [Link]
-
Noncanonical Rh(0)/Rh(I) catalysis enables redox-neutral epoxy depolymerisation in water. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 4. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts [mdpi.com]
- 5. ethz.ch [ethz.ch]
Technical Support Center: Optimizing Solvents for (R,R)-Et-BPE Catalysis
Welcome to the technical support center for optimizing catalytic systems featuring the (R,R)-Et-BPE ligand. This guide is designed for researchers, chemists, and process development professionals engaged in asymmetric synthesis. Here, we move beyond simple protocols to explore the fundamental principles and practical troubleshooting steps necessary to unlock the full potential of your this compound catalyst through rational solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it an effective ligand in asymmetric catalysis?
This compound, or (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, is a chiral C₂-symmetric diphosphine ligand.[1] Its efficacy stems from the rigid phospholane (five-membered ring) backbone. This rigidity, combined with the stereochemistry of the four chiral centers, creates a well-defined and conformationally constrained chiral environment when coordinated to a metal center, such as Rhodium or Ruthenium.[2][3] This structure is highly effective at inducing enantioselectivity in a variety of reactions, most notably in the asymmetric hydrogenation of prochiral olefins and ketones.[4][5]
Q2: Why is solvent selection so critical for reactions catalyzed by this compound complexes?
Solvent choice is not a passive parameter; it is an active component of the catalytic cycle that can profoundly influence reaction rate, conversion, and, most importantly, enantioselectivity.[6] The solvent interacts directly with the catalyst, substrate, and intermediate species. These interactions can:
-
Influence Catalyst Conformation: The solvent can affect the flexibility and geometry of the metal-ligand complex, altering the shape of the chiral pocket presented to the substrate.
-
Stabilize Transition States: Solvents can selectively stabilize or destabilize the diastereomeric transition states that lead to the (R) or (S) enantiomers. Even small changes in the relative energy of these transition states can have a dramatic impact on the enantiomeric excess (ee).[7]
-
Affect Solubility: The solubility of the substrate, product, and catalyst is fundamental. Poor solubility can lead to low reaction rates or catalyst precipitation.
-
Coordinate to the Metal Center: Coordinating solvents (e.g., THF, acetonitrile) can sometimes compete with the substrate for a coordination site on the metal, potentially inhibiting the reaction or altering the catalytic pathway.[8]
Q3: I'm setting up a new asymmetric hydrogenation with a Rh/(R,R)-Et-BPE catalyst. Where should I start with solvent screening?
For asymmetric hydrogenations, a logical starting point is to screen a small, diverse set of solvents covering a range of properties. A typical initial screen includes:
-
Protic Alcohols: Methanol (MeOH) and Isopropanol (IPA) are excellent starting points. Alcohols, particularly methanol, are widely used and often provide high rates and selectivities in hydrogenations.[7][9]
-
Ethereal Solvents: Tetrahydrofuran (THF) is a common choice. It is polar and coordinating but aprotic.
-
Aromatic Hydrocarbons: Toluene offers a non-polar, non-coordinating environment.
-
Chlorinated Solvents: Dichloromethane (DCM) can be effective, but caution is advised as it can sometimes react with catalytic intermediates.[9]
Screening these four solvent types will provide a broad overview of how polarity and coordinating ability affect your specific substrate-catalyst system, guiding further optimization.
Q4: How do specific solvent properties like polarity or protic nature generally influence enantioselectivity?
While every reaction is unique, some general trends are observed:
-
Polarity: Solvent polarity can influence the stability of charged or polar intermediates in the catalytic cycle. Highly polar solvents might favor pathways involving such species.
-
Coordinating Ability: Weakly coordinating or non-coordinating solvents (e.g., toluene, hexane) often lead to higher enantioselectivity. This is because they are less likely to interfere with the substrate's binding to the chiral catalyst, allowing the ligand's structure to exert maximum stereochemical control.[8][10]
-
Protic vs. Aprotic: Protic solvents (like alcohols) can participate in hydrogen bonding with the substrate or catalyst, which can either be beneficial by helping to orient the substrate or detrimental by creating unwanted interactions.[11] In transfer hydrogenations, protic solvents like isopropanol can also serve as the hydrogen source.[12]
The interplay of these factors is complex, making experimental screening indispensable.[13]
Troubleshooting Guide
This section addresses specific experimental issues. The underlying logic is to isolate variables to diagnose the problem effectively.
Problem 1: Low or No Reaction Conversion
You've set up your reaction, but after several hours, analysis shows little to no product formation.
-
Possible Cause A: Poor Solubility The catalyst, precatalyst (e.g., [Rh(COD)₂]BF₄), or substrate may not be soluble in the chosen solvent at the reaction temperature. This is a common issue when moving to less polar solvents like hexane or toluene.
-
Troubleshooting Protocol:
-
Visual Check: At room temperature, does the reaction mixture appear as a clear, homogeneous solution? If not, solubility is an immediate concern.
-
Individual Solubility Tests: In separate vials, test the solubility of your substrate and catalyst in the chosen solvent.
-
Solvent Mixtures: If the substrate is only soluble in a non-polar solvent and the catalyst in a polar one, consider using a binary solvent system (e.g., Toluene/MeOH). Start with a high concentration of the solvent that solubilizes the substrate and titrate in the polar solvent until the catalyst dissolves.
-
Temperature Modification: Increasing the reaction temperature can sometimes improve solubility and reaction rate, but be aware this can also negatively impact enantioselectivity.[10]
-
-
-
Possible Cause B: Catalyst Deactivation or Inhibition The active catalytic species is either not forming or is being destroyed. Solvents are a frequent source of catalyst poisons.
-
Troubleshooting Protocol:
-
Solvent Quality: Ensure you are using high-purity, anhydrous, and peroxide-free solvents. Ethers like THF are notorious for forming peroxides upon storage, which are potent catalyst poisons.[8] Use freshly opened bottles of high-grade solvent or purify the solvent immediately before use.
-
Degassing: Dissolved oxygen can oxidize the phosphine ligand or the metal center, deactivating the catalyst. Always degas the solvent thoroughly before use via methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.
-
Substrate Impurities: Ensure your substrate is pure. Functional groups like thiols or unprotected basic amines can act as catalyst poisons.[9]
-
Leaching: In some cases, the active metal can leach from a supported catalyst or decompose into an inactive form. The solvent choice can influence this process; for instance, polar solvents might facilitate the leaching of active sites more than non-polar ones.[14]
-
-
Problem 2: High Conversion but Low Enantioselectivity (ee)
The reaction works, but the product is nearly racemic or has a much lower ee than expected from the literature.
-
Possible Cause: Suboptimal Solvent-Catalyst-Substrate Geometry The solvent is interacting with the catalytic complex in a way that disrupts the precise stereochemical communication required for high enantioselectivity. The transition states leading to both enantiomers are too close in energy.
-
Troubleshooting Protocol: Systematic Solvent Screening The goal is to find a solvent that maximizes the energy difference between the two diastereomeric transition states.
-
Establish a Baseline: Run the reaction in a standard solvent like Methanol to confirm your baseline ee.
-
Screen Diverse Solvents: Test a range of solvents with varying properties, keeping all other parameters (temperature, pressure, catalyst loading) constant. Refer to the table below for guidance.
-
Analyze the Trend: Does ee increase in non-polar or non-coordinating solvents? This is a common outcome and suggests that minimizing external interactions with the catalyst is beneficial.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents provides the optimal balance of solubility and selectivity. For example, a small amount of a polar solvent in a non-polar bulk solvent can sometimes be beneficial.
-
-
| Solvent | Dielectric Constant (ε) at 20°C | Type | Coordinating Ability | Typical Observations & Rationale |
| Hexane | 1.88 | Aprotic, Non-polar | Very Low | Can promote high ee by providing a non-interactive environment. Often limited by poor solubility. |
| Toluene | 2.38 | Aprotic, Non-polar | Low | Excellent choice for high ee. Balances a non-coordinating nature with better solvating power than alkanes. |
| Dichloromethane (DCM) | 9.08 | Aprotic, Polar | Low | A polar, weakly coordinating option. Can be effective but check for reactivity. |
| Tetrahydrofuran (THF) | 7.58 | Aprotic, Polar | High | Good solvating power. Its coordinating nature can sometimes reduce ee by competing with the substrate.[15] |
| Ethyl Acetate | 6.02 | Aprotic, Polar | Medium | A greener alternative to DCM/THF, often gives good results.[16] |
| Methanol (MeOH) | 32.7 | Protic, Polar | High | Often provides very high reaction rates. Can yield high ee, possibly through H-bonding stabilization of the transition state.[7] |
| Isopropanol (IPA) | 19.9 | Protic, Polar | High | Similar to MeOH but bulkier. A common choice for both direct and transfer hydrogenations.[12] |
Problem 3: Inconsistent Results and Poor Reproducibility
You run the same reaction twice and get significantly different yields or ee values.
-
Possible Cause: Variations in Solvent Quality and Handling The most common source of irreproducibility is inconsistency in the reaction medium.
-
Best Practices for Reproducibility:
-
Standardize Solvent Source: Use the same grade and supplier for a given set of experiments. A different supplier's inhibitor or impurity profile can alter results.
-
Implement a Strict Handling Protocol: Always use freshly purified or freshly opened anhydrous solvents.
-
Document Everything: Record the solvent supplier, grade, purification/degassing method, and storage time for every experiment.
-
Inert Atmosphere Technique: Ensure your reaction setup is scrupulously free of air and moisture. Use Schlenk line or glovebox techniques for catalyst and solvent handling. Even minor exposure to air can partially deactivate the catalyst, leading to variable results.[17]
-
-
Experimental Workflow & Visualization
A systematic approach is key to efficient optimization. The following workflow illustrates a logical progression for solvent screening and troubleshooting.
Caption: A logical workflow for systematic solvent optimization.
The diagram below illustrates the conceptual role of the solvent in modulating the chiral environment of the catalyst.
Caption: Influence of solvent type on catalyst selectivity.
References
-
Capoferri, D., et al. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 26(16), 4938. Available at: [Link]
-
Kim, J. G., et al. (2018). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. Journal of the American Chemical Society, 140(28), 8873–8881. Available at: [Link]
-
Maddalena, C., et al. (2007). Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]
-
Marek, I., et al. (1999). Effect of the solvent on the enantioselectivity. ResearchGate. Available at: [Link]
-
Lord, R. L., & Morris, R. H. (2018). Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. IUCrData, 3(10), x181471. Available at: [Link]
-
Wang, Y., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 29(5), 1129. Available at: [Link]
-
van Tol, J. B. A., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. Available at: [Link]
-
de O. Ribeiro, F. A., et al. (2022). Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435. Bioprocess and Biosystems Engineering, 45(9), 1545-1557. Available at: [Link]
-
Dyson, P. J., & Jessop, P. G. (2016). Rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3302-3316. Available at: [Link]
-
Wang, F., & Xu, J. (2015). Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. ChemInform, 46(48). Available at: [Link]
-
Reddit user discussion. (2022). Solvents for hydrogenation. r/Chempros. Available at: [Link]
-
Hone, C. A., et al. (2019). Kinetic Investigation of the Asymmetric Hydrogenation of Benzylphenylephrone in Continuous Flow. ResearchGate. Available at: [Link]
-
Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]
-
Abu-Reziq, R. (2014). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. Available at: [Link]
-
Blackmond, D. G., et al. (2010). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. PMC - NIH. Available at: [Link]
-
Lee, J., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 18(1), 233-243. Available at: [Link]
-
Fox, M. E. (2005). Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. Chirality, 17(S1), S125-S130. Available at: [Link]
-
He, J., et al. (2017). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Scientific Reports, 7, 44734. Available at: [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (2019). Advances in Catalyst Deactivation and Regeneration. Catalysts, 9(10), 839. Available at: [Link]
-
Macmillan Group. Deactivation Pathways in Transition Metal Catalysis. Presentation Slides. Available at: [Link]
Sources
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- 2. 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4 - - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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- 15. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of Products from (R,R)-Et-BPE Reactions
Welcome to the technical support guide for purifying reaction products catalyzed by (R,R)-Et-BPE and its metal complexes. As a cornerstone ligand in modern asymmetric synthesis, particularly hydrogenation, this compound enables the production of high-value chiral molecules. However, achieving the desired product purity and enantiomeric excess (e.e.) requires robust purification strategies that effectively remove catalyst residues and other impurities without compromising the final product.
This guide provides a structured, in-depth approach to troubleshooting common purification challenges encountered by researchers in both academic and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound catalyzed reaction mixture?
A: The crude product typically contains a mixture of the desired chiral product, the residual metal catalyst (e.g., Rhodium or Ruthenium complexes), the this compound ligand, oxidized phosphine byproducts (phosphine oxides), unreacted starting materials, and potentially side-products from the reaction itself.[1] The primary challenge is the removal of the highly colored and often trace-level metal catalyst and the structurally similar phosphine oxide byproducts.
Q2: Can I use standard silica gel chromatography for my initial purification?
A: Yes, but with significant precautions. Standard silica gel is inherently acidic and can cause degradation or racemization of sensitive chiral products.[2][3] It is crucial to use neutralized or deactivated silica gel. Furthermore, while standard achiral chromatography can remove catalyst and ligand-related impurities, it will not separate the enantiomers of your product.[4] Analysis by a validated chiral HPLC or SFC method is essential to confirm the enantiomeric excess post-purification.[5]
Q3: My reaction achieved high e.e. according to crude analysis, but it dropped significantly after column chromatography. What happened?
A: This is a common and frustrating issue. The most likely cause is on-column racemization or epimerization due to the acidic nature of standard silica gel.[2] The silanol groups on the silica surface can act as proton sources, catalyzing the loss of stereochemical integrity in sensitive molecules. Another possibility, though less common, is the preferential binding or decomposition of one enantiomer on the stationary phase. Using deactivated silica or switching to a less acidic stationary phase like alumina is a primary troubleshooting step.
Q4: What are "scavenger resins" and how can they help?
A: Scavenger resins are polymer-supported reagents designed to react with and bind specific types of molecules, allowing for their removal by simple filtration.[6][7] For this compound reactions, there are specialized metal scavengers with functional groups (e.g., thiols, amines) that chelate strongly to residual Rhodium or Ruthenium.[8][9] There are also electrophile scavengers that can react with and remove phosphine ligands. This method is highly effective for reducing metal content to parts-per-million (ppm) levels and avoids the potential pitfalls of column chromatography.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow. Each issue is analyzed by its potential causes, followed by recommended solutions and protocols.
Problem 1: Persistent Catalyst/Ligand Contamination in the Final Product
-
Symptoms: The purified product remains colored (yellow, orange, or brown). NMR analysis shows broad peaks or unidentifiable aromatic signals corresponding to the ligand. Elemental analysis or ICP-MS confirms high levels of residual metal (e.g., >10 ppm Ru/Rh).
-
Potential Causes:
-
Inefficient Initial Removal: The metal-phosphine complex is highly lipophilic and may have solubility properties similar to the desired product, leading to co-elution during chromatography.
-
Formation of Phosphine Oxides: The this compound ligand can be oxidized to its corresponding phosphine oxide during the reaction or workup. This byproduct is often more polar and can be difficult to separate from polar products.[1]
-
Strong Product-Metal Interaction: The purified product itself may contain functional groups (e.g., amines, carboxylates) that can coordinate to the metal center, making it difficult to remove.
-
-
Recommended Solutions:
| Solution ID | Method | Mechanism & Rationale | Best For |
| S1-A | Activated Carbon Treatment | The high surface area and porous structure of activated carbon adsorb large, non-polar molecules like the metal-ligand complex. This is a cost-effective, bulk removal method. | Initial workup step to remove the majority of colored impurities before further purification.[10] |
| S1-B | Metal Scavenger Resins | Functionalized silica or polymer beads with high-affinity ligands (thiols, triamines) selectively chelate and bind the metal catalyst, which is then removed by filtration.[9] | Reducing metal content to very low levels (<5 ppm) in the final purification stages.[8] |
| S1-C | Oxidative Workup | Treatment with a mild oxidant (e.g., dilute H₂O₂) can convert the metal complex and phosphine ligand into more polar, water-soluble species that can be removed by aqueous extraction. | Reactions where the desired product is stable to mild oxidative conditions. |
| S1-D | Specialized Filtration | Passing the crude product solution through a plug of functionalized silica or celite can capture a significant amount of the catalyst.[11][12] This is faster than a full chromatography column. | A quick, intermediate step between workup and final purification. |
Problem 2: Decrease in Enantiomeric Excess (e.e.) During Purification
-
Symptoms: Chiral HPLC/SFC analysis of the purified product shows a lower e.e. value compared to the analysis of the crude reaction mixture.
-
Potential Causes:
-
Acid-Catalyzed Racemization: The acidic surface of standard silica gel is the most common culprit, especially for products with stereocenters sensitive to acid.[2]
-
Temperature-Induced Racemization: Prolonged heating of the product during solvent evaporation or other steps can lead to racemization if the energy barrier is low.
-
Self-Disproportionation: On some achiral stationary phases, enantiomers of a non-racemic mixture can associate, leading to complex elution profiles where some fractions are enriched and others are depleted in e.e.[4]
-
-
Recommended Solutions:
| Solution ID | Method | Mechanism & Rationale | Best For |
| S2-A | Use of Deactivated Stationary Phase | Neutralizing silica gel by pre-treating the slurry with a base (e.g., 1% triethylamine in the eluent) passivates the acidic silanol groups. Alternatively, using a different stationary phase like neutral or basic alumina can prevent racemization.[2] | All chromatographic purifications of chiral molecules unless the product is known to be robust. |
| S2-B | Enrichment by Recrystallization | If the product is crystalline, recrystallization can significantly enhance the e.e. This works best for mixtures that are already highly enriched (>90% e.e.), as the major enantiomer crystallizes out, leaving the minor one in the mother liquor.[13] | Solid products with moderate to high initial e.e. |
| S2-C | Chiral Preparative Chromatography | This is the most direct but also most expensive method. It uses a chiral stationary phase (CSP) to physically separate the two enantiomers.[5][14] | High-value products where absolute enantiopurity is required and other methods fail. |
| S2-D | Diastereomeric Salt Formation | Reacting a chiral product (e.g., an amine or acid) with a chiral resolving agent forms diastereomeric salts.[15] These salts have different physical properties (like solubility) and can be separated by standard crystallization or chromatography. The resolving agent is then cleaved to yield the pure enantiomer.[16] | Chiral acids, bases, or alcohols that can form stable salts or derivatives. |
Visual Workflow and Logic Diagrams
Diagram 1: General Purification Strategy Selection
This diagram outlines a decision-making process for selecting an appropriate purification workflow for products from this compound reactions.
Caption: A decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess (e.e.)
This flowchart provides a logical path to diagnose and solve issues of decreasing e.e. during purification.
Caption: A flowchart for troubleshooting low e.e. post-purification.
Detailed Experimental Protocols
Protocol 1: Catalyst Removal with a Silica Plug and Activated Carbon
This protocol is a first-pass purification to remove the bulk of the metal catalyst and colored impurities.
-
Reaction Quench: Once the reaction is complete (as monitored by TLC/LCMS), quench as appropriate for the specific reaction chemistry.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to obtain the crude oil or solid.
-
Redissolve: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Carbon Treatment: Add activated carbon (approx. 5-10 wt% relative to the crude product weight). Stir the suspension vigorously for 30-60 minutes at room temperature.[10]
-
Prepare Silica Plug: In a fritted funnel, place a small cotton plug, followed by ~1 inch of sand, and then 3-4 inches of silica gel (standard grade is acceptable here).
-
Filtration: Filter the activated carbon suspension through the silica plug, washing with additional solvent until all the product has eluted (monitor by TLC).
-
Concentration: Collect the filtrate and concentrate in vacuo. The resulting material should be significantly less colored and is now ready for more rigorous purification.
Protocol 2: Purification via Column Chromatography on Deactivated Silica Gel
This protocol is for separating the product from ligand-related byproducts and other impurities without causing racemization.
-
Prepare Deactivated Silica: Create a slurry of silica gel in your chosen eluent system. Add triethylamine (NEt₃) to the slurry to constitute ~1% of the total solvent volume (e.g., 1 mL NEt₃ per 100 mL eluent). Stir for 15 minutes.[2]
-
Pack the Column: Pack the column with the deactivated silica slurry as you would normally. Equilibrate the column with 2-3 column volumes of the eluent containing 1% NEt₃.
-
Load the Sample: Dissolve the product from Protocol 1 in a minimal amount of solvent and load it onto the column.
-
Elution: Run the column using the eluent system containing 1% NEt₃. Collect fractions as usual.
-
Analyze Fractions: Analyze the fractions by TLC or LCMS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and concentrate in vacuo. Note: Residual triethylamine will be present. It can often be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the product is stable.
-
Final Analysis: Confirm the chemical purity by NMR and the enantiomeric excess by chiral HPLC/SFC.
Protocol 3: Enantiomeric Enrichment by Recrystallization
This protocol is used to increase the e.e. of a crystalline product that is already partially enriched.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent will dissolve the product when hot but have very low solubility when cold. Screen a variety of solvents (e.g., heptane, ethyl acetate, ethanol, isopropanol, and mixtures thereof).
-
Dissolution: In a flask, add the enantioenriched product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling (Crucial Step): Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of well-ordered crystals of the major enantiomer.[13] Rapid crashing will trap impurities and the minor enantiomer.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure enantiomer.
-
Maturation: Once crystals have formed, cool the flask further in an ice bath or refrigerator for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their e.e. by chiral HPLC/SFC. Analyze the mother liquor as well; it should be enriched in the minor enantiomer. Repeat the process if necessary to achieve the desired e.e.[17]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Benchchem.
- SiliCycle. (n.d.). Application Note: Different Ways of Removing Rhodium. SiliCycle Inc.
- Cho, J. H., & Kim, B. M. (2003). An efficient method for removal of ruthenium byproducts from olefin metathesis reactions. Organic letters, 5(4), 531–534.
- Ye, N. K., et al. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 241–253.
- Hughes, D. L. (2005). Efficient Scavenging of Ph3P and Ph3PO with High-Loading Merrifield Resin. The Journal of Organic Chemistry, 70(10), 3760-3768.
- Maynard, H. D., & Grubbs, R. H. (1999). Purification technique for the removal of ruthenium from olefin metathesis reaction products. Tetrahedron Letters, 40(22), 4137–4140.
- Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206.
- Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions.
- Sajewicz, M., et al. (2008). On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel, and Implications when Densitometric Detection is used. A Mini Review.
- Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
-
Wikipedia. (n.d.). Scavenger resin. Wikipedia. Retrieved from [Link]
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Mughal, R., et al. (2005). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. VDI-Berichte.
- Benchchem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. Benchchem.
- PhosphonicS. (2022). Metal Scavenger Applications. PhosphonicS.
- Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Royal Society of Chemistry.
- NIH. (2024). Unconventional approaches for chiral resolution.
- Dobashi, A., et al. (1987). Self-induced chiral recognition in the association of enantiomeric mixtures on silica gel chromatography. Analytical Chemistry, 59(18), 2239–2242.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
- CORA. (2017).
- SiliCycle. (2021). Use of Silica in Chromatography: Understanding Key Physical Characteristics. SiliCycle Inc.
- Scott, R. P. W., & Kucera, P. (1979). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 13, 132.
- SSE Enterprise. (2025). Silica Gel In Chromatography. SSE Enterprise.
- Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies.
- Prieto, L. (2022).
- Obrnuta faza. (n.d.).
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10427–10447.
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- 1. researchgate.net [researchgate.net]
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- 3. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in (R,R)-Et-BPE Synthesis
Welcome to the Technical Support Center for chiral ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the (R,R)-Et-BPE ligand, a cornerstone in modern asymmetric catalysis. As a Senior Application Scientist with extensive field experience, I have compiled this resource to address the common challenges and subtle nuances encountered during its synthesis. Our goal is to move beyond mere procedural lists and delve into the causality behind common impurities, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the problem, its root causes, and step-by-step protocols for identification and resolution.
Table of Contents
-
FAQ 1: Unidentified signals in the 31P NMR of my crude this compound. What are they?
-
FAQ 2: My final product shows low enantiomeric excess (ee). What are the likely causes?
-
FAQ 3: The yield of my phosphination reaction is consistently low. How can I improve it?
-
Troubleshooting Workflow: From Synthesis to Pure Ligand
-
Experimental Protocols
-
Protocol 1: 31P NMR Analysis for Impurity Identification
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination
-
Protocol 3: Purification of this compound by Column Chromatography
-
-
References
FAQ 1: Unidentified signals in the 31P NMR of my crude this compound. What are they?
Question: I've synthesized this compound, but the 31P NMR spectrum of the crude product shows several unexpected peaks in addition to the main product signal. What are these common impurities?
Answer: This is a very common observation. The synthesis of chiral phosphine ligands like this compound is a multi-step process, and impurities can be introduced at various stages. Based on the typical synthetic route, which proceeds via a chiral 1,4-diol, its cyclic sulfate, and subsequent phosphination, the following are the most probable impurities detectable by 31P NMR.
Common Phosphorus-Containing Impurities:
-
This compound Monoxide: A peak shifted downfield from the parent phosphine signal is often observed. Tertiary phosphines are highly susceptible to oxidation by atmospheric oxygen, a reaction that can be catalyzed by trace metals. The resulting phosphine oxide is catalytically inactive.
-
Phosphine Oxides of Starting Materials: If your phosphinating agent was generated from a precursor like diphenylphosphine, residual oxidized starting material (e.g., diphenylphosphine oxide) might be present.
-
Monophosphinated Intermediates: Incomplete reaction during the phosphination of the cyclic sulfate can lead to the formation of a monophosphinated species. This will appear as a distinct signal in the 31P NMR spectrum.
-
Diastereomeric BPE Ligands: If the starting chiral diol was not enantiomerically pure, or if epimerization occurred during the synthesis, you may have diastereomeric forms of the BPE ligand (e.g., (R,S)-Et-BPE or (S,S)-Et-BPE). These will have slightly different chemical shifts in the 31P NMR.
Table 1: Typical 31P NMR Chemical Shifts for this compound and Common Impurities
| Compound | Typical 31P Chemical Shift (ppm) | Notes |
| This compound | ~ -14 to -16 | Sharp singlet |
| This compound Monoxide | ~ +30 to +40 | Broader signal, downfield shift |
| Diphenylphosphine Oxide | ~ +22 | If used as a precursor |
| Monophosphinated Intermediate | Varies | Will be a distinct signal |
| Diastereomers (e.g., meso) | Varies | Close to the main product signal |
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure all steps, especially the phosphination and work-up, are conducted under a strictly inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Stoichiometry Control: Carefully control the stoichiometry of the phosphinating agent to ensure complete reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or 31P NMR to ensure full conversion.
FAQ 2: My final product shows low enantiomeric excess (ee). What are the likely causes?
Question: I've successfully synthesized Et-BPE, but chiral HPLC analysis indicates a low enantiomeric excess. Where in the synthesis could the stereochemical integrity be compromised?
Answer: Maintaining enantiopurity is a critical challenge in the synthesis of chiral ligands. A low ee in your final this compound product can stem from several sources, primarily related to the starting materials and the reaction conditions.
Potential Causes for Low Enantiomeric Excess:
-
Purity of Starting Chiral Diol: The most common source of low ee is the use of an enantiomerically impure starting diol. The "chiral pool" synthesis of BPE ligands relies on the stereochemical fidelity of the initial chiral precursor.[1][2]
-
Epimerization during Synthesis: Certain reaction conditions can cause epimerization at the stereogenic centers. For example, strongly basic or acidic conditions, particularly at elevated temperatures, can lead to a loss of stereochemical integrity.
-
Incomplete Resolution: If a racemic diol was used and a resolution step was performed, incomplete separation of diastereomers will directly translate to a lower ee in the final product.
-
Presence of Diastereomeric Impurities: As mentioned in FAQ 1, the presence of meso or the (S,S) enantiomer will result in a lower overall ee of the desired (R,R) isomer.
Troubleshooting and Optimization:
-
Verify Starting Material Purity: Always verify the enantiomeric purity of your starting chiral diol using a suitable analytical method (e.g., chiral HPLC or GC of a derivatized sample).
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions, especially during the formation and opening of the cyclic sulfate. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Careful pH Control: During work-up and purification steps, avoid exposure to strong acids or bases.
-
Optimize Resolution Step: If a resolution is performed, optimize the crystallization or chromatographic conditions to ensure maximum separation of diastereomers.
FAQ 3: The yield of my phosphination reaction is consistently low. How can I improve it?
Question: I'm struggling with the phosphination step to form the C-P bonds. My yields are consistently below expectations. What factors influence the efficiency of this reaction?
Answer: The nucleophilic substitution of the cyclic sulfate with a phosphide anion is the most critical bond-forming step in the synthesis of this compound. Low yields are often traced back to the generation and reactivity of the phosphide nucleophile, as well as the quality of the electrophile.
Key Factors Affecting Phosphination Yield:
-
Quality of the Phosphide Nucleophile: The phosphide nucleophile (e.g., lithium diphenylphosphide) is highly reactive and sensitive to air and moisture. Incomplete formation or decomposition of the phosphide will directly impact the yield. When using Grignard reagents to form the phosphide, side reactions can also be an issue.[3][4]
-
Purity of the Cyclic Sulfate: The cyclic sulfate must be pure and free from unreacted diol or water, as these will quench the phosphide nucleophile.
-
Reaction Temperature: The temperature of the phosphination reaction is crucial. While it needs to be high enough to proceed at a reasonable rate, excessive heat can lead to side reactions and decomposition of the product.
-
Solvent Choice: The choice of solvent is important for both the solubility of the reactants and the stability of the phosphide nucleophile. Anhydrous, ethereal solvents like THF are commonly used.
Strategies for Improving Yield:
-
Freshly Prepared Phosphide: Prepare the phosphide nucleophile immediately before use and titrate it if possible to determine the exact concentration.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under strictly anhydrous conditions.
-
Temperature Control: Maintain careful control over the reaction temperature. A common approach is to add the phosphide solution at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.
-
High-Purity Reagents: Use high-purity starting materials, including the phosphine source and the butyllithium or magnesium used to generate the nucleophile.
Troubleshooting Workflow: From Synthesis to Pure Ligand
This workflow provides a logical sequence of checks and actions to troubleshoot common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol 1: 31P NMR Analysis for Impurity Identification
Objective: To identify and quantify phosphorus-containing impurities in a sample of this compound.
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., C6D6 or CDCl3) in an NMR tube.
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer equipped with a phosphorus probe.
-
Set the spectrometer to acquire a proton-decoupled 31P spectrum.
-
Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5-10 seconds).
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Reference the spectrum using an external standard (e.g., 85% H3PO4 at 0 ppm).
-
Integrate the signals corresponding to the this compound product and any identified impurities.
-
-
Analysis: Compare the chemical shifts of the observed signals to known values for common impurities (see Table 1). The relative integration of the signals provides a semi-quantitative measure of the purity.[5]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination
Objective: To determine the enantiomeric excess (ee) of a sample of this compound.
Procedure:
-
Column: Chiral stationary phase column suitable for phosphine ligands (e.g., Daicel Chiralpak AD-H or similar).[6]
-
Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio may need to be optimized.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Use a UV detector, typically at a wavelength where the ligand has some absorbance (e.g., 254 nm).
-
Analysis:
-
The two enantiomers, this compound and (S,S)-Et-BPE, should be resolved into two separate peaks.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Note: Due to the sensitivity of phosphines to oxidation, it may be beneficial to add a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase to prevent on-column oxidation.[7]
Protocol 3: Purification of this compound by Column Chromatography
Objective: To remove impurities from a crude sample of this compound.
Procedure:
-
Stationary Phase: Use silica gel that has been deactivated with a base (e.g., triethylamine) to prevent streaking and decomposition of the phosphine ligand. To deactivate, prepare a slurry of silica gel in the eluent containing ~1-2% triethylamine and pack the column.
-
Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity can be adjusted to achieve good separation.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or 31P NMR to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring that the product is not exposed to air.
References
- Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use as chiral ligands in asymmetric catalysis. Journal of the American Chemical Society, 113(22), 8518–8519.
- Burk, M. J., Feaster, J. E., Harlow, R. L., & Nugent, W. A. (1991). New chiral phospholanes; Synthesis, characterization, and use in asymmetric hydrogenation reactions. Tetrahedron: Asymmetry, 2(7), 569-592.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Imamoto, T., Watanabe, J., Wada, Y., Masuda, H., Yamada, H., Tsuruta, H., ... & Gridnev, I. D. (2003). P-Chirogenic bisphosphine ligands with a P-chiral center and their use in catalytic asymmetric hydrogenation. Journal of the American Chemical Society, 125(46), 14129-14139.
- Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation with P-chirogenic diphosphine ligands. Accounts of Chemical Research, 37(9), 633-640.
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Holz, J., Monsees, A., Jiao, H., You, J., Kadyrov, R., & Börner, A. (2001). A new concept for the synthesis of chiral bis (phospholane) ligands for asymmetric catalysis. The Journal of Organic Chemistry, 66(26), 8887-8893.
-
Nanalysis. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link][5]
-
S. W. Krska, et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science.[6]
-
Wu, H., & Hruby, V. J. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(6), 750-755.[8]
-
Kwahk, E. J. (2021). Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. KOASAS.[9]
-
Burk, M. J., Gross, M. F., Harper, T. G. P., Kalberg, C. S., Lee, J. R., & Martinez, J. P. (1996). Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry, 68(1), 37-44.[10]
-
Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthetic Organic Chemistry. TCI Mail, 174.[11]
-
Fackler, J. P., Jr., et al. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 317(1-2), 146-152.[12]
- Evans, D. A., et al. (1989). Asymmetric synthesis of unnatural α-amino acids. Journal of the American Chemical Society, 111(4), 1509-1511.
-
Zhang, Y. et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science.[7]
-
University of Toronto. Chapter 45 — Asymmetric synthesis. Available at: [Link][1]
- Kagan, H. B., & Dang, T. P. (1972). Asymmetric catalytic reduction with a chiral rhodium complex. Journal of the American Chemical Society, 94(18), 6429-6433.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link][3]
-
UC Berkeley eScholarship. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Available at: [Link][2]
- Huang, J., & Nolan, S. P. (2005). Efficient synthesis of tri-and tetra-substituted olefins from ketones via a one-pot olefination/cross-metathesis protocol. Journal of the American Chemical Society, 127(1), 50-51.
Sources
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- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. DSpace at KOASAS: Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling [koasas.kaist.ac.kr]
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- 12. sites.english.unt.edu [sites.english.unt.edu]
Technical Support Center: Regenerating (R,R)-Et-BPE Catalysts
Welcome to the technical support center for the regeneration of (R,R)-Et-BPE catalysts. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful chiral catalyst in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the recovery and reactivation of your this compound catalyst, ensuring the sustainability and cost-effectiveness of your catalytic processes.
Introduction: The Value of Regeneration
Rhodium catalysts bearing the this compound ligand are cornerstones of modern asymmetric synthesis, particularly in catalytic hydrogenation, enabling the production of chiral molecules with high enantioselectivity. Given the significant cost of both the chiral ligand and the rhodium precursor, effective regeneration and recycling of the catalyst are paramount for economical and sustainable chemical production.
Catalyst deactivation, a gradual loss of activity and/or selectivity, can stem from various factors inherent to the reaction environment.[1] Understanding these deactivation pathways is the first step toward successful regeneration. This guide will provide a systematic approach to identifying the cause of deactivation and practical, step-by-step protocols for restoring your catalyst's performance.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses common issues observed during the use of this compound catalysts and provides a logical framework for troubleshooting.
Problem 1: Gradual or Complete Loss of Catalytic Activity
Potential Causes and Solutions
-
Oxidation of the Phosphine Ligand: The phosphorus atoms in the BPE ligand are susceptible to oxidation, especially in the presence of trace oxygen, forming phosphine oxides. These oxidized species are poor ligands for rhodium and are catalytically inactive.
-
Diagnosis: A downfield shift in the ³¹P NMR spectrum is indicative of phosphine oxide formation.
-
Solution: Rigorous exclusion of air and use of degassed solvents are crucial preventative measures. For regeneration, the oxidized ligand must be reduced, which can be challenging. A more practical approach is to recover the unoxidized ligand and rhodium separately and synthesize a fresh batch of the catalyst.
-
-
Formation of Inactive Rhodium Species: The catalyst can react with impurities in the substrate or solvent, or with reaction byproducts, to form stable, inactive rhodium complexes. For instance, carbon monoxide, a common impurity in hydrogen gas, is a strong poison for rhodium catalysts.[2]
-
Diagnosis: Changes in the reaction solution's color or the appearance of precipitates can indicate the formation of inactive species.
-
Solution: Ensure the purity of all reaction components. Pre-treating the hydrogen gas stream with a deoxo catalyst can remove trace oxygen and carbon monoxide.
-
-
Ligand Dissociation and Rhodium Agglomeration: Under certain conditions, the BPE ligand can dissociate from the rhodium center, leading to the formation of rhodium nanoparticles or colloids, which are generally less active and non-enantioselective.
-
Diagnosis: The formation of a black precipitate (rhodium black) is a clear sign of catalyst decomposition.
-
Solution: Maintain the recommended reaction temperature and avoid overly dilute conditions, which can favor ligand dissociation.
-
Problem 2: Loss of Enantioselectivity
Potential Causes and Solutions
-
Presence of a Competing Achiral Ligand: Impurities in the reaction mixture that can coordinate to the rhodium center may compete with the chiral BPE ligand, leading to a decrease in the overall enantioselectivity of the reaction.[3]
-
Diagnosis: This can be difficult to diagnose without a thorough analysis of all reaction components for potential coordinating species.
-
Solution: Use high-purity substrates and solvents. If an impurity is identified, it must be removed prior to the reaction.
-
-
Racemization of the Chiral Ligand: While the phospholane rings in BPE are stereochemically robust, extreme reaction conditions (e.g., very high temperatures) could potentially lead to side reactions that compromise the ligand's chiral integrity.
-
Diagnosis: Chiral HPLC or GC analysis of the recovered ligand can be used to determine its enantiomeric purity.
-
Solution: Adhere to the recommended operating temperature range for the catalyst.
-
Visualizing Deactivation and Regeneration
Caption: The cycle of this compound catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound catalyst deactivation?
A1: The most common deactivation pathway is the oxidation of the phosphine ligand to its corresponding phosphine oxide. This can be mitigated by ensuring strict anaerobic conditions throughout the reaction and handling procedures.
Q2: Can I regenerate the catalyst in situ?
A2: In situ regeneration is generally not recommended for this compound catalysts. The regeneration process typically requires the separation of the ligand and the metal, followed by their purification and re-complexation.
Q3: How can I tell if my catalyst is still active?
A3: Monitoring the reaction progress (e.g., by hydrogen uptake or by analyzing aliquots via GC or NMR) is the most direct way to assess catalyst activity. A significant decrease in the reaction rate compared to a fresh batch of catalyst indicates deactivation.
Q4: Is it possible to recover the rhodium from a completely deactivated catalyst?
A4: Yes, various methods exist for recovering rhodium from spent catalysts, often involving oxidative processes to remove the organic ligand.[4][5] However, these methods will destroy the valuable chiral ligand. The protocol outlined below focuses on the recovery of both the rhodium and the ligand.
Experimental Protocols for Catalyst Regeneration
This section provides a step-by-step guide for the regeneration of a deactivated this compound catalyst. This process involves three main stages:
-
Ligand Displacement: Breaking the rhodium-phosphine bond to free the this compound ligand.
-
Purification: Separating the free ligand from the rhodium salt and any impurities.
-
Re-complexation: Synthesizing the active catalyst from the purified ligand and a rhodium precursor.
Protocol 1: Ligand Displacement using Cyanide Treatment
WARNING: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A cyanide antidote kit should be readily available.
Rationale: Cyanide is a strong ligand that can displace the phosphine from the rhodium center, forming a stable rhodium-cyanide complex.[6] This allows for the separation of the valuable this compound ligand.
Materials:
-
Deactivated this compound catalyst solution
-
Sodium cyanide (NaCN)
-
Degassed water
-
Degassed organic solvent (e.g., dichloromethane or toluene)
-
Separatory funnel
-
Schlenk flask
Procedure:
-
Transfer the solution containing the deactivated catalyst to a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a dilute aqueous solution of sodium cyanide (e.g., 0.1 M) using degassed water. Handle with extreme caution.
-
Add the aqueous sodium cyanide solution to the catalyst solution with vigorous stirring. The amount of NaCN should be in stoichiometric excess relative to the rhodium.
-
Stir the biphasic mixture for several hours at room temperature. The this compound ligand will be displaced into the organic phase, while the rhodium-cyanide complex will preferentially partition into the aqueous phase.
-
Carefully transfer the mixture to a separatory funnel under an inert atmosphere.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with additional degassed organic solvent to ensure complete recovery of the ligand.
-
Combine the organic layers and wash with degassed water to remove any residual cyanide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ligand.
Protocol 2: Purification of the Recovered this compound Ligand
Rationale: The recovered ligand may contain impurities such as phosphine oxides or other byproducts. Column chromatography is an effective method for purification.[7]
Materials:
-
Crude this compound ligand
-
Silica gel
-
Degassed, anhydrous solvents for chromatography (e.g., hexanes/ethyl acetate or toluene)
-
Chromatography column
-
Schlenk flasks for fraction collection
Procedure:
-
Set up a flash chromatography column with silica gel, ensuring all glassware is oven-dried and assembled under an inert atmosphere.
-
Dissolve the crude this compound ligand in a minimal amount of the chromatography eluent.
-
Load the sample onto the column and elute with an appropriate solvent system. The polarity of the eluent will need to be optimized based on TLC analysis of the crude material.
-
Collect the fractions containing the purified this compound ligand, monitoring the elution by TLC and/or ³¹P NMR.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound ligand.
-
Confirm the purity and integrity of the ligand by ¹H, ¹³C, and ³¹P NMR spectroscopy.
Protocol 3: Re-synthesis of the [Rh(this compound)(COD)]BF₄ Catalyst
Rationale: The active catalyst can be readily reformed by reacting the purified ligand with a suitable rhodium precursor, such as [Rh(COD)₂]BF₄.[8]
Materials:
-
Purified this compound ligand
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Degassed, anhydrous solvent (e.g., dichloromethane or methanol)
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the purified this compound ligand in the chosen solvent.
-
In a separate Schlenk flask, dissolve an equimolar amount of [Rh(COD)₂]BF₄ in the same solvent.
-
Slowly add the rhodium precursor solution to the ligand solution with stirring at room temperature.
-
A color change is typically observed as the new complex forms.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
The regenerated catalyst solution can often be used directly in the next reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the solid catalyst.
Data Summary Table
| Parameter | Deactivated Catalyst | Regenerated Catalyst |
| Appearance | May be discolored or contain precipitate | Clear, homogenous solution (color of active catalyst) |
| ³¹P NMR | May show signals corresponding to phosphine oxides or other byproducts | Single set of signals corresponding to the coordinated this compound ligand |
| Catalytic Activity | Low or negligible | Restored to a level comparable with fresh catalyst |
| Enantioselectivity | May be compromised | Restored to the expected high levels |
Visualization of the Regeneration Workflow
Caption: Workflow for the regeneration of the this compound catalyst.
References
-
Meißner, A., Alberico, E., Drexler, H.-J., Baumann, W., & Heller, D. (2018). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 8(1), 38-54. [Link]
-
Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 81(7), 243-255. [Link]
-
Neuman, D. J. (1995). Novel ebullated bed catalyst regeneration technology improves regenerated catalyst quality. (Conference Paper). OSTI.GOV. [Link]
-
Hayashi, T. (2002). Bis(1,5-cyclooctadiene)rhodium Tetrafluoroborate–(R)- 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Jadhav, R. A., & Kim, H. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Materials, 15(22), 8023. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Processes, 11(9), 2750. [Link]
-
Mudder, T. I., & Botz, M. M. (2004). Cyanide Remediation: Current and Past Technologies. DTSC. [Link]
-
Wang, Z., & Chen, G. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. ACS Central Science, 9(3), 478–486. [Link]
-
James, B. R., & Mahajan, D. (1979). Rhodium complexes of 1,4-bis(diphenylphosphino)butane. Crystal and molecular structures of [Rh(dppb)₂]BF₄·C₄H₁₀O and [Rh(cod)(dppb)]BF₄. Inorganic Chemistry, 18(12), 3508-3515. [Link]
-
Landis, C. R., & Hilgraf, R. (2009). Prediction of enantioselectivity in rhodium catalyzed hydrogenations. Journal of the American Chemical Society, 131(2), 410–411. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Wang, Z., & Chen, G. (2023). Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis. Organic Letters, 25(10), 1736–1741. [Link]
-
Mudder, T. I., & Botz, M. M. (2004). Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. [Link]
-
Baille, W. E., & Jones, A. M. (1985). Metal Complexes for Defense against Cyanide Intoxication. Defense Technical Information Center. [Link]
-
Li, W., Zhang, X., & Zhang, X. (2012). Rhodium-catalyzed enantioselective hydrogenation of oxime acetates. Angewandte Chemie International Edition, 51(43), 10884–10887. [Link]
-
Claver, C., & van Leeuwen, P. W. N. M. (2013). Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation. Catalysis Science & Technology, 3(4), 939-944. [Link]
-
Reek, J. N. H., & de Vries, J. G. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Accounts of Chemical Research, 52(8), 2266–2277. [Link]
-
Baud, F. J., Borron, S. W., & Bismuth, C. (1999). Antidotal treatment of cyanide poisoning. Journal of Toxicology: Clinical Toxicology, 37(6), 735–749. [Link]
-
Andersson, J. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Diva Portal. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Knowles, W. S., & Sabacky, M. J. (1968). Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex. Chemical Communications (London), (22), 1445–1446. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. webspace.science.uu.nl [webspace.science.uu.nl]
- 3. Prediction of enantioselectivity in rhodium catalyzed hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (R,R)-Et-BPE Catalyzed Transformations
Welcome to the technical support center for (R,R)-Et-BPE catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the intricacies of using the this compound ligand in your synthetic endeavors, ensuring optimal performance and minimizing side reactions.
Introduction to this compound
The this compound ligand, a member of the bisphospholane family, is a highly effective chiral ligand for a variety of metal-catalyzed asymmetric transformations, most notably rhodium-catalyzed hydrogenation. Its C2-symmetric design and rigid phospholane rings create a well-defined chiral environment, often leading to high enantioselectivities and turnover numbers. However, like any catalytic system, achieving optimal results requires a nuanced understanding of potential side reactions and the factors that influence them. This guide will address common issues encountered in the lab and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no conversion in my this compound catalyzed hydrogenation. What are the likely causes?
A: Low or no conversion is a common issue that can often be traced back to several key factors:
-
Catalyst Deactivation: The active Rh(I) catalyst can be sensitive to air and moisture. Ensure that your solvent is thoroughly deoxygenated and dried before use. The ligand itself, a phosphine, can be susceptible to oxidation. Handle the this compound ligand and the prepared catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Inactive Precatalyst: If you are preparing the catalyst in situ, ensure the rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) is of high quality. Chloride-containing precursors like [Rh(COD)Cl]₂ can sometimes have a deactivating effect on the catalytic reaction.
-
Catalyst Poisons: Trace impurities in your substrate or solvent can act as catalyst poisons. Common culprits include sulfur-containing compounds, and in some cases, coordinating functional groups on the substrate itself that bind too strongly to the metal center. Purifying the substrate and using high-purity solvents is crucial.
-
Insufficient Hydrogen Pressure: While many this compound catalyzed hydrogenations proceed at low pressures, some substrates may require higher pressures to achieve a reasonable reaction rate.
Q2: My reaction shows good conversion, but the enantioselectivity (% ee) is lower than expected. What should I investigate?
A: Suboptimal enantioselectivity can be a frustrating problem. Here are the primary areas to troubleshoot:
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity in Rh-BPE systems can be dramatic and substrate-dependent. For some substrates, increasing the pressure can have a beneficial effect on % ee, while for others it can be detrimental.[1] This is due to the complex interplay between the rates of hydrogen addition and the equilibration of diastereomeric catalyst-substrate intermediates. It is highly recommended to screen a range of hydrogen pressures for your specific substrate.
-
Solvent Choice: The solvent can significantly influence the enantioselectivity of the reaction. Protic solvents like methanol or ethanol are commonly used and can participate in the catalytic cycle. However, the polarity and coordinating ability of the solvent can affect the stability of catalyst intermediates and the overall stereochemical outcome. Screening different solvents (e.g., MeOH, EtOH, THF, CH₂Cl₂) is a valuable optimization step.
-
Temperature: Reaction temperature can also impact enantioselectivity. Lowering the temperature can sometimes improve % ee by enhancing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.
-
Ligand Purity: Ensure the stereoisomeric purity of your this compound ligand. Contamination with other stereoisomers can lead to the formation of less selective catalytic species.
Q3: Can the this compound ligand be used with metals other than rhodium?
A: Yes, while most commonly associated with rhodium for asymmetric hydrogenation, BPE-type ligands have been successfully employed with other transition metals. For instance, cobalt-catalyzed asymmetric hydrogenations of enamides using (R,R)-Ph-BPE have been reported to exhibit high activity and enantioselectivity, particularly in protic media. These systems often require an activation step, such as reduction of a Co(II) precursor with zinc.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section delves into specific side reactions that can occur during this compound catalyzed transformations and provides detailed protocols for their identification and mitigation.
Issue 1: Substrate Isomerization
Description: A common side reaction, particularly with certain olefinic substrates, is the isomerization of the double bond. This can lead to the formation of regioisomeric products and can also impact the enantioselectivity if the isomerized olefin is also hydrogenated.
Causality: The Rh-hydride species, which is a key intermediate in the hydrogenation catalytic cycle, can also participate in a reversible insertion/β-hydride elimination sequence with the olefin substrate. This process can lead to the migration of the double bond along a carbon chain.
Diagnostic Protocol:
-
Reaction Monitoring: Carefully monitor the reaction progress by GC or ¹H NMR at various time points. Look for the appearance of new olefinic signals corresponding to the isomerized substrate.
-
Control Experiment: Run the reaction under the standard conditions but without hydrogen. If isomerization is observed, it confirms that the catalyst is capable of promoting this side reaction even in the absence of hydrogenation.
Mitigation Strategies:
-
Increase Hydrogen Pressure: A higher concentration of hydrogen can favor the irreversible hydrogenation step over the reversible isomerization pathway.
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the isomerization reaction, which may have a higher activation barrier than the desired hydrogenation.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can suppress isomerization. The specific additive will be system-dependent and may require screening.
Issue 2: Catalyst Deactivation
Description: The catalyst may lose its activity over the course of the reaction, leading to incomplete conversion.
Causality: Several deactivation pathways are known for rhodium-phosphine catalysts:
-
Oxidation of the Phosphine Ligand: The phosphorus atoms in the BPE ligand are susceptible to oxidation, especially if trace amounts of oxygen are present.
-
Formation of Inactive Rhodium Species: The active catalyst can convert into inactive forms, such as stable rhodium hydride clusters or carbonyl complexes if a source of CO is present (e.g., from solvent degradation).
-
Strong Product Inhibition: The product of the reaction may coordinate to the rhodium center, preventing substrate binding and turnover.
Diagnostic Protocol:
-
Visual Inspection: Formation of a precipitate or a color change (e.g., to dark brown or black) can indicate catalyst decomposition and the formation of rhodium clusters.
-
³¹P NMR Spectroscopy: If possible, obtaining a ³¹P NMR spectrum of the reaction mixture can provide valuable information. The appearance of new signals, particularly in the region of phosphine oxides, can confirm ligand oxidation. Changes in the signals corresponding to the Rh-BPE complex can indicate the formation of other rhodium species.
Mitigation Strategies:
-
Rigorous Inert Atmosphere Techniques: Use Schlenk lines or a glovebox to handle the catalyst and set up the reaction. Ensure solvents are properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
-
Use of High-Purity Reagents: Use freshly distilled or high-purity solvents and purified substrates to minimize potential poisons and sources of CO.
-
Catalyst Precursor Choice: As mentioned, chloride-free rhodium precursors are often preferred to avoid potential deactivation pathways involving chloride ligands.
Issue 3: Byproduct Formation in the Reduction of Specific Substrate Classes
While this compound catalyzed hydrogenations are generally clean, certain substrates can be prone to specific side reactions.
Substrate Class: β-Keto Esters
-
Potential Side Reaction: Hydrolysis and Decarboxylation. The β-keto ester product can be susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate, especially under acidic or basic conditions or at elevated temperatures, to yield a ketone.
-
Mitigation:
-
Maintain anhydrous reaction conditions.
-
Perform the workup at low temperatures.
-
Avoid strongly acidic or basic conditions during purification.
-
Substrate Class: Enamides
-
Potential Side Reaction: Incomplete reduction or formation of imine intermediates. While less common with highly active catalysts like Rh-Et-BPE, stalling at an intermediate stage can occur.
-
Mitigation:
-
Ensure sufficient hydrogen pressure and reaction time.
-
Optimize catalyst loading.
-
Data Presentation
Table 1: Influence of Hydrogen Pressure on Enantioselectivity for Representative Substrates with a Rh-Me-BPE Catalyst.[1]
| Substrate | Pressure (bar) | % ee |
| Methylacrylate | 1 | 94 |
| 10 | 75 | |
| 40 | 56 | |
| E-emap | 1 | 42 |
| 10 | 65 | |
| 40 | 72 |
Data illustrates the substrate-dependent effect of hydrogen pressure on enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Olefin
-
Catalyst Preparation (in situ): In a glovebox or under a stream of argon, add the this compound ligand (1.1 mol%) to a solution of [Rh(COD)₂]BF₄ (1.0 mol%) in a degassed solvent (e.g., methanol, 0.1 M). Stir the solution for 15-20 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve the prochiral olefin substrate (1.0 equiv) in the same degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Place the reaction flask in a high-pressure reactor. Purge the reactor with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched product.
-
Enantiomeric Excess Determination: Determine the % ee of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Overview of desired and side reaction pathways.
Caption: Troubleshooting flowchart for common issues.
References
-
Aloui, A., Delbecq, F., Sautet, P., & de Bellefon, C. (2012). Further insight in the minor/major concept using hydrogen pressure effect in asymmetric hydrogenation. Journal of Molecular Catalysis A: Chemical, 363-364, 390-394. [Link]
Sources
Validation & Comparative
A Comparative Guide to (R,R)-Et-BPE and (S,S)-Et-BPE in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the privileged ligand classes, the Bis(phospholano)ethane (BPE) family, particularly the ethyl-substituted variant (Et-BPE), has demonstrated exceptional performance in a multitude of catalytic transformations. This guide provides an in-depth comparison of the two enantiomeric forms of this powerful ligand, (R,R)-Et-BPE and (S,S)-Et-BPE, with a focus on their application in the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to generate valuable chiral amines.
The Significance of Chirality: A Tale of Two Ligands
This compound and (S,S)-Et-BPE are enantiomers, meaning they are non-superimposable mirror images of each other. This seemingly subtle difference in their three-dimensional arrangement is the cornerstone of their utility in asymmetric catalysis. When coordinated to a transition metal center, such as rhodium, they create a chiral environment that dictates the stereochemical outcome of the reaction.
The core structure of these ligands features a C2-symmetric backbone, which imparts a well-defined and predictable chiral pocket around the metal center. This structural rigidity and the electron-rich nature of the phosphine donors contribute to the high catalytic activity and enantioselectivity observed with these ligands. The ethyl groups on the phospholane rings play a crucial role in fine-tuning the steric environment, which is essential for effective enantiodiscrimination.
Mechanism of Enantioselection in Asymmetric Hydrogenation
The prevailing mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with BPE-type ligands is the dihydride pathway. The key to enantioselection lies in the formation of a catalyst-substrate complex where the prochiral olefin coordinates to the chiral rhodium center. The steric hindrance imposed by the chiral ligand forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer of the product.
The catalytic cycle can be visualized as follows:
Figure 1: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
The crucial step for stereodetermination is the migratory insertion of the olefin into a rhodium-hydride bond. The C2-symmetric nature of the Et-BPE ligand creates a "chiral pocket" that favors one diastereomeric transition state over the other, thus leading to a high enantiomeric excess (ee) of the final product.
The choice between this compound and (S,S)-Et-BPE directly controls the absolute configuration of the product. As a fundamental principle of asymmetric catalysis, using the (R,R)-ligand will produce one enantiomer of the product, while the (S,S)-ligand will yield the opposite enantiomer with a similar high degree of enantioselectivity.
Figure 2: Conceptual illustration of enantiodiscrimination by (R,R)- and (S,S)-Et-BPE catalysts.
Performance Comparison: this compound vs. (S,S)-Et-BPE
The rhodium complexes of both this compound and (S,S)-Et-BPE are highly effective catalysts for the asymmetric hydrogenation of a wide range of N-acetyl α-arylenamides. These reactions typically proceed with excellent conversions and enantioselectivities under mild conditions. The following table summarizes the expected comparative performance based on established principles of asymmetric catalysis with enantiomeric ligands.
| Substrate | Ligand | Product Configuration | Enantiomeric Excess (ee) |
| N-acetyl-α-phenylenamide | This compound | (R) | >99% |
| N-acetyl-α-phenylenamide | (S,S)-Et-BPE | (S) | >99% |
| N-acetyl-α-(2-naphthyl)enamide | This compound | (R) | >99% |
| N-acetyl-α-(2-naphthyl)enamide | (S,S)-Et-BPE | (S) | >99% |
| N-acetyl-α-(p-methoxyphenyl)enamide | This compound | (R) | >98% |
| N-acetyl-α-(p-methoxyphenyl)enamide | (S,S)-Et-BPE | (S) | >98% |
| N-acetyl-α-(p-chlorophenyl)enamide | This compound | (R) | >98% |
| N-acetyl-α-(p-chlorophenyl)enamide | (S,S)-Et-BPE | (S) | >98% |
Note: The data presented is representative of the high enantioselectivities typically achieved with these catalysts under optimized conditions.
As the table illustrates, the choice of the ligand enantiomer provides a straightforward and predictable method to access either enantiomer of the desired chiral amine product with exceptional optical purity.
Experimental Protocols
The following is a general, self-validating protocol for the in-situ preparation of the rhodium catalyst and its application in the asymmetric hydrogenation of an N-acetyl α-arylenamide.
Materials:
-
This compound or (S,S)-Et-BPE
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
N-acetyl α-arylenamide (substrate)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure hydrogenation reactor
Catalyst Preparation (In-situ):
A Comparative Guide to (R,R)-Et-BPE and BINAP in Asymmetric Hydrogenation for Researchers and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in catalytic hydrogenations. Among the pantheon of privileged ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has long been a cornerstone, its utility demonstrated in countless academic and industrial applications. However, the continual drive for innovation has led to the development of other highly effective ligand families, including the 1,2-bis(phospholano)ethane (BPE) series. This guide provides an in-depth, objective comparison of the performance of (R,R)-Et-BPE and the well-established (R)-BINAP in asymmetric hydrogenation, offering experimental data and mechanistic insights to aid researchers in ligand selection for their specific synthetic challenges.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between this compound and (R)-BINAP lies in their structural architecture, which in turn dictates their electronic properties and the chiral environment they create around a metal center.
(R)-BINAP , an atropisomeric biaryl diphosphine, possesses a C2-symmetric chiral backbone due to restricted rotation around the C-C bond connecting the two naphthalene rings.[1] This rigidity creates a well-defined chiral pocket that effectively shields one face of a coordinated substrate.[1] The phosphorus atoms are directly attached to the aromatic binaphthyl system and to phenyl groups.
This compound , a member of the BPE ligand family, features two chiral phospholane rings connected by an ethane backbone. The chirality stems from the stereogenic centers on the phospholane rings. The phosphorus atoms in Et-BPE are part of a saturated five-membered ring and are thus considered more electron-rich and sterically less demanding in the immediate vicinity of the phosphorus atom compared to the triarylphosphine nature of BINAP.
| Feature | This compound | (R)-BINAP |
| Chirality | Point chirality on phospholane rings | Axial chirality of the binaphthyl backbone[1] |
| Backbone | Flexible ethane linker | Rigid biaryl axis[1] |
| Phosphorus Type | Dialkylarylphosphine | Triarylphosphine |
| Electronic Nature | More electron-rich | Less electron-rich |
| Synthesis | Multi-step from chiral starting materials | Resolution of racemic BINOL followed by phosphination[2][3] |
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The true measure of a ligand's utility is its performance in catalytic reactions. Below, we compare the efficacy of this compound and BINAP in the asymmetric hydrogenation of key substrate classes, supported by experimental data from the literature.
Hydrogenation of Enamides
Enamides are crucial precursors to chiral amines and amino acids. Rhodium complexes of both BPE-type ligands and BINAP have been explored for this transformation. Notably, the BPE ligand family has demonstrated exceptional performance in this area.
Table 1: Asymmetric Hydrogenation of Methyl Z-acetamidocinnamate
| Ligand | Metal | Substrate/Catalyst | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Me-BPE | Rh | 1000 | 2 | Methanol | 0.5 | 100 | >99 (R) | [4] |
| This compound | Rh | - | - | - | - | - | - | - |
| (R)-BINAP | Rh | - | Low | THF | Slow | - | Lower | [5] |
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a cornerstone of modern organic synthesis. Ruthenium complexes of BINAP are benchmarks in this field, particularly for functionalized ketones.[1][7]
Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Metal | Substrate/Catalyst | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-i-Pr-BPE | Ru | 10000 | 40 | Methanol | 40 | - | >99 | 99.2 (R) | [2] |
| (S)-BINAP | Ru | - | 50 | Methanol | 80 | - | >99 | >97 (R) | [2] |
| (R)-BINAP | Ru | - | 100 | Methanol | 23 | - | - | - |
While direct comparison for this compound is not available, the analogous (R,R)-i-Pr-BPE demonstrates exceptional activity and enantioselectivity, comparable to the well-established Ru-BINAP system for β-ketoesters.[2] The Ru-BINAP system is highly effective, providing excellent enantioselectivity under various conditions.[2]
Mechanistic Considerations: Understanding the Source of Selectivity
The observed differences in performance can be attributed to the distinct structural and electronic properties of the ligands and their resulting metal complexes.
The Catalytic Cycle: A Generalized View
The mechanism for asymmetric hydrogenation with both Ru- and Rh-diphosphine catalysts generally involves the formation of a metal-hydride species which then delivers hydrogen to the substrate. The chirality of the ligand dictates the facial selectivity of this hydride transfer.
Caption: A generalized workflow for catalyst activation and the catalytic cycle in asymmetric hydrogenation.
The rigidity of the BINAP backbone leads to a well-defined chiral pocket, where stereodifferentiation is primarily governed by steric interactions between the substrate and the phenyl groups on the phosphorus atoms. In contrast, the greater flexibility of the BPE backbone allows for a more dynamic interaction with the substrate. The higher electron density on the phosphorus atoms of BPE ligands can also influence the reactivity of the metal center.
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of an Enamide with a Rh-(R,R)-BPE Type Catalyst
This protocol is based on established procedures for Rh-catalyzed hydrogenations with BPE-type ligands.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
Substrate (e.g., Methyl Z-acetamidocinnamate)
-
Degassed Methanol
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and this compound (e.g., 3.5 mg, 0.011 mmol).
-
Degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst precursor.
-
The substrate (e.g., 2.2 g, 10 mmol) is dissolved in degassed methanol (15 mL) in a separate flask.
-
The catalyst solution is transferred to the autoclave, followed by the substrate solution via cannula.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 atm) and the reaction is stirred at room temperature.
-
Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Caption: Step-by-step experimental workflow for a typical asymmetric hydrogenation reaction.
Conclusion: Making an Informed Ligand Choice
Both this compound and BINAP are exemplary chiral ligands for asymmetric hydrogenation, each with its own set of strengths.
-
BINAP remains a highly reliable and versatile ligand, particularly for the ruthenium-catalyzed hydrogenation of a wide range of functionalized and unfunctionalized ketones. Its rigid structure provides a predictable and highly effective chiral environment.[1][7]
-
This compound and its analogues have emerged as superior ligands for the rhodium-catalyzed asymmetric hydrogenation of enamides, often providing exceptional enantioselectivities where BINAP and other ligands fall short.[4][6] The more electron-rich nature and unique steric profile of the BPE ligands are key to their success with these electron-rich olefins.
Recommendation for Researchers:
-
For the asymmetric hydrogenation of ketones , particularly β-keto esters, Ru-BINAP remains an excellent first choice due to the extensive literature and proven track record.
-
For the asymmetric hydrogenation of enamides , Rh-(R,R)-Et-BPE or other BPE analogues should be strongly considered, as they have demonstrated superior performance for this class of substrates.
Ultimately, the optimal ligand choice will depend on the specific substrate and desired transformation. The information and data presented in this guide are intended to provide a strong foundation for making an informed decision, and it is always recommended to perform a preliminary screen of catalysts and conditions for any new reaction.
References
- Burk, M. J., et al. (1998). Asymmetric Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Journal of Organic Chemistry.
- Chi, Y., Tang, W., & Zhang, X. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation.
- Burk, M. J., et al. (1995). Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry.
- Feldman, J., & Takaya, H. (1990).
- BenchChem. (2025). A comparative study of dppe and BINAP in asymmetric synthesis. BenchChem.
- Sigma-Aldrich. (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane. Sigma-Aldrich.
- Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society.
- Tang, W., & Zhang, X. (2003).
- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Imamoto, T., et al. (2010). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
- Zhang, X., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research.
- Cai, D., et al. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses.
- Santa Cruz Biotechnology. (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane. Santa Cruz Biotechnology.
- Schulz, S., et al. (2010). (+)-{1,2-Bis[(2R,5R)-2,5-diethyl-phospho-lan-1-yl]ethane-κP,P'}(η-cyclo-octa-1,5-diene)rhodium(I)
- Sigma-Aldrich. DuPhos and BPE Ligands. Sigma-Aldrich.
- Pye, P. J., et al. (2003). Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. Organic Letters.
- Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
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- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Rigorous Validation of Enantiomeric Excess in (R,R)-Et-BPE Reactions
<
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of enantiopure compounds is paramount. Chiral ligands are the cornerstone of this endeavor, and among them, the C2-symmetric bisphospholane ligand, (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE, has emerged as a highly effective ligand for a range of catalytic reactions.[1][2] However, the synthesis of a chiral molecule is only half the battle; the true measure of success lies in the accurate and robust validation of its enantiomeric purity, or enantiomeric excess (e.e.).
This guide provides an in-depth comparison of the primary analytical methodologies for determining e.e. in the products of this compound-mediated reactions. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the integrity of your results.
The Criticality of Method Selection: A Comparative Overview
The choice of analytical technique for e.e. determination is not a one-size-fits-all decision. It is dictated by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation.[3] The most prevalent and trusted methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Considerations | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4][5] | High resolution, broad applicability, well-established, high accuracy and precision.[6] | Longer analysis and equilibration times compared to SFC[3], requires method development for each analyte. | A wide range of non-volatile and thermally stable chiral compounds. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (typically CO₂) as the mobile phase.[7][8] | 5x faster than HPLC[9], reduced solvent consumption (greener)[9][10], complementary selectivity to HPLC. | Requires specialized instrumentation with back-pressure regulation.[7] | Thermally labile molecules, high-throughput screening, and preparative separations.[7][9] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers in situ using a Chiral Solvating Agent (CSA) or Derivatizing Agent (CDA), leading to distinguishable signals.[11] | Rapid analysis, no need for chromophore, provides structural information. | Lower sensitivity and accuracy compared to chromatography for trace impurities, requires pure chiral auxiliary.[12] | Rapid screening, structural confirmation, and for molecules lacking a UV chromophore. |
In-Depth Protocol: Validating Enantiomeric Excess with Chiral HPLC
Chiral HPLC is often the gold standard for e.e. determination due to its high resolving power and reliability.[6] A successful analysis hinges on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase conditions. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and often a good starting point for screening.[5][8]
The Causality of Method Development
The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. This is governed by the transient diastereomeric complexes formed between the enantiomers and the CSP.[5] The stability of these complexes is influenced by factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] Mobile phase modifiers (e.g., alcohols in normal phase, or acids/bases in reversed-phase) are used to modulate these interactions and fine-tune the separation.
A Self-Validating Experimental Workflow
A protocol is only trustworthy if it includes inherent checks and balances. This workflow incorporates system suitability tests to ensure the validity of every analytical run.
Caption: Self-validating workflow for chiral HPLC analysis.
Step-by-Step Protocol:
-
Preparation of Standards and Samples:
-
Racemic Standard: Prepare a solution of the analyte with a known 50:50 ratio of enantiomers. If a commercial racemic standard is unavailable, it can often be synthesized using a non-chiral version of the catalyst. This standard is essential for confirming peak identity and for system suitability.
-
Reaction Sample: Prepare a solution of the purified product from the this compound reaction at a similar concentration to the racemic standard.
-
-
Chromatographic Conditions (Example Screening):
-
Column: Chiralcel® OD-H (Cellulose-based CSP)
-
Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)
-
Column Temperature: 25 °C
-
-
System Suitability Test (SST):
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 1.5. This ensures that the integration of the peaks is accurate and free from overlap.
-
-
Sample Analysis:
-
Once the system passes the SST, inject the reaction sample.
-
Identify the major and minor enantiomer peaks by comparing their retention times to those from the racemic standard run.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
-
Calculate the enantiomeric excess using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
The Rise of Chiral SFC: A Faster, Greener Alternative
Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[7] Its advantages over HPLC are significant, particularly for high-throughput screening and purification.[9]
Why Choose SFC?
-
Speed: Due to the low viscosity and high diffusivity of supercritical CO₂, higher flow rates can be used without sacrificing efficiency, leading to dramatically shorter analysis times.[9]
-
Reduced Solvent Use: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a more environmentally friendly and cost-effective technique.[10]
-
Orthogonal Selectivity: SFC can often provide different elution orders or resolve enantiomers that are difficult to separate by HPLC, making it a valuable complementary tool.
The instrumentation for SFC is similar to HPLC but includes a back-pressure regulator to maintain the CO₂ in its supercritical state.[7] The same polysaccharide-based CSPs used in HPLC are typically effective in SFC.[8][9]
When to Use NMR for Enantiomeric Excess Determination
While chromatography is the definitive method for precise e.e. quantification, NMR spectroscopy offers a rapid and convenient alternative, especially when a chromophore is absent or when a quick screen is needed.[13] The method relies on creating a diastereomeric environment to break the magnetic equivalence of the enantiomers.
This is achieved by adding a chiral solvating agent (CSA) directly to the NMR tube containing the analyte.[14] The CSA forms weak, transient diastereomeric complexes with each enantiomer, leading to small, but measurable, differences in the chemical shifts (Δδ) of their respective protons.[11][13] The e.e. can then be determined by integrating the now-separated signals.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
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- 15. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Kinetic Studies of (R,R)-Et-BPE Catalyzed Asymmetric Hydrogenations
For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric hydrogenation stands out as a powerful and atom-economical method to achieve this. The choice of the chiral ligand is paramount, as it dictates the efficiency and selectivity of the catalytic system. Among the elite class of phospholane-based ligands, the (R,R)-Et-BPE ligand, a member of the BPE/DuPhos family, has garnered significant attention for its remarkable performance in rhodium-catalyzed reactions.
This guide provides an in-depth technical comparison of this compound with other prominent chiral bisphosphine ligands, namely (R,R)-Et-DuPhos, (R)-BINAP, and (R,S)-Josiphos. We will delve into the kinetic profiles, mechanistic nuances, and practical considerations of employing these catalysts, supported by experimental data to inform your catalyst selection and experimental design.
The Landscape of High-Performance Chiral Bisphosphine Ligands
Chiral bisphosphine ligands form the backbone of many successful asymmetric hydrogenation catalysts.[1] Their C₂-symmetry and steric and electronic properties, tunable through modifications of the phosphine substituents and the ligand backbone, are crucial for creating a chiral environment around the metal center that effectively differentiates between the prochiral faces of a substrate.
This compound, or (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, and its closely related analogue (R,R)-Et-DuPhos, which features a benzene backbone instead of an ethane linker, are known for forming highly active and enantioselective rhodium catalysts.[2] These ligands create a rigid chelate ring, which is believed to be a key factor in their high performance. In contrast, (R)-BINAP, with its axial chirality, forms a more flexible seven-membered chelate ring, while (R,S)-Josiphos, a ferrocene-based ligand, offers a different steric and electronic profile.
The choice of ligand can significantly impact not only the enantioselectivity but also the reaction rate, catalyst loading, and sensitivity to reaction parameters such as hydrogen pressure. A thorough understanding of the kinetic behavior of these catalyst systems is therefore essential for process optimization and scale-up.
Comparative Performance Analysis: A Focus on Enamide Hydrogenation
To provide a meaningful comparison, we will focus on the asymmetric hydrogenation of N-acyl enamides, a common and important class of substrates for which these ligands have been extensively studied. The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely used benchmark reaction.
| Ligand | Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| This compound | [Rh(this compound)(COD)]BF₄ | N-acetyl α-arylenamide | up to 50,000 | 4 | 25 | 0.5-3 | >95 | >95 | >5,000 |
| (R,R)-Et-DuPhos | [Rh((R,R)-Et-DuPhos)(COD)]OTf | N-aroylhydrazone | 1000 | 5.1 | 25 | 24 | >95 | >90 | ~40 |
| (R)-BINAP | [Rh((R)-BINAP)(COD)]ClO₄ | Methyl (Z)-α-acetamidocinnamate | 100 | 1 | 25 | 1 | 100 | 96 | >100 |
| (R,S)-Josiphos | [Rh((R,S)-Josiphos)(COD)]BF₄ | Dimethyl Itaconate | 1000 | 60 | 25 | 0.3 | 100 | >99 | >3300 |
Note: The data presented is compiled from various sources and for different, though structurally related, substrates. Direct comparison should be made with caution as reaction conditions and substrates vary. The TOF values are estimated based on the reported reaction times and conversions and represent a lower limit.
From the table, it is evident that both this compound and (R,S)-Josiphos can achieve very high turnover frequencies, making them highly efficient catalysts suitable for industrial applications. While (R)-BINAP also provides excellent enantioselectivity, its turnover frequency in this specific example is lower. The performance of (R,R)-Et-DuPhos is also notable for its high enantioselectivity across a range of substrates.
Mechanistic Insights and the Origin of Selectivity
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been a subject of intense study. The generally accepted mechanism for catalysts like those formed with BPE and DuPhos ligands involves an "unsaturated pathway".[3]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation of enamides.
The key steps are:
-
Substrate Coordination: The enamide substrate coordinates to the solvated rhodium catalyst, forming a catalyst-substrate adduct. For many enamide substrates, this coordination is reversible.
-
Oxidative Addition: The oxidative addition of dihydrogen to the rhodium center is often the rate-determining and enantioselectivity-determining step.[3]
-
Migratory Insertion and Reductive Elimination: Subsequent migratory insertion and reductive elimination steps lead to the formation of the hydrogenated product and regeneration of the active catalyst.
The rigidity of the phospholane backbone in BPE and DuPhos ligands is thought to create a well-defined and sterically demanding chiral pocket. This, in turn, leads to a significant energy difference between the two diastereomeric transition states arising from the coordination of the two prochiral faces of the enamide, resulting in high enantioselectivity.
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis is crucial for understanding and optimizing a catalytic reaction. The method of initial rates is a common and effective approach to determine the reaction orders with respect to the catalyst, substrate, and hydrogen, and to calculate the rate constant.[4][5]
Protocol: Determination of Initial Rates for Rh-(R,R)-Et-BPE Catalyzed Hydrogenation of an Enamide
1. Catalyst Precursor Preparation:
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the this compound ligand in a 1:1.1 molar ratio in a degassed solvent (e.g., methanol or THF) to form the active catalyst solution of a known concentration.
2. Reaction Setup:
-
Use a high-pressure reactor equipped with a magnetic stir bar, a pressure gauge, and a sampling port.
-
In the glovebox, add a known volume of the catalyst solution and additional solvent to the reactor.
-
Add a known amount of the enamide substrate to a separate vessel.
3. Kinetic Run:
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure and allow the temperature to equilibrate.
-
Start vigorous stirring.
-
Inject the substrate solution into the reactor to initiate the reaction (t=0).
-
Immediately begin taking samples at regular, short time intervals (e.g., every 30-60 seconds for the first 5-10 minutes).
-
Quench each sample immediately (e.g., by cooling and exposure to air).
4. Sample Analysis:
-
Analyze the quenched samples by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the concentration of the product and the remaining substrate, as well as the enantiomeric excess.
5. Data Analysis:
-
Plot the concentration of the product versus time for the initial, linear portion of the reaction (typically up to 10-15% conversion).
-
The slope of this line represents the initial rate of the reaction.
-
Repeat the experiment, systematically varying the initial concentration of the substrate, the catalyst, and the hydrogen pressure, while keeping the other parameters constant.
-
Determine the reaction orders by analyzing the change in the initial rate as a function of the concentration of each component.[4]
Caption: Workflow for determining the rate law using the method of initial rates.
Causality Behind Experimental Choices and Self-Validation
-
Why a Glovebox? The rhodium catalysts and phosphine ligands are often air-sensitive. Performing manipulations in an inert atmosphere prevents catalyst deactivation.
-
Why Degassed Solvents? Dissolved oxygen can interfere with the catalytic cycle and potentially oxidize the phosphine ligand.
-
Why Initial Rates? By measuring the rate at the beginning of the reaction, the concentrations of reactants are known and constant, simplifying the determination of the rate law.[5]
-
Self-Validation: The consistency of the calculated rate constant (k) across different kinetic runs under varying concentrations serves as a self-validation of the determined rate law. A consistent value of k provides confidence in the experimental procedure and the resulting kinetic model.
Conclusion and Outlook
The this compound ligand stands as a highly effective choice for rhodium-catalyzed asymmetric hydrogenation, often delivering exceptional enantioselectivities and high turnover frequencies. Its performance is rooted in the rigid and well-defined chiral environment it creates around the metal center. While direct, comprehensive kinetic comparisons with other top-tier ligands like DuPhos, BINAP, and Josiphos under identical conditions are sparse in the literature, the available data strongly supports its position as a "privileged" ligand class.
For researchers and process chemists, the selection of a catalyst should be guided by a combination of screening and a fundamental understanding of the underlying kinetics and mechanism. By employing rigorous kinetic analysis, such as the method of initial rates, one can not only select the optimal catalyst but also develop a robust and efficient process for the synthesis of enantiomerically pure molecules that are vital for the pharmaceutical and fine chemical industries.
References
-
Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl-(Z)-α-acetamidocinnamate catalyzed by {1,2-bis[(phenyl-o-anisoyl)phosphino]ethane}rhodium(I): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. [Link]
-
University of Calgary. (n.d.). Method of Initial Rates. In Chemistry LibreTexts. Retrieved from [Link]
-
Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research, 38(9), 703–712. [Link]
-
Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). New electron-rich chiral phosphines for asymmetric catalysis. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
-
Blaser, H. U., Brieden, W., Pugin, B., Spindler, F., Studer, M., & Togni, A. (2002). Solvias Josiphos ligands: from discovery to technical applications. Topics in Catalysis, 19(1), 3–16. [Link]
-
Chemistry LibreTexts. (2021, September 22). 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Retrieved from [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
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- 4. Method of Initial Rates - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to BPE Ligand Derivatives in Asymmetric Catalysis
Introduction: The Architectural Elegance of BPE Ligands
In the realm of asymmetric catalysis, where the precise construction of chiral molecules is paramount, the choice of ligand is a critical determinant of success. Among the pantheon of "privileged ligands," the bisphospholane ethane (BPE) family stands out for its remarkable efficiency and versatility.[1][2] These C₂-symmetric, bidentate phosphine ligands, characterized by a phospholane ring system, create a well-defined and sterically constrained chiral environment around a metal center.[1] This rigid architecture is the key to their power, enabling exceptional levels of enantioselectivity in a wide array of catalytic transformations, most notably in asymmetric hydrogenations.
The modular nature of the BPE framework, specifically the ability to vary the substituents at the 2 and 5 positions of the phospholane rings, allows for the fine-tuning of both steric and electronic properties. This guide provides a comparative analysis of key BPE derivatives, offering field-proven insights and experimental data to aid researchers in ligand selection and application. We will explore how subtle structural modifications translate into significant performance differences and provide the technical rationale behind these observations.
Comparative Performance Analysis: A Data-Driven Selection
The efficacy of a BPE ligand derivative is intimately tied to the specific substrate and reaction type. While one derivative may excel in the hydrogenation of enamides, another might be superior for ketones or olefins. The choice of substituent on the phospholane ring—ranging from small alkyl groups like methyl (Me-BPE) to bulkier groups like isopropyl (i-Pr-BPE) and aryl groups (Ph-BPE)—directly modulates the shape and accessibility of the catalytic pocket.
A classic benchmark for these ligands is the rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acid derivatives, which produces chiral amino acids, crucial building blocks in pharmaceutical synthesis. The data below compares the performance of several common BPE derivatives in this context.
| Ligand Derivative | Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |
| (R,R)-Me-BPE | N-acetyl α-arylenamides | [Rh(COD)₂(Me-BPE)]BF₄ | Methanol | >95% | Up to 50,000 | |
| (R,R)-Et-DuPhos * | Enamido olefins | [Rh(Et-DuPhos)]OTf | Various | 95 - 99.3% | >500 | |
| (R,R)-Ph-BPE | 1-Alkenes (Hydroformylation) | [Rh(acac)(CO)₂]/Ph-BPE | Toluene | Up to 96% (98:2 er) | - | [3][4] |
| MalPHOS | (Z)-β-Acylamido acrylates | [Rh(COD)₂(MalPHOS)]BF₄ | Toluene | 91 - 99% | - | [5] |
Note: DuPhos ligands are structurally analogous to BPE ligands and are often compared directly. Their performance provides a valuable benchmark for understanding the impact of backbone and substituent changes.
Causality Behind Performance Differences:
The data reveals a clear structure-activity relationship.
-
Alkyl vs. Aryl Substituents: Ligands like Me-BPE and Et-DuPhos, with their smaller alkyl substituents, often provide high enantioselectivity for a broad range of substrates. The phenyl groups in Ph-BPE create a different pocket geometry, which has proven exceptionally effective in other transformations like asymmetric hydroformylation, delivering high branch-to-linear ratios and excellent enantioselectivity.[3][4]
-
Backbone Rigidity: The development of novel backbones, such as the maleic anhydride in MalPHOS, introduces further conformational rigidity. This increased rigidity can lead to superior performance for specific substrate classes, like (Z)-configured β-acylamido acrylates, where it outperformed the more flexible Me-DuPhos in several cases.[5] The logic here is that a more rigid ligand backbone reduces the number of available non-selective reaction pathways, thereby enhancing enantiocontrol.
Visualizing the Catalytic Machinery
To fully appreciate how these ligands operate, we must visualize the catalytic cycle. The following diagram illustrates the widely accepted mechanism for the Rh-BPE-catalyzed asymmetric hydrogenation of an enamide.
Caption: Rh-BPE Catalytic Cycle for Enamide Hydrogenation.
The enamide substrate coordinates to the rhodium-BPE complex, displacing solvent molecules. The chirality of the BPE ligand dictates the preferred binding face of the prochiral olefin. Subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination yield the chiral product with high enantiopurity.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol provides a self-validating system for the asymmetric hydrogenation of a generic enamide, methyl 2-acetamidoacrylate, using a Rh-(R,R)-Me-BPE catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
(R,R)-Me-BPE (ligand)
-
Methyl 2-acetamidoacrylate (substrate)
-
Anhydrous, degassed Methanol (solvent)
-
High-purity Hydrogen gas (H₂)
-
Schlenk line or glovebox for inert atmosphere operations
-
Parr hydrogenation apparatus or similar pressure vessel
Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Pre-formation (under Argon or Nitrogen):
-
Rationale: Pre-forming the active catalyst ensures complete ligand-metal coordination before introducing the substrate, leading to higher reproducibility.
-
In a Schlenk flask, combine [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol, 1.0 mol%) and (R,R)-Me-BPE (e.g., 3.4 mg, 0.011 mmol, 1.1 mol%). The slight excess of ligand ensures full coordination to the metal center.
-
Add 5 mL of anhydrous, degassed methanol.
-
Stir the resulting orange-red solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a glass liner for the pressure vessel, add the substrate, methyl 2-acetamidoacrylate (143 mg, 1.0 mmol).
-
Using a cannula or gas-tight syringe, transfer the prepared catalyst solution to the vessel containing the substrate.
-
Seal the pressure vessel securely.
-
-
Hydrogenation:
-
Rationale: Purging with hydrogen removes residual air (oxygen can deactivate the catalyst) and ensures the atmosphere is saturated with the reactant.
-
Connect the vessel to the hydrogenation apparatus. Carefully purge the vessel by pressurizing with H₂ (to ~30 psi) and then venting three times.
-
Pressurize the vessel to the desired pressure (e.g., 60 psi).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25°C). Monitor the pressure gauge; a drop in pressure indicates H₂ consumption.
-
The reaction is typically complete within 1-3 hours.
-
-
Workup and Analysis:
-
Rationale: A direct analysis of the crude mixture provides the most accurate measure of the catalyst's performance before any potential racemization or loss during purification.
-
Carefully vent the excess hydrogen from the vessel in a well-ventilated fume hood.
-
Remove the reaction mixture and concentrate it using a rotary evaporator.
-
Determine conversion by analyzing the crude residue via ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by dissolving the residue in an appropriate solvent (e.g., hexane/isopropanol) and analyzing it via chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Expected Outcome: This procedure should yield the chiral product, N-acetyl-alanine methyl ester, with high conversion (>99%) and high enantioselectivity (>95% ee), consistent with literature precedents for this class of ligands.
Conclusion and Future Outlook
The BPE ligand family, particularly derivatives like Me-BPE and Ph-BPE, represents a cornerstone of modern asymmetric synthesis.[1] Their success stems from a structurally rigid and electronically tunable framework that provides exceptional enantiocontrol. As this guide demonstrates, the selection of a specific derivative must be a data-driven decision, considering the unique steric and electronic demands of the target transformation. The development of novel derivatives with unique backbones, such as MalPHOS, continues to push the boundaries of catalytic efficiency and substrate scope.[5] For researchers in drug development and fine chemical synthesis, a deep understanding of this ligand class is not just advantageous—it is essential for the rational design of highly effective and selective catalytic systems.
References
- Development of Eagle-Shaped BPE/Phe-2NO Ligands: Switch of Enantioselectivity in Friedel–Crafts Alkyl
-
Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53, 6735-6778. [Link]
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Yu, Z., Eno, M. S., Annis, A. H., & Morken, J. P. (2015). Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand. Organic Letters, 17(13), 3264-3267. [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link]
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Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. [Link]
-
Yu, Z., Eno, M. S., Annis, A. H., & Morken, J. P. (2015). Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand. ACS Publications. [Link]
-
Holz, J., Stürmer, R., Schmidt, U., Drexler, H.-J., Heller, D., Krimmer, H.-P., & Börner, A. (2001). Synthesis of a New Chiral Bisphospholane Ligand for the Rh(I)-Catalyzed Enantioselective Hydrogenation of Isomeric β-Acylamido Acrylates. The Journal of Organic Chemistry, 66(25), 8524-8528. [Link]
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The Industrial Chemist's Guide to Cost-Effective Asymmetric Hydrogenation: A Comparative Analysis of (R,R)-Et-BPE
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric hydrogenation stands as a powerful and atom-economical tool in this endeavor, with the choice of chiral ligand being a critical determinant of both stereochemical outcome and process viability. This guide provides an in-depth technical analysis of the cost-effectiveness of (R,R)-Et-BPE, a prominent member of the bisphospholane ligand family, in industrial applications. Through a comparative lens, we will dissect its performance against other stalwart ligands, supported by experimental data, to empower you with the insights needed for judicious catalyst selection.
The Landscape of Chiral Phosphine Ligands in Asymmetric Hydrogenation
The synthesis of single-enantiomer pharmaceuticals and fine chemicals often hinges on the catalytic asymmetric hydrogenation of prochiral olefins, ketones, and imines. The heart of these transformations lies in the catalyst, typically a transition metal complexed with a chiral phosphine ligand. This ligand sculpts the chiral environment around the metal center, dictating the facial selectivity of hydrogen addition and, consequently, the enantiomeric excess (ee) of the product.
While a plethora of chiral ligands have been developed, a select few have risen to prominence in industrial settings due to their broad applicability, high enantioselectivity, and robustness. Among these, the BPE, DuPhos, BINAP, and Josiphos families are frequently employed. The central thesis of this guide revolves around the cost-effectiveness of this compound, a specific and highly effective ligand within the BPE class.
A Deep Dive into this compound: Performance and Economic Considerations
This compound, or (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a C₂-symmetric chiral diphosphine ligand. Its phospholane rings, substituted with ethyl groups, create a well-defined and sterically demanding chiral pocket. This structural feature is instrumental in achieving high levels of enantioselectivity in a variety of asymmetric hydrogenations.
Performance Metrics: High Turnover and Enantioselectivity
Catalysts derived from BPE and DuPhos ligands are renowned for their high efficiency, often achieving remarkable substrate-to-catalyst (S/C) ratios, which can be as high as 50,000, and impressive turnover frequencies (TOF) exceeding 5,000 h⁻¹ in numerous enamide and ketone reductions.[1] For instance, in the asymmetric hydrogenation of N-acetyl α-arylenamides, (R,R)-Me-BPE-Rh catalysts have demonstrated the ability to produce valuable α-1-arylethylamines with greater than 95% ee.[1]
The breakthrough of BPE and DuPHOS ligands was particularly evident in the Rh-catalyzed asymmetric hydrogenation of enamides, where they achieved up to 98.5% enantioselectivity, surpassing the performance of earlier ligands like DIOP.[2]
Cost Analysis: A Relative Perspective
A direct comparison of bulk industrial pricing for chiral ligands is challenging due to proprietary supplier information. However, an analysis of research- and kilo-scale pricing provides a valuable relative cost framework.
| Ligand | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Strem | 100 mg | 82.00 | 820.00 |
| Strem | 500 mg | 287.00 | 574.00 | |
| Strem | 2 g | 901.00 | 450.50 | |
| (S)-BINAP | Carl ROTH | 1 g | ~53.00 (€49.35) | ~53.00 |
| (rac)-BINAP | Carl ROTH | 1 g | ~46.00 (€42.90) | ~46.00 |
| (R,R)-Ph-BPE | Strem | 100 mg | 102.00 | 1020.00 |
| Strem | 500 mg | 399.00 | 798.00 | |
| Strem | 2 g | 1156.00 | 578.00 |
Note: Prices are approximate and subject to change. Currency conversions are for illustrative purposes.
From this data, it is evident that on a per-gram basis for laboratory quantities, BINAP is significantly less expensive than the BPE-type ligands. However, the true cost-effectiveness is not determined by the price of the ligand alone, but by its performance in a given reaction. A more expensive ligand may be more cost-effective if it can be used at a much lower loading (higher S/C ratio) or if it provides a significantly higher yield and enantioselectivity, reducing downstream purification costs.
Comparative Performance Analysis: this compound vs. The Field
To provide a clear and objective comparison, we will examine the performance of these ligands in the asymmetric hydrogenation of benchmark substrates.
Asymmetric Hydrogenation of Enamides
For the asymmetric hydrogenation of enamides, BPE and DuPhos-type ligands have been reported to be more efficient than ligands with diphenylphosphino groups such as BINAP, DIOP, and CHIRAPHOS, which often lead to lower enantioselectivities (less than 60% ee).[3]
Asymmetric Hydrogenation of Ketones
In the realm of ketone hydrogenation, a comparative study of a 1,2-bis((diphenylphosphino)methyl)cyclohexane-based ligand (a BPE analogue) with the well-established BINAP ligand for the asymmetric hydrogenation of a wide array of aryl and heteroaryl ketones revealed that the BPE-type ligand, in many instances, provided enantioselectivities that surpassed those obtained with its BINAP counterparts.[4]
Illustrative Workflow for Catalyst Screening in Asymmetric Hydrogenation
Sources
(R,R)-Et-BPE in Asymmetric Catalysis: A Comparative Guide to a Privileged Ligand
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Among the pantheon of privileged chiral ligands, the bisphospholane family, particularly (R,R)-Et-BPE, has carved out a significant niche. This guide offers a comprehensive literature review of the applications of this compound, presenting a comparative analysis of its performance against other notable chiral phosphine ligands. We will delve into the mechanistic underpinnings of its efficacy, provide detailed experimental protocols for key transformations, and present supporting data to guide researchers, scientists, and drug development professionals in their pursuit of stereochemically defined molecules.
The Rise of BPE Ligands: A Legacy of Chirality and Rigidity
The development of the DuPhos and BPE (bis(phospholano)ethane) ligand families by Burk and coworkers marked a significant advancement in asymmetric catalysis.[1] These ligands are characterized by a C2-symmetric backbone connecting two chiral phospholane rings. The substituents at the 2 and 5 positions of the phospholane rings, such as the ethyl groups in this compound, create a well-defined and sterically hindered chiral environment around the metal center. This structural rigidity is crucial for inducing high levels of enantioselectivity in a wide range of chemical transformations.[1]
The general structure of a metal complex with a BPE-type ligand, which forms a five-membered chelate ring, is depicted below. This conformation is believed to be a key factor in the high stereoselectivities observed.
Caption: A generalized coordination of a BPE ligand to a metal center.
Asymmetric Hydrogenation: The Premier Application of this compound
Asymmetric hydrogenation is arguably the most prominent application of this compound and its analogues. The combination of this compound with transition metals like rhodium and ruthenium creates highly active and enantioselective catalysts for the reduction of prochiral olefins, ketones, and imines.[2]
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides to produce chiral amines is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. Rhodium complexes of this compound have demonstrated exceptional performance in this area.
A classic benchmark substrate for evaluating chiral hydrogenation catalysts is methyl (Z)-α-acetamidocinnamate (MAC). The performance of Rh-(R,R)-Et-DuPhos, a closely related and often compared ligand to this compound, is highlighted in the following table against other prominent chiral ligands.
| Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi) | ee (%) | Configuration |
| (R,R)-Et-DuPhos | 1 | MeOH | 20 | >99 | R |
| (R)-TCFP | 1 | MeOH | 50 | >99 | R |
| (S,S)-Et-FerroTANE | - | CH2Cl2 or MeOH | 20 | up to 99.2 | - |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate.
-
Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral ligand (e.g., this compound) in a suitable solvent (e.g., methanol) is stirred to form the catalyst precursor.
-
Reaction Setup: The enamide substrate is dissolved in methanol in a hydrogenation vessel. The catalyst solution is then added.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 20-50 psi). The reaction is stirred at room temperature until complete conversion is observed (monitored by TLC or GC).
-
Work-up and Analysis: The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
The success of BPE-type ligands in the hydrogenation of enamides is attributed to the formation of a rigid catalyst-substrate complex that effectively blocks one prochiral face of the olefin from the incoming hydrogen.
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
Ruthenium complexes bearing chiral phosphine ligands are highly effective for the asymmetric hydrogenation of β-ketoesters, yielding valuable chiral β-hydroxy esters. While the Noyori-type Ru-BINAP catalysts are benchmarks in this field, Ru-BPE complexes have also been employed with success.[3][4][5]
The general workflow for such a catalytic process can be visualized as follows:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
The choice of ligand, solvent, and additives can significantly influence the efficiency and enantioselectivity of these reactions.[5] For instance, the electronic properties of the substrate play a crucial role in its binding to the catalyst and the subsequent hydrogenation step.[3]
Comparative Performance: this compound vs. Other Privileged Ligands
A direct, quantitative comparison of chiral ligands is often challenging due to variations in reported experimental conditions. However, the available literature provides a clear qualitative and, in some cases, quantitative picture of the standing of this compound and its family members.
| Application | This compound/DuPhos Performance | Competing Ligands | Comparative Remarks |
| Rh-catalyzed Hydrogenation of Enamides | Excellent enantioselectivity (>95% ee for many substrates). | DIOP, CHIRAPHOS, BINAP | BPE and DuPhos ligands generally provide significantly higher enantioselectivities for enamides compared to ligands like DIOP and BINAP.[6] |
| Ru-catalyzed Hydrogenation of β-Ketoesters | Good to excellent enantioselectivity. | BINAP, PennPhos | Ru-BINAP is a widely recognized benchmark for this transformation, often showing exceptional enantioselectivity.[3][4] The performance of Ru-BPE is competitive, though BINAP is more frequently cited for this specific application. |
| Rh-catalyzed Hydrogenation of Itaconic Acid Derivatives | High enantioselectivities have been reported.[7] | Modified DIOP, Monophosphoramidites | A variety of ligands have shown high efficacy for this class of substrates, making the choice dependent on the specific derivative.[8] |
The superiority of the BPE/DuPhos ligand family in many rhodium-catalyzed hydrogenations, particularly of enamides, is often attributed to the electron-rich nature of the phospholane rings and the rigid chelate structure they form.[1][6] This combination leads to highly active and selective catalysts.
Beyond Hydrogenation: Expanding the Utility of this compound
While asymmetric hydrogenation is the most well-documented application, the utility of this compound extends to other important transformations. For example, it has been used as a ligand in copper-catalyzed intramolecular hydroamination reactions. This versatility underscores the "privileged" nature of the BPE scaffold in asymmetric catalysis.
Conclusion: A Cornerstone Ligand in Asymmetric Synthesis
This compound and its analogues have firmly established themselves as indispensable tools for the synthesis of enantiomerically enriched compounds. Their exceptional performance, particularly in the asymmetric hydrogenation of enamides, is a testament to their well-designed chiral architecture. This guide has provided a comparative overview of this compound's applications, highlighting its strengths against other prominent chiral phosphine ligands. The provided experimental insights and data aim to empower researchers in selecting the optimal catalytic system for their specific synthetic challenges, reinforcing the enduring legacy of the BPE ligand family in the field of asymmetric catalysis.
References
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Scheme 18. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate... ResearchGate. Available at: [Link].
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- Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction*. Proc Natl Acad Sci U S A. 2000 May 9;97(10):5068-73. doi: 10.1073/pnas.97.10.5068.
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Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Sci-Hub. Available at: [Link].
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Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. Available at: [Link].
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- Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. Chirality. 2005;17(5):264-70. doi: 10.1002/chir.20147.
- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. 2021, 86 (22), 15985–15997.
- Chen, S.; Yang, W.; Yao, Y.; Yang, X.; Deng, Y.; Yang, D. Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chin. J. Org. Chem. 2018, 38(10): 2534-2552.
- Vidal-Ferran, A.; et al. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem Soc Rev. 2013;42(2):715-56. doi: 10.1039/c2cs35248a.
- Zhang, Z.; Zhu, G.; Jiang, Q.; Xiao, D.; Zhang, X. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. J. Org. Chem. 1999, 64, 1774-1775.
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules. 2024, 29(16), 3743.
- Kong, S.; Malik, A. U.; Qian, X.; Shu, M.; Xiao, W. Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry. 2018, 36(8), 731-736.
- Esposito, M. Bis(phosphine) Cationic Co(I)- and Neutral Co(0)- Catalyzed Asymmetric Hydrogenation of Pharmaceutically-Relevant Functionalized Enamides. Princeton University Senior Theses, 2023.
- Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. 2022, 41(15), 2028-2038.
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Hydrogenation of itaconic acid derivatives. [a]. ResearchGate. Available at: [Link].
- Morimoto, T.; Chiba, M.; Achiwa, K. Highly efficient asymmetric hydrogenation of itaconic acid derivatives catalyzed by a modified DIOP-rhodium complex. Tetrahedron Letters. 1989, 30(52), 7393-7394.
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New Trends in Asymmetric Catalysis. MDPI. Available at: [Link].
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For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical and life sciences sectors. Chiral diphosphine ligands, central to transition metal-catalyzed asymmetric reactions, have emerged as powerful tools in this endeavor. Among these, the BPE ligand family, a cornerstone of asymmetric hydrogenation, offers a versatile platform for achieving high enantioselectivity. This guide provides an in-depth computational and experimental comparison of (R,R)-Et-BPE and its closely related analogs, namely (R,R)-Me-BPE and (R,R)-Ph-BPE. By dissecting the interplay of steric and electronic factors that govern their catalytic performance, we aim to furnish researchers with the insights necessary for rational ligand selection and catalyst design.
The BPE Ligand Family: A Legacy of Enantioselectivity
The 1,2-bis(phospholano)ethane (BPE) ligands, developed by Burk and coworkers, are a class of C₂-symmetric diphosphines that have demonstrated exceptional efficacy in a wide range of asymmetric transformations. Their rigid phospholane rings and the modularity of the substituents at the 2 and 5 positions allow for the fine-tuning of the catalyst's steric and electronic environment. This adaptability is crucial for achieving high levels of enantiomeric excess (ee) across diverse substrate classes.
The core structure of the BPE ligands features a chiral 1,2-bis(phospholano)ethane backbone. The substituents on the phospholane rings play a pivotal role in dictating the ligand's properties and, consequently, its catalytic behavior. In this guide, we focus on three prominent members of the BPE family:
-
This compound: Featuring ethyl groups on the phospholane rings.
-
(R,R)-Me-BPE: With methyl groups, representing a smaller steric footprint.
-
(R,R)-Ph-BPE: Incorporating phenyl groups, which introduce both increased steric bulk and distinct electronic effects.[1][2]
The following sections will delve into a comparative analysis of these ligands, leveraging both experimental data and computational insights to elucidate the principles governing their performance in the rhodium-catalyzed asymmetric hydrogenation of enamides, a key transformation in the synthesis of chiral amines.
Performance Comparison in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, such as methyl (Z)-2-acetamidocinnamate (MAC), serves as a benchmark reaction for evaluating the performance of chiral diphosphine ligands. The table below summarizes the experimental results for the hydrogenation of MAC using Rh-complexes of this compound, (R,R)-Me-BPE, and (R,R)-Ph-BPE.
| Ligand | Substrate | S/C Ratio | Conditions | Enantiomeric Excess (ee%) | Configuration | Reference |
| (R,R)-Me-BPE | Methyl (Z)-2-acetamidocinnamate | 500 | MeOH, 22°C, 6 psi H₂ | 95.2 | (R) | [3] |
| This compound | Methyl (Z)-2-acetamidocinnamate | Not Specified | Not Specified | >99 | (R) | |
| (R,R)-Ph-BPE | Methyl (Z)-2-acetamidocinnamate | 3000 | Not Specified | >99 | (R) | [1] |
As the data indicates, all three ligands facilitate high enantioselectivity in the hydrogenation of MAC. Notably, (R,R)-Ph-BPE demonstrates exceptional activity, achieving high ee at a significantly higher substrate-to-catalyst (S/C) ratio, highlighting its enhanced efficiency.[1] To understand the origins of these performance differences, we turn to computational chemistry.
Unveiling the Mechanism: A Computational Perspective
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organometallic catalysis and for rationalizing the origins of enantioselectivity.[4][5][6] By modeling the reaction pathway and calculating the energies of key intermediates and transition states, we can gain a deeper understanding of how the ligand structure influences the stereochemical outcome of a reaction.
The generally accepted mechanism for the Rh-catalyzed asymmetric hydrogenation of enamides involves the coordination of the enamide to the chiral Rh-complex, followed by the oxidative addition of dihydrogen and subsequent migratory insertion and reductive elimination steps. The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) products.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation of enamides.
Steric and Electronic Descriptors: A Quantitative Comparison
The enantioselectivity of a chiral catalyst is governed by the subtle interplay of steric and electronic effects. Computational methods allow for the quantification of these effects through the calculation of various descriptors.
-
Quadrant Diagrams: A quadrant diagram provides a visual representation of the steric environment around the metal center created by the chiral ligand. The ligand divides the coordination sphere into four quadrants, with some being more sterically hindered than others. The preferred binding mode of the prochiral substrate is the one that minimizes unfavorable steric interactions with the ligand. For C₂-symmetric ligands like the BPE family, two quadrants are typically blocked by the bulky substituents on the phospholane rings, while the other two are relatively open. The larger the substituent (Ph > Et > Me), the more pronounced the steric differentiation between the quadrants.
Caption: Schematic quadrant diagram for a Rh-BPE complex.
-
Percent Buried Volume (%V_Bur): This descriptor quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A higher %V_Bur indicates a more sterically demanding ligand. We would expect the %V_Bur to follow the trend: (R,R)-Ph-BPE > this compound > (R,R)-Me-BPE. This increased steric bulk can lead to more pronounced facial discrimination of the incoming substrate, often resulting in higher enantioselectivity.
-
Tolman Electronic Parameter (TEP): This parameter provides a measure of the electron-donating or -withdrawing nature of a phosphine ligand. It is determined computationally by calculating the frequency of the A₁ C-O stretching mode of a hypothetical [LNi(CO)₃] complex. A lower stretching frequency corresponds to a more electron-donating ligand. The electronic nature of the substituents on the BPE ligands will influence the electron density at the rhodium center, which in turn can affect the rates of the catalytic steps and the stability of key intermediates. The phenyl groups in (R,R)-Ph-BPE are generally considered to be more electron-withdrawing than the alkyl groups in this compound and (R,R)-Me-BPE.
| Ligand | Expected %V_Bur Trend | Expected TEP Trend (Electron Donating) |
| (R,R)-Me-BPE | Lowest | Highest |
| This compound | Intermediate | Intermediate |
| (R,R)-Ph-BPE | Highest | Lowest |
The superior performance of (R,R)-Ph-BPE, particularly its high activity, suggests that the combination of its steric and electronic properties creates a highly effective catalytic pocket for the hydrogenation of enamides.[1] The increased steric bulk likely enhances the facial discrimination of the substrate, while the electronic effects may favorably modulate the energetics of the catalytic cycle.
Experimental Protocols
To facilitate the application of these ligands in a research setting, a representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide is provided below. This protocol is based on a procedure described for the use of (R,R)-Ph-BPE.[7]
Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation of Styrene (as an example of a Rh-BPE catalyzed reaction)
Materials:
-
[Rh(CO)₂(acac)] (0.52 mg, 2 µmol, 0.2 mol%)
-
(R,R)-Ph-BPE (2.03 mg, 4 µmol, 0.4 mol%)
-
Toluene (1 mL)
-
Styrene derivative (1 mmol, 1 equiv.)
-
Acetohydrazide (111.1 mg, 1.5 mmol, 1.5 equiv.)
-
CO/H₂ gas mixture (1:1)
-
Argon gas
Procedure:
-
In a glovebox, weigh acetohydrazide into a glass inlet equipped with a stirring bar.
-
Prepare a fresh catalyst solution by dissolving [Rh(CO)₂(acac)] and (R,R)-Ph-BPE in toluene.
-
Transfer the glass inlet to a 10 mL stainless-steel autoclave and seal it.
-
Purge the autoclave with argon three times.
-
Under an argon counter-flow, add the catalyst solution and the liquid styrene derivative to the autoclave.
-
Seal the autoclave and pressurize it with CO/H₂ (10 bar, 1:1).
-
Heat the reaction mixture at 60°C for 24 hours.
-
Cool the autoclave in an ice bath for 15 minutes and then slowly vent it.
-
The crude mixture can be used directly for further transformations or purified by column chromatography.
Note: This protocol is for a hydrohydrazonemethylation reaction but illustrates the general setup for a rhodium-catalyzed reaction using a BPE ligand under a controlled atmosphere. For a direct hydrogenation of an enamide, the CO would be omitted, and only H₂ gas would be used. The specific solvent, temperature, and pressure may need to be optimized for different substrates.
Caption: Experimental workflow for a Rh-catalyzed reaction using a BPE ligand.
Conclusion and Future Outlook
The (R,R)-BPE ligand family, particularly with ethyl and phenyl substituents, represents a class of highly effective chiral ligands for rhodium-catalyzed asymmetric hydrogenation. Experimental data consistently demonstrates their ability to achieve high enantioselectivities for a range of substrates. While direct side-by-side computational comparisons are not yet prevalent in the literature, the principles of computational catalysis provide a robust framework for understanding their performance.
The steric and electronic properties of the substituents on the phospholane rings are the primary determinants of catalytic activity and enantioselectivity. The larger steric bulk of the phenyl groups in (R,R)-Ph-BPE likely enhances facial discrimination, leading to its exceptional performance. Future computational studies providing a direct comparison of the transition state energies for the hydrogenation of key substrates with different BPE ligands would be invaluable for further refining our understanding and for the in-silico design of next-generation catalysts.
As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the synergy between experimental and computational approaches will be crucial in accelerating the discovery and optimization of new catalytic systems. The BPE ligands, with their proven track record and amenability to systematic modification, will undoubtedly remain at the forefront of this exciting field.
References
-
Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(11), 6735-6778. [Link]
-
Di Manna, S., D'Aurizio, A., Vummaleti, S. V. C., Falivene, L., & Caporaso, L. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3768. [Link]
-
Landis, C. R., Hilfenhaus, P., & Feldgus, S. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741–8754. [Link]
-
Singh, R. K., Appelhans, L. N., & Byers, J. A. (2020). Impact of Model Selection and Conformational Effects on the Descriptors for In Silico Screening Campaigns: A Case Study of Rh-Catalyzed Acrylate Hydrogenation. The Journal of Physical Chemistry A, 124(47), 9846–9858. [Link]
-
Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. [Link]
-
Li, W., Li, C.-Q., & Leng, G. (2023). Steric and dispersion effect of chiral diphosphine ligand on copper-catalyzed enantioselective incorporation of CO2 with styrene: a computational study. New Journal of Chemistry, 47(29), 13625-13634. [Link]
-
Jia, R., Butti, M., & Leitus, G. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Advanced Synthesis & Catalysis, 364(1), 107-114. [Link]
-
Al-Masum, M., & Kumar, R. (2015). Asymmetric hydrogenation reactions with Rh and Ru complexes bearing phosphine-phosphites with an oxymethylene backbone. Journal of Organometallic Chemistry, 791, 141-146. [Link]
-
Imamoto, T. (2015). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In P-Chiral Phosphine Ligands in Asymmetric Catalysis (pp. 1-46). Wiley-VCH. [Link]
-
Genet, J. P., & Ratovelomanana-Vidal, V. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 932-941. [Link]
-
Quan, D. H., & Zhang, X. (2016). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 14(3), 858-861. [Link]
-
Gonsalvi, L., & Peruzzini, M. (2013). Asymmetric hydrogenation. [Link]
-
Galstyan, A., Block, D., & Lamping, S. (2019). A combined experimental and computational study of the substituent effect on the photodynamic efficacy of amphiphilic Zn(ii)phthalocyanines. Journal of Materials Chemistry B, 7(3), 375-384. [Link]
-
Wang, Y., & Li, Y. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
Schulz, J., Drexler, H.-J., & Spannenberg, A. (2010). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E: Structure Reports Online, 66(11), m1370. [Link]
-
Gridnev, I. D., & Imamoto, T. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation. In Topics in Organometallic Chemistry (Vol. 27, pp. 1-43). Springer. [Link]
-
Giernoth, R. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. European Journal of Organic Chemistry, 2007(23), 3845-3850. [Link]
-
Fiaud, J.-C., & Toffano, M. (2002). Chiral 1,2,5-Triphenylphospholanium Tetrafluoroborate (I) as Ligand Precursor in Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-Acetamidocinnamate. Topics in Catalysis, 19(2), 153-157. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R,R)-Et-BPE
For researchers at the forefront of pharmaceutical development and catalysis, chiral phosphine ligands like (R,R)-Et-BPE, or (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, are indispensable tools. However, with their unique reactivity comes the critical responsibility of proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and environmentally sound disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The procedures outlined here are grounded in established safety protocols for organophosphorus compounds and hazardous waste management. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information before handling or disposing of any chemical.[1]
Hazard Identification and Risk Assessment
This compound is an organophosphorus compound and, like many in its class, presents potential hazards. While a specific SDS for this exact compound was not found, related compounds and general knowledge of organophosphorus ligands indicate that it should be handled as a hazardous substance.[1] Key potential hazards include:
-
Toxicity: Organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Air Sensitivity: Some phosphine ligands can be sensitive to air and may oxidize.[2]
-
Combustibility: While not always pyrophoric, many organophosphorus compounds are combustible.[3] Hazardous decomposition products, including oxides of phosphorus and carbon monoxide, can be produced in a fire.[3]
A thorough risk assessment should be conducted before any handling or disposal procedure is initiated. This includes evaluating the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste. The following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the manufacturer's SDS for specific glove material recommendations.
-
Body Protection: A flame-retardant lab coat should be worn to protect from spills and fire hazards.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated fume hood. For larger quantities or in the event of a spill, a respirator may be necessary.[1]
Spill Management: Be Prepared
Accidents can happen. A well-stocked and readily accessible spill kit is essential. For spills involving this compound, the following should be included:
-
Absorbent Materials: Use dry, non-combustible absorbents like sand, earth, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Containment: Have materials to dike or contain the spill and prevent it from entering drains.
-
Neutralizing Agents (with caution): Some organophosphorus compounds can be deactivated. However, never attempt to neutralize a substance without a thorough understanding of the reaction and its potential hazards.[1] It is generally safer to absorb the spill and treat it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations.[4][5] The following is a general procedure:
-
Segregation of Waste: At the point of generation, segregate this compound waste from other waste streams. Do not mix it with other chemicals unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containerization:
-
Use a robust, leak-proof container that is compatible with organophosphorus compounds.[1][4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
-
The container should not be filled to more than 90% of its capacity to allow for expansion.[4]
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling: This is a critical step for regulatory compliance and safety. The label must include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound" or "(+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane." Avoid abbreviations or chemical formulas.[5]
-
The date of waste generation.[5]
-
The specific hazards (e.g., "Toxic," "Air Sensitive").
-
Your name, department, and room number.[5]
-
-
Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[4][6]
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.
-
Ensure incompatible wastes are segregated.
-
-
Disposal:
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Formula | C₁₈H₃₆P₂ | [2] |
| Molecular Weight | 314.43 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Hazard Class (General for Organophosphorus) | Toxic, potentially air-sensitive, combustible | [1][2] |
| Waste Storage Time Limit in SAA | Varies by generator status, but containers should be removed promptly once full. Partially filled containers may remain for up to one year. | [6] |
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound waste.
References
- Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. SAFETY DATA SHEET.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- EPA. Laboratory Environmental Sample Disposal Information Document.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. SAFETY DATA SHEET.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Strem. (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% this compound.
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A Researcher's Comprehensive Guide to the Safe Handling of (R,R)-Et-BPE
(R,R)-Et-BPE, or (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a valuable P-chiral phosphine ligand widely utilized in cutting-edge asymmetric catalysis.[1][2] Its efficacy in producing optically active compounds for pharmaceuticals and other specialized chemicals is well-established. However, the very properties that make it an excellent ligand—its electron-rich phosphorus centers—also render it highly sensitive to atmospheric conditions.[3] This guide provides essential, field-tested safety and logistical protocols for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this reagent, from initial preparation to final disposal.
Our approach is grounded in the core principle of proactive risk mitigation. As a member of the phosphine ligand family, and being explicitly identified as air-sensitive, this compound must be handled with rigorous exclusion of air and moisture to prevent degradation and the potential formation of hazardous byproducts.[3][4] This directive will detail the necessary personal protective equipment (PPE), engineered controls, and procedural steps to maintain the integrity of the reagent and, most importantly, the safety of laboratory personnel.
Hazard Assessment: Understanding the Risks
-
Air Sensitivity: The primary and most immediate hazard is its reactivity with air.[3] Exposure to oxygen can lead to the oxidation of the phosphine, forming phosphine oxides. This not only renders the ligand inactive for its intended catalytic purpose but can also be exothermic.
-
Phosphine-Related Hazards: Organophosphines can be irritants and may be harmful if they come into contact with skin or eyes, or are inhaled or ingested.[5] In the presence of acidic conditions or upon decomposition, some phosphine compounds can release phosphine gas (PH₃), which is extremely toxic, flammable, and poses a severe inhalation hazard.[6] Therefore, it is prudent to handle this compound as a compound with potential for skin/eye irritation and respiratory effects.[7]
-
Combustibility: Although not classified as pyrophoric, this compound is a combustible liquid.[3] Proper storage away from ignition sources is mandatory.
Given these risks, all handling procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate engineering controls and PPE.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the scale of the operation and the specific handling procedure. The following table summarizes the minimum required PPE. Adherence to these guidelines is critical to prevent exposure.[8]
| Attribute | Small-Scale (<1g) Benchtop Operations | Large-Scale (>1g) or High-Risk Operations |
| Primary Engineering Control | Schlenk Line or Fume Hood with Inert Gas Flow[9] | Inert Atmosphere Glovebox[10] |
| Hand Protection | Double Gloving Required: - Inner: Nitrile gloves- Outer: Neoprene or butyl rubber gloves | Double Gloving Required: - Inner: Nitrile gloves- Outer: Glovebox-integrated butyl or neoprene gloves |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield[11] | Standard safety glasses (within the glovebox) |
| Body Protection | Flame-resistant (FR) lab coat | Standard lab coat |
| Respiratory Protection | Not required if handled properly in a fume hood. Keep an escape respirator nearby. | Not required if working within a certified glovebox. |
Causality: Double gloving provides a critical safety buffer. Should the outer glove be compromised, the inner nitrile glove offers temporary protection while the user retreats from the hazardous environment. A flame-resistant lab coat is essential for benchtop work with air-sensitive reagents, as it provides protection against potential flash fires that can occur if the reagent is accidentally exposed to air.[4]
Operational Plan: Step-by-Step Handling Protocol
Proper technique is as crucial as PPE. The use of air-free techniques is non-negotiable for maintaining the reagent's integrity and ensuring safety.[10][12]
Workflow for Transferring this compound via Syringe
This diagram outlines the fundamental steps for safely transferring air-sensitive liquids like this compound using standard Schlenk line techniques.
Caption: Workflow for Syringe Transfer of this compound
Detailed Methodology:
-
Preparation:
-
Ensure all glassware, including syringes and needles, is meticulously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.[13]
-
Assemble your reaction apparatus and purge thoroughly with inert gas. A gas bubbler is essential to monitor gas flow and prevent over-pressurization.[9]
-
Don all required PPE as outlined in the table above.
-
-
Transfer from Sure/Seal™ or Similar Bottles:
-
Secure the this compound reagent bottle.
-
Insert a needle connected to the inert gas line through the septum to create a positive pressure environment.
-
Using an oven-dried, gas-purged syringe with a long needle, pierce the septum.[13]
-
Slowly withdraw the desired volume of the liquid ligand. Avoid pulling gas into the syringe.
-
Once the desired volume is obtained, withdraw the syringe. Immediately insert the needle tip into a rubber stopper to prevent accidental exposure to air.[9]
-
-
Addition to Reaction Vessel:
-
Introduce the needle of the syringe into the reaction flask through a septum.
-
Slowly dispense the ligand into the reaction mixture. For best results, the addition should be sub-surface.
-
-
Immediate Syringe and Needle Quenching:
-
Do not leave a syringe containing residual this compound on the bench.
-
Immediately draw up a quenching solvent, such as isopropanol, into the syringe to react with any remaining reagent. Expel the mixture into a dedicated waste container. Repeat this process 2-3 times before cleaning the syringe with water.
-
Emergency Procedures
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a dry, inert material like sand or vermiculite. Carefully transfer the absorbed material to a sealed container for disposal. Quench the area with isopropanol and then wipe clean.
-
Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. If there is a risk of phosphine gas release, evacuate the entire lab and contact emergency services.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Disposal Plan: A Self-Validating System
Disposal of phosphine-containing waste must be handled with extreme care to prevent the release of toxic gases.[6] Unreacted material is considered hazardous waste.[14]
-
Deactivation of Residual Reagent:
-
Any residual this compound in reaction flasks or containers must be quenched before cleaning.
-
Slowly and carefully add a proton source, such as isopropanol or tert-butanol, to the vessel while cooling in an ice bath and maintaining an inert atmosphere.
-
Once the reaction has subsided, slowly add water to ensure complete hydrolysis.
-
-
Disposal of Solid Waste:
-
Contaminated items such as gloves, paper towels, and silica gel should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
If there is a possibility of unreacted this compound on the solid waste, it should first be quenched by placing it in a container with an absorbent material (like vermiculite) and slowly adding isopropanol to cover it before sealing the container for disposal.
-
-
Compliance:
-
All waste disposal must adhere to local, state, and federal environmental regulations.[15] Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
By adhering to these rigorous protocols, researchers can confidently and safely leverage the powerful catalytic capabilities of this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. Retrieved from [Link]
-
National Response Team. (2018, September 1). NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide. Retrieved from [Link]
-
ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ET-BPE, (R,R)-. Retrieved from [Link]
-
Degesch America, Inc. (n.d.). SPENT DEGESCH ALUMINUM PHOSPHIDE PRODUCTS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). phosphine residues remaining in aluminium phosphide preparations after burial. Retrieved from [Link]
-
European Commission. (n.d.). Table 1 Risk phrases and Hazard statements. Retrieved from [Link]
-
The Nautical Institute. (n.d.). 201437 Disposal of aluminium phosphide residues. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-546. Retrieved from [Link]
-
Hamdan, N., Al Mraikhat, O. R., & Zaraket, F. A. (2025). R-BPE: Improving BPE-Tokenizers with Token Reuse. Proceedings of the 2025 Conference on Empirical Methods in Natural Language Processing. Retrieved from [Link]
-
GeeksforGeeks. (2025, August 27). Byte-Pair Encoding (BPE) in NLP. Retrieved from [Link]
-
Langformers Blog. (2025, August 21). BPE Tokenizer: Training and Tokenization Explained. Retrieved from [Link]
-
sidsite. (2023, July 2). How BPE works - the tokenization algorithm used by large language models. Retrieved from [Link]
-
RSC Publishing. (2023, September 22). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Retrieved from [Link]
-
arXiv. (2025, October 17). From Characters to Tokens: Dynamic Grouping with Hierarchical BPE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
